Product packaging for 2-Bromo-2-nitropropane(Cat. No.:CAS No. 5447-97-2)

2-Bromo-2-nitropropane

Cat. No.: B1585095
CAS No.: 5447-97-2
M. Wt: 167.99 g/mol
InChI Key: OADSZWXMXIWZSQ-UHFFFAOYSA-N
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Description

2-Bromo-2-nitropropane is a useful research compound. Its molecular formula is C3H6BrNO2 and its molecular weight is 167.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17672. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6BrNO2 B1585095 2-Bromo-2-nitropropane CAS No. 5447-97-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-nitropropane
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InChI

InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3
Source PubChem
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InChI Key

OADSZWXMXIWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202876
Record name 2-Bromo-2-nitropropane
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Molecular Weight

167.99 g/mol
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CAS No.

5447-97-2
Record name 2-Bromo-2-nitropropane
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Record name 2-Bromo-2-nitropropane
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Foundational & Exploratory

2-Bromo-2-nitropropane-1,3-diol synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Purification of 2-Bromo-2-nitropropane-1,3-diol (Bronopol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound-1,3-diol, commonly known as Bronopol. Bronopol is a highly effective antimicrobial agent with broad applications in pharmaceuticals, cosmetics, and various industrial processes.[1][2] This document details the core chemical reactions, experimental protocols, and purification techniques, presenting quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.

Synthesis of this compound-1,3-diol

The synthesis of Bronopol primarily proceeds via two main routes, with the most common method involving the hydroxymethylation of nitromethane (B149229) followed by bromination.[3][4] An alternative, less common method involves the bromination of nitromethane first, followed by hydroxymethylation.[3][4]

Primary Synthesis Route: Hydroxymethylation followed by Bromination

This widely used industrial method involves a two-step process. First, nitromethane undergoes a condensation reaction with formaldehyde (B43269) in the presence of a base to form an intermediate, 2-nitro-1,3-propanediol.[1][2] This intermediate is then brominated to yield the final product, Bronopol.[1][2]

G cluster_synthesis Primary Synthesis Pathway of Bronopol Nitromethane Nitromethane Intermediate 2-Nitro-1,3-propanediol Nitromethane->Intermediate Condensation / Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Intermediate Condensation / Hydroxymethylation BaseCatalyst Base Catalyst (e.g., NaOH) BaseCatalyst->Intermediate Catalyzes BromineSource Bromine Source (e.g., HBr, Br2) Bronopol This compound-1,3-diol (Bronopol) Intermediate->Bronopol Bromination BromineSource->Bronopol

Caption: Primary synthesis pathway of Bronopol.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Bronopol via hydroxymethylation followed by bromination is outlined below.

Materials:

  • Nitromethane (CH₃NO₂)[1]

  • Formaldehyde (CH₂O), typically a 30-37% aqueous solution[5][6]

  • Sodium Hydroxide (B78521) (NaOH) or other suitable base[3][7]

  • Bromine (Br₂) or Hydrobromic Acid (HBr)[1][5]

  • Solvent (e.g., water, alcohol, or a mixture)[1][8]

Procedure:

  • Hydroxymethylation (Condensation):

    • In a reaction vessel, charge nitromethane and an aqueous solution of formaldehyde. The molar ratio of nitromethane to formaldehyde is typically 1:2.[5]

    • Cool the mixture to a temperature between -10°C and -5°C.[3]

    • Slowly add a solution of sodium hydroxide while maintaining the temperature in the specified range.[3]

    • After the addition is complete, continue to stir the reaction mixture for a designated period, typically around 10 minutes, to ensure the formation of the 2-nitro-1,3-propanediol intermediate.[3]

    • Some protocols suggest maintaining a pH between 6.0 and 6.5 and a moderate temperature of 30-40°C for this step.[1]

  • Bromination:

    • To the solution containing the 2-nitro-1,3-propanediol intermediate, slowly add the brominating agent (e.g., liquid bromine or a solution of bromine chloride in methanol) at a controlled temperature, typically between 5°C and 10°C.[3][8]

    • The reaction is monitored by the color change of the solution, which may transition from milky white to dark brown, and then to colorless or light yellow, indicating the consumption of bromine and the completion of the reaction.[3]

    • After the addition of the brominating agent, the mixture is stirred for an additional 15 minutes.[3]

  • Isolation of Crude Product:

    • The crude Bronopol product can be isolated from the reaction mixture by techniques such as reduced pressure distillation to remove the solvent, followed by cooling to induce crystallization.[3][5]

Alternative Synthesis Route: Bromination followed by Hydroxymethylation

This method reverses the order of the reaction steps. Nitromethane is first brominated to form bromonitromethane (B42901), which is then reacted with formaldehyde.[4] While this method is also effective, it is less commonly used in industrial production.[3]

Experimental Protocol:

Materials:

  • Nitromethane (CH₃NO₂)

  • Bromine (Br₂)

  • Formaldehyde (CH₂O), typically a 37% aqueous solution[6]

  • Sodium Bicarbonate (NaHCO₃) or other suitable base[6]

Procedure:

  • Bromination of Nitromethane:

    • Synthesize bromonitromethane by reacting nitromethane with bromine. This step needs to be performed under controlled conditions to avoid side reactions.

  • Hydroxymethylation of Bromonitromethane:

    • Adjust the pH of an aqueous formaldehyde solution to approximately 6.5 using a sodium bicarbonate solution.[6]

    • In a reaction vessel, vigorously stir the formaldehyde solution while adding the previously synthesized bromonitromethane at a rate that allows for its immediate consumption.[6]

    • Maintain the pH of the reaction mixture between 6.0 and 6.4 by the controlled addition of a base.[6]

    • Once the addition of bromonitromethane is complete, raise the temperature to 45°C and hold for 1 to 1.5 hours with continuous stirring, while maintaining the pH in the desired range.[6]

  • Isolation of Crude Product:

    • After the reaction, allow the solution to cool to room temperature. The Bronopol product will precipitate as a crystalline solid.[6]

    • Isolate the solid product by vacuum filtration.[6]

Quantitative Data for Synthesis Methods
ParameterHydroxymethylation then BrominationBromination then HydroxymethylationReference
Yield 78%93%[6][8]
Purity (Crude) ~80% (before purification)99.8% (after crystallization)[3][6]
Reaction Temp. Condensation: -10°C to 40°C; Bromination: 5°C to 10°C45°C[1][3][6][8]
Reaction Time Hydroxymethylation: ~1.5h; Bromination: ~0.5h1-1.5 hours[6][8]
Key Reactants Nitromethane, Formaldehyde, NaOH, Bromine/HBrBromonitromethane, Formaldehyde, NaHCO₃[1][3][6]

Purification of this compound-1,3-diol

Purification of the crude Bronopol is essential to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purification are crystallization, solvent extraction, and column chromatography.[1][3]

G cluster_purification Bronopol Purification Workflow Crude Crude Bronopol Product Extraction Solvent Extraction (with Ether) Crude->Extraction ColumnChrom Column Chromatography Extraction->ColumnChrom Recrystallization Recrystallization ColumnChrom->Recrystallization Drying Drying (under reduced pressure) Recrystallization->Drying Pure High-Purity Bronopol Drying->Pure

Caption: A typical workflow for the purification of Bronopol.

Purification by Crystallization

Crystallization, often recrystallization, is a common and effective method for purifying solid organic compounds like Bronopol.[1][3]

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. Ether is mentioned as a solvent for recrystallization.[5] The principle of recrystallization is based on the higher solubility of the compound in a hot solvent and lower solubility upon cooling.[3]

  • Dissolution: Dissolve the crude Bronopol product in a minimal amount of the hot solvent to create a saturated solution.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of Bronopol decreases, leading to the formation of crystals.[6]

  • Isolation: Collect the purified crystals by filtration, for example, using a vacuum filtration setup.[6]

  • Drying: Dry the crystals, often under reduced pressure, to remove any residual solvent.[1]

Purification by Solvent Extraction

Solvent extraction is used to separate Bronopol from water-soluble impurities based on its solubility in organic solvents.[3]

Experimental Protocol:

  • After the synthesis reaction, add an organic solvent immiscible with water, such as ether, to the reaction mixture.[3]

  • Stir the mixture to allow the Bronopol to dissolve in the organic phase.[3]

  • Allow the layers to separate and collect the organic layer containing the dissolved Bronopol.[3]

  • Evaporate the organic solvent to obtain the crude product, which can then be further purified by other methods like crystallization or chromatography.[3]

Purification by Column Chromatography

For achieving very high purity, column chromatography can be employed to separate Bronopol from closely related impurities.[3]

Experimental Protocol:

  • Stationary Phase: Prepare a chromatography column packed with a suitable adsorbent, such as silica (B1680970) gel.[3]

  • Mobile Phase: Choose an appropriate solvent system for the mobile phase. A mixture of methanol (B129727) and dichloromethane (B109758) (e.g., in a 1:20 ratio) has been described.[3]

  • Elution: Dissolve the crude Bronopol in a small amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions (e.g., using a chromogenic agent like phosphomolybdic acid to determine the endpoint) to identify those containing the pure Bronopol.[3]

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]

Quantitative Data for Purification Methods
MethodInitial PurityFinal PurityKey Solvents/MaterialsReference
Extraction, Column Chromatography, and Recrystallization 80%97.8%Ether, Methanol, Dichloromethane, Silica Gel[3]
Crystallization Not specified99.8%Not specified[6]

Quality Control and Analysis

After synthesis and purification, the quality of Bronopol is assessed to ensure it meets the required standards. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical techniques used to determine the purity of Bronopol and to quantify any impurities.[3][6][9]

Conclusion

The synthesis and purification of this compound-1,3-diol are well-established processes that can be adapted for both laboratory and industrial-scale production. The most prevalent synthesis route involves the hydroxymethylation of nitromethane followed by bromination, offering a reliable method for producing Bronopol. Subsequent purification through a combination of extraction, column chromatography, and recrystallization can yield a final product with high purity, suitable for its intended applications in various sectors. Careful control of reaction conditions such as temperature and pH is crucial for maximizing yield and minimizing the formation of byproducts.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-2-nitropropane and its Analogue Bronopol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the physicochemical properties of 2-Bromo-2-nitropropane (CAS 5447-97-2) in aqueous solutions is extremely limited. The vast majority of scientific literature refers to the closely related and commercially significant compound, this compound-1,3-diol (CAS 52-51-7), commonly known as Bronopol. This guide presents the available calculated data for this compound and provides a detailed analysis of Bronopol as a well-documented analogue to offer relevant context and methodologies for researchers.

This compound: An Overview

This compound is a halogenated nitroalkane. Due to the scarcity of experimental data, its properties in aqueous solutions are primarily estimated through computational methods.

Calculated Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of this compound. It is critical to note that these are not experimentally verified values.

PropertyValueUnitSource & Method
Molecular FormulaC₃H₆BrNO₂-Cheméo[1]
Molecular Weight167.99 g/mol Cheméo[1]
Octanol/Water Partition Coeff. (logP)1.394-Crippen Calculated[1]
Water Solubility (log₁₀WS)-2.20mol/LCrippen Calculated[1]
Normal Boiling Point482.81KJoback Calculated[1]
Normal Melting Point329.40KJoback Calculated[1]
Enthalpy of Vaporization44.00kJ/molJoback Calculated[1]
McGowan's Characteristic Volume88.050ml/molMcGowan Calculated[1]

Bronopol (this compound-1,3-diol): A Widely Studied Analogue

Bronopol is a synthetic organic compound with broad-spectrum antimicrobial properties used extensively as a preservative in cosmetics, personal care products, and various industrial applications.[2][3][4] Its behavior in aqueous solutions is well-documented.

Physicochemical Properties of Bronopol

Bronopol is a white crystalline solid that is freely soluble in water.[2][5]

PropertyValueUnitConditions & Source
Molecular FormulaC₃H₆BrNO₄-Fisher Scientific[6]
Molecular Weight199.99 g/mol Fisher Scientific[6]
Water Solubility25 g/100 mL22 °C[2]
248g/L10 °C (ECHA)[7]
Octanol/Water Partition Coeff. (logP)0.18-CIR Report[5]
0.15-pH 4.9, 23 °C (ECHA)[7]
Melting Point129 - 133°CAtaman Kimya[2]
pH5.8-10 g/L aqueous solution, 23 °C[7]
Decomposition Temperature170°CECHA[7]
Stability and Degradation in Aqueous Solutions

The stability of Bronopol in aqueous solutions is highly dependent on pH. It is most stable under acidic conditions and degrades as the pH becomes alkaline.[2] Under alkaline conditions, Bronopol undergoes a retro-aldol reaction, liberating formaldehyde (B43269) and forming other degradation products.[2][3] This decomposition is also accelerated by higher temperatures.[4][5]

The primary degradation pathway involves the release of formaldehyde and the formation of 2-bromo-2-nitroethanol.[2][3] This intermediate can further decompose to bromonitromethane.[2][3] Other reported decomposition products include bromide ions, nitrite (B80452) ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[2]

Bronopol_Degradation bronopol Bronopol (this compound-1,3-diol) bne 2-Bromo-2-nitroethanol bronopol->bne  Retro-aldol Reaction (Alkaline pH) formaldehyde1 Formaldehyde bronopol->formaldehyde1 other_products Other Products (Bromide ion, Nitrite ion, etc.) bronopol->other_products  Other breakdown pathways bnm Bromonitromethane bne->bnm  Decomposition formaldehyde2 Formaldehyde bne->formaldehyde2

Aqueous degradation pathway of Bronopol.[2][3]

Experimental Protocols

While no specific protocols for this compound were found, methods for the analysis of Bronopol can be adapted. High-Performance Liquid Chromatography (HPLC) is a common technique for quantifying Bronopol and its degradation products.

Protocol: Determination of Bronopol by HPLC

This protocol is based on methodologies developed for the quantitative and reproducible determination of Bronopol in aqueous media.[3][8]

Objective: To quantify the concentration of Bronopol in a sample and monitor its degradation over time.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system

  • UV Spectrophotometric Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

Reagents:

Methodology:

  • Sample Preparation: Due to observed degradation in aqueous medium, samples should be prepared in HPLC grade methanol (water content <0.05%) to ensure stability for at least one month at ambient temperature.[3]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (e.g., 80:10:10 v/v/v).[8] The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Column: Alltima C18 (250 x 4.6 mm) or equivalent.[3]

    • Flow Rate: 0.8 - 1.0 mL/min.[8]

    • Detection Wavelength: 210 nm.[3]

    • Injection Volume: 10-20 µL.

    • Temperature: Ambient.

  • Calibration: Prepare a series of standard solutions of Bronopol in methanol at known concentrations. Inject each standard to generate a calibration curve by plotting peak area against concentration.

  • Analysis: Inject the prepared sample into the HPLC system. Identify the Bronopol peak by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Aqueous Sample Collection B Dilution in Methanol (<0.05% Water) A->B F Sample Injection & Data Acquisition B->F C Standard Solutions Preparation E Calibration Curve Generation C->E D HPLC System Setup (C18 Column, Mobile Phase) D->E H Quantification (Peak Area vs. Calibration) E->H G Peak Identification (Retention Time) F->G G->H I Data Reporting (Concentration, Stability) H->I

General experimental workflow for HPLC analysis.

References

In-Depth Technical Guide to the Thermal Decomposition Products of Solid Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in pharmaceuticals, cosmetics, and various industrial applications. Understanding its thermal stability and decomposition pathways is critical for ensuring product quality, safety, and regulatory compliance. This technical guide provides a comprehensive overview of the thermal decomposition of solid bronopol, detailing the primary decomposition products, the conditions under which they form, and the analytical methodologies used for their characterization. As a solid, bronopol undergoes an exothermic decomposition at temperatures exceeding 140°C, leading to the release of toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides. While decomposition in aqueous solutions is well-documented to yield formaldehyde (B43269) and bromonitroethanol, this guide focuses on the less characterized thermal degradation of the solid material.

Thermal Decomposition Profile of Solid Bronopol

Solid bronopol is a white crystalline substance with a melting point of approximately 130°C.[1] A polymorphic lattice rearrangement occurs between 100°C and 105°C, which can sometimes be misinterpreted as the melting point.[1] The thermal decomposition of solid bronopol is an exothermic process that commences at temperatures above 140°C.[1] This decomposition is distinct from the hydrolysis that occurs in aqueous solutions, which is significantly influenced by pH and temperature and results in a different profile of degradation products.[1]

Primary Gaseous Decomposition Products

The primary gaseous products resulting from the thermal decomposition of solid bronopol are:

  • Hydrogen Bromide (HBr): A corrosive and toxic gas.[1]

  • Nitrogen Oxides (NOx): A group of toxic gases, including nitric oxide (NO) and nitrogen dioxide (NO2).[1]

While the decomposition in aqueous media is known to produce formaldehyde, this is not a primary product of the direct thermal decomposition of the solid material in the absence of water.[1]

Quantitative Analysis of Decomposition

Currently, there is a notable gap in the scientific literature regarding specific quantitative data on the yields of hydrogen bromide and nitrogen oxides from the thermal decomposition of solid bronopol. Most quantitative studies have focused on the degradation of bronopol in aqueous solutions. To address this, this guide outlines the key experimental protocols that are essential for such a quantitative analysis.

Table 1: Anticipated Quantitative Data from Thermal Decomposition Analysis of Solid Bronopol

Thermal ConditionDecomposition ProductAnticipated Yield (w/w %)Analytical Technique
> 140°C (in inert atmosphere)Hydrogen Bromide (HBr)Data not availableTGA-MS, Py-GC-MS
> 140°C (in inert atmosphere)Nitrogen Oxides (NOx)Data not availableTGA-MS, Py-GC-MS
> 140°C (in air)Hydrogen Bromide (HBr)Data not availableTGA-FTIR
> 140°C (in air)Nitrogen Oxides (NOx)Data not availableTGA-FTIR

Key Experimental Protocols

To obtain the quantitative data summarized in Table 1, a combination of advanced analytical techniques is required. The following sections detail the methodologies for the key experiments.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique is crucial for determining the mass loss of a sample as a function of temperature while identifying the evolved gaseous products.

  • Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

  • Sample Preparation: A small, accurately weighed sample of solid bronopol (typically 1-10 mg) is placed in an inert sample pan (e.g., alumina).

  • TGA Method:

    • Purge Gas: High-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

    • Temperature Program: The sample is heated from ambient temperature to a temperature above the decomposition point (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min).

    • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

  • MS Method:

    • Interface: A heated transfer line connects the TGA outlet to the MS inlet to prevent condensation of decomposition products.

    • Ionization: Electron ionization (EI) is typically used.

    • Mass Range: A suitable mass range is scanned to detect the expected decomposition products (e.g., m/z for HBr and NOx).

    • Data Analysis: The mass spectra of the evolved gases are analyzed to identify the decomposition products and their relative abundance at different temperatures. Quantitative analysis can be performed by calibrating the MS response with known standards.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds produced during the rapid thermal decomposition of a sample.

  • Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A microgram-scale sample of solid bronopol is placed in a pyrolysis tube or on a filament.

  • Pyrolysis Method:

    • Pyrolysis Temperature: The sample is rapidly heated to a temperature above its decomposition point (e.g., 200-300°C) in an inert atmosphere.

    • Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is used to ensure rapid decomposition.

  • GC-MS Method:

    • Injection: The pyrolysis products are swept into the GC column.

    • Column: A suitable capillary column is used to separate the decomposition products.

    • Temperature Program: A temperature program is used to elute the separated compounds.

    • MS Detection: The mass spectrometer is used to identify and quantify the eluted compounds based on their mass spectra and retention times.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, providing information on melting and decomposition energetics.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of solid bronopol (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Method:

    • Purge Gas: An inert gas (e.g., nitrogen) is passed through the sample chamber.

    • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a temperature range that includes the melting and decomposition temperatures (e.g., 25°C to 250°C).

    • Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak area can be used to quantify the enthalpy of the transition.

Visualizing Decomposition and Analysis Workflows

Logical Decomposition Pathway of Solid Bronopol

The following diagram illustrates the primary thermal decomposition pathway of solid bronopol.

G Bronopol Solid Bronopol (C3H6BrNO4) Heat Heat (>140°C) Bronopol->Heat HBr Hydrogen Bromide (HBr) Heat->HBr Decomposition NOx Nitrogen Oxides (NO, NO2, etc.) Heat->NOx Decomposition

Fig. 1: Thermal decomposition of solid bronopol.
Experimental Workflow for TGA-MS Analysis

The workflow for analyzing the thermal decomposition products of solid bronopol using TGA-MS is depicted below.

G cluster_0 Sample Preparation cluster_1 TGA Analysis cluster_2 MS Analysis cluster_3 Data Interpretation Sample Weigh Solid Bronopol (1-10 mg) Pan Place in TGA Sample Pan Sample->Pan TGA Heat in TGA under Inert Gas Pan->TGA MassLoss Record Mass Loss vs. Temperature TGA->MassLoss EvolvedGas Transfer Evolved Gas to MS TGA->EvolvedGas Evolved Gas Stream Identify Identify Decomposition Products MassLoss->Identify MassSpectra Acquire Mass Spectra EvolvedGas->MassSpectra MassSpectra->Identify Quantify Quantify Product Yields Identify->Quantify

Fig. 2: TGA-MS experimental workflow.

Conclusion

The thermal decomposition of solid bronopol is a critical consideration in its handling, storage, and formulation. At temperatures exceeding 140°C, it undergoes an exothermic decomposition to yield hazardous gaseous products, primarily hydrogen bromide and nitrogen oxides. While qualitative information is available, there is a clear need for further research to provide quantitative data on the yields of these decomposition products. The experimental protocols outlined in this guide, utilizing techniques such as TGA-MS, Py-GC-MS, and DSC, provide a robust framework for researchers and drug development professionals to conduct these necessary investigations. A thorough understanding of the thermal decomposition of solid bronopol is paramount for ensuring the safety and stability of products containing this widely used antimicrobial agent.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-2-nitropropane-1,3-diol, commonly known as Bronopol. The information compiled herein is intended to support research, development, and formulation activities within the pharmaceutical and chemical industries.

Introduction

Bronopol (this compound-1,3-diol) is a widely utilized antimicrobial agent and preservative in a variety of commercial products, including pharmaceuticals and cosmetics.[1] Its efficacy is attributed to its broad-spectrum activity against bacteria, fungi, and yeasts. Understanding the solubility of Bronopol in different organic solvents is critical for its effective formulation, application, and for predicting its behavior in various chemical systems.

Physicochemical Properties

Bronopol is a white to pale yellow crystalline solid.[2] As a pure substance, it has a melting point of approximately 130°C.[1] However, it can undergo a lattice rearrangement at 100 to 105°C, which may be misinterpreted as its melting point.[1] At temperatures exceeding 140°C, Bronopol undergoes exothermic decomposition, releasing hydrogen bromide and nitrogen oxides.[1]

Solubility of Bronopol in Organic Solvents

Bronopol exhibits a high affinity for polar organic solvents and is readily soluble in water.[2][3][4][5] Conversely, its solubility in non-polar solvents is poor.[2][3][4][5] The dissolution process in water is endothermic.[2][3][5]

Quantitative Solubility Data

The following table summarizes the solubility of Bronopol in various organic solvents at ambient temperatures (22–25 °C).

SolventSolubility (% w/v)Reference
Methanol89[2][3]
Ethanol56[2][3]
Isopropanol41[2][3]
Ethylene Glycol61[2]
Methyl Carbitol54[2]
1,2-Propylene Glycol52[2]
Dipropylene Glycol48[2]
Polyethylene Glycol 30030[2]
Diethyl Sebacate10[2]
Liquid Paraffin< 0.5[2][3][4]
Isopropyl Myristate< 0.5[2]
Mineral Oil< 0.5[2]
Vegetable Oils< 0.5[2]
ChloroformSlightly Soluble[6]
AcetoneSlightly Soluble[6]
Ethyl AcetateSoluble[6]

Experimental Protocol for Solubility Determination

Principle

An excess amount of the solid solute (Bronopol) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

Materials and Equipment
  • Bronopol (analytical standard)

  • Organic solvents (HPLC grade or equivalent)

  • Volumetric flasks

  • Mechanical shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of Bronopol and transfer it to a volumetric flask.

    • Add a known volume of the desired organic solvent to the flask.

    • Seal the flask and place it in a mechanical shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to achieve equilibrium.

  • Sample Preparation:

    • After the equilibration period, allow the solution to stand undisturbed for a sufficient time to allow undissolved solids to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of Bronopol in the same solvent with known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV at a suitable wavelength).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of Bronopol in the diluted sample from the calibration curve.

    • Calculate the solubility of Bronopol in the organic solvent by taking into account the dilution factor.

Visualizations

Antimicrobial Mechanism of Action: Thiol Oxidation

The primary antimicrobial mechanism of Bronopol involves the oxidation of thiol groups in microbial cells, particularly those in essential enzymes like cysteine.[4][7] This process disrupts cellular metabolism and leads to cell death. Under aerobic conditions, Bronopol catalytically oxidizes thiols, with atmospheric oxygen acting as the final oxidant. This reaction produces reactive oxygen species, such as superoxide (B77818) and peroxide, which are responsible for the bactericidal activity.[4]

Antimicrobial_Mechanism Bronopol Bronopol OxidizedThiol Oxidized Thiol (Disulfide) Bronopol->OxidizedThiol Catalytic Oxidation ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol->ROS By-product generation Thiol Thiol Groups (e.g., Cysteine in enzymes) Thiol->OxidizedThiol Oxygen Atmospheric Oxygen Oxygen->ROS Reduction CellDeath Bactericidal Effect (Cell Death) OxidizedThiol->CellDeath Leads to (Enzyme Inactivation) ROS->CellDeath Induces

Caption: Antimicrobial mechanism of Bronopol via thiol oxidation.

Experimental Workflow: Preservative Efficacy Testing

In the context of drug development, Bronopol is often used as a preservative in formulations. To ensure its effectiveness, preservative efficacy testing (PET) is performed. This workflow outlines the general steps involved in assessing the antimicrobial effectiveness of a product containing Bronopol.

PET_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Product Product with Bronopol Inoculation Inoculate Product with Microorganisms Product->Inoculation Microorganisms Prepare Microbial Inoculum (e.g., S. aureus, P. aeruginosa) Microorganisms->Inoculation Incubation Incubate at Specified Temperature Inoculation->Incubation Sampling Sample at Intervals (e.g., 0, 7, 14, 28 days) Incubation->Sampling Enumeration Enumerate Surviving Microorganisms Sampling->Enumeration Evaluation Evaluate Log Reduction of Microorganisms Enumeration->Evaluation Conclusion Determine Preservative Efficacy Evaluation->Conclusion

Caption: Workflow for Preservative Efficacy Testing (PET).

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound-1,3-diol (Bronopol) in various organic solvents. The compiled data and the outlined experimental protocol offer valuable resources for scientists and professionals in drug development and related fields. The visualizations of its antimicrobial mechanism and a typical testing workflow further elucidate its application and function. A thorough understanding of Bronopol's solubility is paramount for optimizing its use as an effective antimicrobial preservative in diverse formulations.

References

The Genesis of a Potent Antimicrobial: A Technical Chronicle of Bronopol's Journey

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Historical Development and Discovery of Bronopol's Antimicrobial Properties for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the historical development of bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), from its initial synthesis to the elucidation of its potent antimicrobial properties. It serves as a comprehensive resource, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and discovery workflow.

A Historical Trajectory: From Obscurity to Widespread Application

Bronopol's story begins in 1897 with its first reported synthesis, though it would remain in relative obscurity for over half a century.[1] It wasn't until the early 1960s that its antimicrobial potential was fully realized and developed by The Boots Company PLC in Nottingham, England.[1][2] Initially, its primary application was as a preservative in pharmaceutical products.

The compound's low mammalian toxicity at in-use concentrations and its remarkable efficacy against a broad spectrum of bacteria, particularly troublesome Gram-negative species like Pseudomonas aeruginosa, fueled its rapid adoption.[2] This led to its widespread use as a preservative in a vast array of consumer products, including shampoos and cosmetics.[1][2] Its utility soon expanded into various industrial sectors, where it was employed to combat microbial growth in paper mills, oil exploration and production facilities, and cooling water disinfection plants.[1][2]

The production of bronopol saw a significant increase from tens of tonnes in the late 1970s to over 5,000 tonnes in more recent times, with production now dominated by manufacturers in China.[1][2] However, its application in personal care products has seen a decline since the late 1980s due to concerns over the potential formation of nitrosamines under certain conditions (alkaline pH and/or elevated temperatures) where bronopol decomposes to liberate nitrite (B80452) and formaldehyde.[1][2]

Unraveling the Antimicrobial Power: Mechanism of Action

The discovery of bronopol's antimicrobial properties stemmed from its unique chemical structure and its ability to disrupt essential cellular processes in microorganisms. Its primary mechanism of action involves the oxidation of essential thiol groups within microbial cells, leading to the inhibition of enzymes and subsequent cell death.

Under aerobic conditions, bronopol's antimicrobial activity is significantly enhanced. It acts as a catalyst in the oxidation of thiol-containing substances, such as the amino acid cysteine and the vital intracellular antioxidant glutathione. This process utilizes atmospheric oxygen as the final oxidant and results in the generation of reactive oxygen species (ROS), including superoxide (B77818) and peroxide radicals. These highly reactive molecules are directly responsible for the potent bactericidal activity of bronopol.

The antimicrobial action can be visualized as a two-pronged attack:

  • Direct Thiol Oxidation: Bronopol directly interacts with and oxidizes sulfhydryl (-SH) groups in microbial enzymes and proteins, forming disulfide bonds. This inactivates critical enzymes, disrupting cellular metabolism and function.

  • ROS-Mediated Damage: The catalytic generation of ROS leads to widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.

antimicrobial_mechanism cluster_conditions Cellular Environment cluster_bronopol Bronopol Action cluster_effects Microbial Cell Effects Aerobic Conditions Aerobic Conditions Bronopol Bronopol Aerobic Conditions->Bronopol enables catalytic cycle Thiol Oxidation Thiol Oxidation Bronopol->Thiol Oxidation direct reaction with -SH groups ROS Generation ROS Generation Bronopol->ROS Generation catalytic cycle with O2 Enzyme Inactivation Enzyme Inactivation Thiol Oxidation->Enzyme Inactivation Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Cell Death Cell Death Enzyme Inactivation->Cell Death Oxidative Stress->Cell Death

Quantifying the Efficacy: Antimicrobial Spectrum of Bronopol

The broad-spectrum antimicrobial activity of bronopol has been extensively documented. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of bronopol against a range of common bacteria, yeasts, and molds, providing a quantitative measure of its potency.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bronopol against Bacteria

MicroorganismGram StainMIC (µg/mL)
Pseudomonas aeruginosaNegative12.5 - 50
Escherichia coliNegative12.5 - 50
Klebsiella aerogenesNegative25
Proteus vulgarisNegative12.5 - 50
Salmonella gallinarumNegative12.5 - 50
Burkholderia cepaciaNegative25
Staphylococcus aureusPositive12.5 - 50
Bacillus subtilisPositive12.5
Staphylococcus epidermidisPositive50
Streptococcus faecalisPositive50
Legionella pneumophiliaNegative125

Table 2: Minimum Inhibitory Concentrations (MICs) of Bronopol against Yeasts and Molds

MicroorganismTypeMIC (µg/mL)
Candida albicansYeast1600
Saccharomyces cerevisiaeYeast3200
Aspergillus nigerMold3200
Penicillium funiculosumMold400
Penicillium roquefortiMold400
Trichophyton mentagrophytesMold200
Trichoderma virideMold6400
Pityrosporum ovaleYeast125

Experimental Corner: Determining Antimicrobial Efficacy

The discovery and validation of bronopol's antimicrobial properties relied on established microbiological techniques. A cornerstone of this evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following is a detailed protocol for determining the MIC of bronopol using the broth microdilution method, a standard and widely accepted procedure.

Experimental Protocol: Broth Microdilution MIC Assay for Bronopol

1. Materials and Reagents:

  • Bronopol stock solution (prepared in a suitable solvent, e.g., sterile deionized water)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test microorganism culture in the logarithmic growth phase

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or microplate reader

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

2. Preparation of Inoculum:

  • Aseptically pick several colonies of the test microorganism from a fresh agar (B569324) plate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.

  • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Bronopol Dilutions:

  • Prepare a series of twofold dilutions of the bronopol stock solution in the appropriate sterile broth directly in the 96-well microtiter plate.

  • Typically, a range of concentrations is tested (e.g., from 1024 µg/mL down to 0.5 µg/mL).

  • Fill the first well of a row with the highest concentration of bronopol and serially dilute it across the subsequent wells.

  • Leave a column of wells with broth only (sterility control) and another column with broth and the microbial inoculum but no bronopol (growth control).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control wells) with the prepared microbial inoculum. The final volume in each well should be consistent (e.g., 100 µL).

  • Seal the microtiter plate to prevent evaporation and contamination.

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

5. Determination of MIC:

  • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of bronopol at which there is no visible growth.

  • The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Microorganism Culture Microorganism Culture Inoculum Standardization Inoculum Standardization Microorganism Culture->Inoculum Standardization Bronopol Stock Bronopol Stock Serial Dilution Serial Dilution Bronopol Stock->Serial Dilution Plate Inoculation Plate Inoculation Inoculum Standardization->Plate Inoculation Serial Dilution->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination

Conclusion

The historical development of bronopol showcases a journey from a niche pharmaceutical preservative to a widely used industrial and commercial antimicrobial agent. The discovery of its potent, broad-spectrum antimicrobial properties, driven by a unique mechanism of action involving thiol oxidation and the generation of reactive oxygen species, has solidified its place in the arsenal (B13267) of microbial control agents. The quantitative data and standardized experimental protocols outlined in this guide provide a solid foundation for researchers and professionals in the ongoing efforts of drug development and microbial control.

References

The Interaction of Bronopol with Thiol Groups in Microbial Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical and biological interactions between Bronopol (2-bromo-2-nitro-1,3-propanediol) and thiol groups within microbial enzymes. Bronopol's efficacy as a broad-spectrum antimicrobial agent is largely attributed to its ability to disrupt essential enzymatic functions through a targeted mechanism involving the oxidation of critical cysteine residues.

Mechanism of Action: Thiol Oxidation and Enzyme Inhibition

Bronopol's antimicrobial activity is not a result of direct action by the molecule itself, but rather its decomposition products in an aqueous environment, particularly under aerobic conditions. The core mechanism involves the oxidation of essential thiol (-SH) groups present in microbial enzymes, such as dehydrogenases, which are crucial for cellular respiration.

The process is initiated by the reaction of Bronopol with thiol-containing compounds like cysteine or glutathione (B108866) within the microbial cell. This interaction leads to the formation of disulfide bonds (R-S-S-R), effectively inactivating the enzyme by altering its three-dimensional structure and, critically, the catalytic capability of its active site. This reaction proceeds via a catalytic, oxygen-dependent process where Bronopol is ultimately consumed. During this interaction, formaldehyde (B43269) is also released, which contributes to the overall antimicrobial effect, although the primary mode of action is considered to be enzyme inhibition through thiol oxidation.

The consequence of this targeted enzyme inhibition is a complete halt in cellular respiration, leading to a rapid cessation of growth and, ultimately, cell death. This makes Bronopol a highly effective bactericide.

Quantitative Data Summary

The inhibitory effect of Bronopol on microbial enzymes, particularly those reliant on thiol groups, has been documented. The following table summarizes available quantitative data on its efficacy.

ParameterOrganism/EnzymeValueConditionsReference
Minimum Inhibitory Concentration (MIC) Escherichia coli13 µg/mLAerobic[1]
Bactericidal Concentration Escherichia coli100 - 500 µg/mLAerobic[1]
Inhibition Constant (Ki) Candidatus Liberibacter asiaticus Inosine 5′-Monophosphate Dehydrogenase240 nMIn vitro enzyme assay[2]

Note: IC50 values are a common measure of inhibitor potency but are highly dependent on experimental conditions. The Ki value provides a more direct measure of enzyme-inhibitor affinity.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction between Bronopol and thiol-containing enzymes.

Protocol for Determination of Free Thiol Groups (Ellman's Test)

This protocol is a standard method for quantifying free sulfhydryl (-SH) groups in a sample using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's Reagent.[3][4][5]

Materials:

  • DTNB Stock Solution (e.g., 2 mM DTNB in 50 mM sodium acetate (B1210297) buffer).[4]

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0).[5]

  • Microbial cell lysate or purified enzyme solution.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

  • Cysteine or Glutathione for standard curve.

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of a thiol-containing compound (e.g., L-cysteine) in the reaction buffer.[5]

  • Sample Preparation: Prepare the microbial cell lysate or purified enzyme solution in the reaction buffer. A control sample without Bronopol and test samples incubated with varying concentrations of Bronopol should be prepared.

  • Reaction:

    • In a microplate well or cuvette, combine a defined volume of the sample (or standard) with the reaction buffer.

    • Add a specific volume of the DTNB stock solution to initiate the reaction. A typical final volume might be 250 µL or 1 mL.[5]

    • Mix thoroughly and incubate at room temperature for 15 minutes.[5]

  • Measurement: Measure the absorbance of the resulting yellow product (TNB²⁻) at 412 nm.[4]

  • Calculation:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of free thiols in the unknown samples by comparing their absorbance to the standard curve.

    • The concentration of thiols is calculated using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.[5]

Protocol for Enzyme Activity Assay (Example: Dehydrogenase)

This protocol outlines a general method for measuring the activity of dehydrogenase enzymes, which are common targets for Bronopol.

Materials:

  • Buffer solution appropriate for the specific dehydrogenase (e.g., Tris-HCl or Phosphate buffer).

  • Substrate for the enzyme (e.g., succinate (B1194679) for succinate dehydrogenase).

  • Electron acceptor dye (e.g., 2,3,5-triphenyltetrazolium chloride (TTC) or DCPIP).

  • Microbial cell lysate or purified enzyme.

  • Bronopol solution of varying concentrations.

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution in the appropriate buffer.

  • Inhibition Step: Pre-incubate the enzyme solution with various concentrations of Bronopol for a defined period to allow for interaction. A control with no Bronopol should be included.

  • Reaction Initiation:

    • In a cuvette, add the buffer, the substrate, and the electron acceptor dye.

    • Initiate the reaction by adding the Bronopol-treated (or control) enzyme solution.

  • Measurement: Monitor the change in absorbance over time at a wavelength specific to the electron acceptor dye (e.g., the reduction of TTC to formazan (B1609692) can be measured). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for the control and for each Bronopol concentration.

    • Plot the percentage of enzyme inhibition (relative to the control) against the logarithm of the Bronopol concentration.

    • From this dose-response curve, the IC50 value (the concentration of Bronopol that causes 50% inhibition of enzyme activity) can be determined.[6][7]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key chemical and experimental processes involved in Bronopol's interaction with microbial thiols.

Bronopol_Thiol_Interaction cluster_reactants Reactants cluster_products Products & Consequences bronopol Bronopol (2-bromo-2-nitro-1,3-propanediol) disulfide Enzyme-S-S-Enzyme (Inactive Disulfide) bronopol->disulfide Oxidizes Thiol formaldehyde Formaldehyde bronopol->formaldehyde Decomposes to thiol Enzyme-SH (Active Thiol Group) thiol->disulfide O2 Oxygen (O2) O2->disulfide Required for Catalytic Cycle inhibition Enzyme Inactivation disulfide->inhibition Leads to death Cell Death inhibition->death Causes

Caption: Chemical pathway of Bronopol-mediated thiol oxidation.

Experimental_Workflow prep Sample Preparation (Microbial Lysate / Purified Enzyme) treatment Incubation with Bronopol (Varying Concentrations + Control) prep->treatment assay Select Assay treatment->assay thiol_assay Thiol Quantification (Ellman's Test) assay->thiol_assay Direct Thiol Measurement enzyme_assay Enzyme Activity Assay (e.g., Dehydrogenase) assay->enzyme_assay Functional Consequence measure Spectrophotometric Measurement (e.g., A412nm) thiol_assay->measure enzyme_assay->measure analysis Data Analysis (Calculate % Inhibition, IC50/Ki) measure->analysis

Caption: Workflow for assessing Bronopol's effect on enzymes.

Logical_Consequence_Pathway bronopol Bronopol Exposure thiol_ox Oxidation of Critical Thiols (e.g., in Dehydrogenases) bronopol->thiol_ox enzyme_inact Enzyme Inactivation thiol_ox->enzyme_inact disulfide_bridge Formation of Disulfide Bridges thiol_ox->disulfide_bridge resp_chain_block Respiratory Chain Blockage enzyme_inact->resp_chain_block disulfide_bridge->enzyme_inact atp_depletion ATP Production Halts resp_chain_block->atp_depletion metabolic_collapse Metabolic Collapse atp_depletion->metabolic_collapse cell_death Microbial Cell Death metabolic_collapse->cell_death

Caption: Logical cascade from thiol oxidation to cell death.

References

Spectroscopic Analysis of 2-Bromo-2-nitropropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromo-2-nitropropane, a compound of interest in various chemical and pharmaceutical research domains. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines detailed experimental protocols for obtaining this data, and presents a logical workflow for spectroscopic analysis.

Introduction to this compound

This compound (CAS No. 5447-97-2) is a halogenated nitroalkane with the molecular formula C₃H₆BrNO₂.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic methods is crucial for its application and for quality control in synthesis and formulation. This guide focuses on the three primary spectroscopic techniques used for the characterization of such organic molecules.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Table 1: NMR Spectroscopic Data for this compound

Parameter ¹H NMR ¹³C NMR
Solvent CDCl₃CDCl₃
Chemical Shift (δ) Singlet, ~2.0 ppmC-Br: ~60-70 ppmC-NO₂: ~90-100 ppmCH₃: ~25-35 ppm
Multiplicity Singlet-
Integration 6H-
Interpretation The presence of a single peak in the ¹H NMR spectrum indicates that all six protons are chemically equivalent. This is consistent with the two methyl groups being attached to the same quaternary carbon.The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the two equivalent methyl carbons, the quaternary carbon bonded to the bromine and nitro groups.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 2: IR Spectroscopic Data for this compound

Technique Frequency (cm⁻¹) Functional Group Assignment
Neat (Liquid Film) / ATR~2980-2930C-H stretch (alkane)
~1550-1530 (strong)Asymmetric N-O stretch (nitro group)
~1370-1350 (strong)Symmetric N-O stretch (nitro group)
~1465C-H bend (methyl)
~650-550C-Br stretch

The IR spectrum is characterized by strong absorption bands corresponding to the nitro group, which are key identifiers for this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis absorption data for this compound is not extensively reported in the readily available literature. Simple haloalkanes and nitroalkanes typically show weak absorptions at the lower end of the UV range. For nitroalkanes, a weak n → π* transition is expected around 270-280 nm.

It is important to note that a related compound, this compound-1,3-diol (Bronopol), is often analyzed using a spectrophotometric method that involves a chemical reaction to produce a colored azo dye, which is then measured at its λmax of 425 nm.[3] This is an indirect method and does not represent the intrinsic UV-Vis absorption spectrum of the parent molecule. For direct analysis, a dilute solution of this compound in a UV-transparent solvent like ethanol (B145695) or hexane (B92381) would be used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation : Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer : Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H NMR Spectrum :

    • Set the spectral width to approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum :

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis : Calibrate the chemical shifts using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

IR Spectroscopy Protocol (ATR)
  • Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application : Place a small drop of neat this compound liquid directly onto the ATR crystal.

  • Spectrum Acquisition :

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis :

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

UV-Vis Spectroscopy Protocol
  • Solvent Selection : Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, hexane).

  • Sample Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

  • Instrument Setup :

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction : Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline.

  • Sample Measurement :

    • Rinse the cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Logical Workflow for Spectroscopic Analysis

The combination of these spectroscopic techniques provides a powerful workflow for the structural elucidation and identification of an unknown compound like this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Data Integration and Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (via coupling) - Number of Protons NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - Nitro (N-O) - Alkane (C-H) - Alkyl Halide (C-Br) IR->IR_info UV_Vis UV-Vis Spectroscopy UV_Vis_info Electronic Transitions - Conjugated Systems - Chromophores (e.g., NO₂) UV_Vis->UV_Vis_info Integration Integrate All Spectroscopic Data NMR_info->Integration IR_info->Integration UV_Vis_info->Integration Proposed_Structure Propose a Chemical Structure Integration->Proposed_Structure Confirmation Confirm with Reference Spectra or further analysis Proposed_Structure->Confirmation Unknown Unknown Sample (this compound) Unknown->NMR Analyze with Unknown->IR Analyze with Unknown->UV_Vis Analyze with

Caption: Workflow for Spectroscopic Identification of an Organic Compound.

This in-depth guide provides the essential spectroscopic information and experimental protocols for the analysis of this compound. By following these guidelines, researchers, scientists, and drug development professionals can confidently characterize this compound and ensure its identity and purity in their work.

References

Unveiling the Antimicrobial Arsenal of Bronopol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol) stands as a widely utilized antimicrobial agent with a broad spectrum of activity against a variety of microorganisms. This technical guide delves into the core of its antimicrobial properties, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to provide a comprehensive resource for the scientific community.

Antimicrobial Spectrum: A Quantitative Overview

Bronopol exhibits potent inhibitory and biocidal activity against a wide range of bacteria, and to a lesser extent, fungi and yeasts. Its efficacy is particularly pronounced against Gram-negative bacteria, most notably Pseudomonas aeruginosa, a common contaminant in pharmaceutical and cosmetic products.[1] The antimicrobial potency of bronopol is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

The following tables summarize the MIC values of bronopol against a diverse panel of microorganisms, compiled from various studies. This data provides a clear comparison of its relative effectiveness across different microbial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bronopol against Bacteria

MicroorganismTypeMIC (µg/mL)
Pseudomonas aeruginosaGram-negative10 - 50[2]
Escherichia coliGram-negative12.5 - 50[2]
Burkholderia cepaciaGram-negative15[1]
Klebsiella aerogenesGram-negative25
Proteus mirabilisGram-negative25 - 50
Salmonella gallinarumGram-negative12.5 - 50
Staphylococcus aureusGram-positive10 - 128[1][2]
Staphylococcus epidermidisGram-positive12.5 - 50
Bacillus subtilisGram-positive12.5
Streptococcus faecalisGram-positive50

Table 2: Minimum Inhibitory Concentrations (MICs) of Bronopol against Fungi and Yeasts

MicroorganismTypeMIC (µg/mL)
Candida albicansYeast1600
Saccharomyces cerevisiaeYeast400
Aspergillus nigerMold3200
Penicillium funiculosumMold1600
Trichophyton mentagrophytesMold200

Mechanism of Action: The Thiol Oxidation Pathway

The primary antimicrobial mechanism of bronopol involves the oxidation of essential thiol groups within microbial cells, leading to enzyme inhibition and disruption of cellular processes.[2] Under aerobic conditions, bronopol catalyzes the oxidation of sulfhydryl-containing cellular components, such as the amino acid cysteine, to their corresponding disulfides. This reaction generates reactive oxygen species (ROS), including superoxide (B77818) and peroxide, which contribute to the bactericidal activity.

Bronopol Mechanism of Action cluster_0 Microbial Cell Bronopol Bronopol Thiol Cellular Thiols (e.g., Cysteine in enzymes) Bronopol->Thiol Oxidation ROS Reactive Oxygen Species (Superoxide, Peroxide) Bronopol->ROS Generates Disulfide Oxidized Disulfides Thiol->Disulfide Inactivated_Enzyme Inactivated Enzymes Disulfide->Inactivated_Enzyme Leads to Cell_Damage Cellular Damage ROS->Cell_Damage Enzyme Essential Enzymes Enzyme->Thiol Contains Cell_Death Cell Death Inactivated_Enzyme->Cell_Death Cell_Damage->Cell_Death

Caption: Bronopol's mechanism of action via thiol oxidation.

Experimental Protocols

To ensure the reproducibility and accuracy of antimicrobial susceptibility testing for bronopol, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing anti-biofilm activity, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other relevant sources.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of bronopol that inhibits the visible growth of a microorganism in a liquid medium.

1. Materials:

  • Bronopol stock solution (prepared in a suitable solvent, e.g., sterile deionized water)
  • 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
  • Bacterial or fungal inoculum
  • Sterile saline (0.85%)
  • McFarland 0.5 turbidity standard
  • Spectrophotometer
  • Incubator

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer. d. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Plate Preparation and Inoculation: a. Prepare serial twofold dilutions of the bronopol stock solution in the appropriate broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. b. Leave a column of wells with broth only as a sterility control and another column with broth and inoculum as a growth control. c. Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum, bringing the final volume to 200 µL.

4. Incubation: a. Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for most bacteria. b. For fungi, incubate at 35°C for 24-48 hours.

5. Interpretation of Results: a. The MIC is the lowest concentration of bronopol at which there is no visible growth (turbidity) in the wells.

6. Quality Control: a. Concurrently test a reference strain with a known MIC range for bronopol (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, or Staphylococcus aureus ATCC 29213). The results should fall within the established quality control range for the assay to be valid.

Protocol 2: Assessment of Anti-Biofilm Activity using the Calgary Biofilm Device

This protocol is designed to determine the efficacy of bronopol in eradicating established biofilms.

1. Materials:

  • Calgary Biofilm Device (CBD) - a 96-well plate with a lid containing 96 pegs
  • Bronopol stock solution
  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
  • Sterile saline
  • 96-well microtiter plates
  • Sonicator
  • Plate reader

2. Biofilm Formation: a. Prepare an inoculum of the test microorganism as described in Protocol 1. b. Add 150 µL of the inoculum to each well of the CBD base. c. Place the CBD lid onto the base, ensuring the pegs are submerged in the inoculum. d. Incubate the device at 35-37°C for 24 hours on a rocking table or shaker to allow for biofilm formation on the pegs.

3. Bronopol Challenge: a. After incubation, gently rinse the pegs by immersing the lid in a 96-well plate containing sterile saline to remove planktonic (free-floating) bacteria. b. Prepare serial dilutions of bronopol in the appropriate growth medium in a new 96-well plate. c. Transfer the lid with the biofilm-coated pegs to the plate containing the bronopol dilutions. d. Include a growth control (pegs in medium without bronopol) and a sterility control (pegs in sterile medium). e. Incubate the challenge plate at 35-37°C for a specified time (e.g., 24 hours).

4. Assessment of Biofilm Viability: a. After the challenge, rinse the pegs again in sterile saline. b. Place the lid into a new 96-well plate containing a recovery medium (e.g., TSB with a neutralizer if necessary to inactivate residual bronopol). c. Disrupt the biofilms from the pegs into the recovery medium using sonication. d. Transfer the resulting bacterial suspension to a new microtiter plate and measure the optical density (OD) at 600 nm using a plate reader to quantify bacterial growth. e. Alternatively, perform viable cell counts by plating serial dilutions of the suspension onto agar (B569324) plates.

5. Interpretation of Results: a. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of bronopol that results in no viable cells in the recovery medium.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of bronopol.

Antimicrobial Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Prep_Culture 1. Prepare Microbial Culture (18-24h incubation) Prep_Inoculum 2. Prepare Inoculum (0.5 McFarland Standard) Prep_Culture->Prep_Inoculum Inoculation 4. Inoculate Test Plates Prep_Inoculum->Inoculation Prep_Bronopol 3. Prepare Bronopol Stock and Serial Dilutions Prep_Bronopol->Inoculation Incubation 5. Incubate Plates (16-48h) Inoculation->Incubation Read_Results 6. Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC 7. Determine MIC/MBEC Read_Results->Determine_MIC QC_Check 8. Quality Control Check Determine_MIC->QC_Check

Caption: General workflow for antimicrobial susceptibility testing.

References

An In-depth Technical Guide to the Chemical Stability of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-2-nitropropane-1,3-diol, commonly known as bronopol (B193717), is a broad-spectrum antimicrobial agent widely utilized as a preservative in cosmetics, personal care products, and various industrial applications. Its efficacy and stability are highly dependent on the formulation's pH. This technical guide provides a comprehensive analysis of bronopol's chemical stability specifically under acidic conditions. It consolidates quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes the key chemical pathways and workflows. The evidence conclusively demonstrates that bronopol exhibits maximum stability in acidic environments, a critical consideration for the formulation of robust and effective products.

Chemical Properties and Stability Profile

Bronopol is a white to pale yellow crystalline solid readily soluble in water and polar organic solvents.[1][2] Its chemical stability is intrinsically linked to the pH of its aqueous solution. While it is known to degrade under alkaline conditions, bronopol is most stable when the pH of the system is acidic.[1][2][3][4][5][6] This stability at low pH is a key advantage for its use in acidic formulations, where many other preservatives may lose efficacy or degrade. The addition of acidulants like citric acid can further slow its decomposition in aqueous solutions.[1][7]

Degradation Pathway in Acidic Media

Even under optimal acidic conditions, bronopol can undergo slow hydrolysis over extended periods. The primary degradation mechanism is initiated by a retroaldol reaction. This process involves the cleavage of a carbon-carbon bond, leading to the liberation of formaldehyde (B43269) and the formation of an intermediate compound, 2-bromo-2-nitroethanol.[1][5]

This intermediate is significantly less stable than bronopol and can further decompose.[1] While the rate of this initial degradation is significantly retarded in acidic media, it remains the principal pathway. Other minor degradation products that have been detected following bronopol breakdown include bromide ions and nitrite (B80452) ions.[2][5]

G cluster_main Degradation Pathway of Bronopol BNP This compound-1,3-diol (Bronopol) BNE 2-Bromo-2-nitroethanol BNP->BNE Slow Hydrolysis (Retroaldol Reaction) HCHO1 Formaldehyde BNP->HCHO1 HCHO2 Formaldehyde BNE->HCHO2 BNM Bromonitromethane BNE->BNM Further Decomposition

Figure 1. Primary degradation pathway of bronopol.

Quantitative Stability Data

The influence of pH on the stability of bronopol is most clearly demonstrated by its hydrolysis half-life. At acidic pH values, the half-life is exceptionally long, indicating high stability. As the pH approaches neutral and becomes alkaline, the rate of degradation increases dramatically.

pHTemperatureHalf-Life (t½)Reference
4Ambient~18 years[7]
6Ambient~1.5 years[7]
8Ambient~2 months[7]
Table 1. Effect of pH on the Hydrolytic Half-Life of Bronopol

These data quantitatively confirm that acidic conditions are optimal for maintaining the chemical integrity of bronopol in aqueous formulations. It is important to note that elevated temperatures can accelerate hydrolysis even under acidic conditions, although the effect is more pronounced at higher pH levels.[1][8][9]

Experimental Protocols for Stability Assessment

Protocol: HPLC-UV Method for Bronopol Quantification

This protocol outlines a standard method for assessing the stability of bronopol in a formulation under acidic conditions.

  • Objective: To quantify the concentration of bronopol over time at a given acidic pH and temperature to determine its degradation rate.

  • Apparatus & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • Analytical C18 column (e.g., 250 x 4.6 mm)

    • Bronopol analytical standard

    • HPLC-grade methanol (B129727) and water

    • Buffer salts (e.g., citric acid, sodium phosphate) to prepare an acidic buffer (e.g., pH 4.0)

    • Temperature-controlled incubator or water bath

  • Procedure:

    • Sample Preparation: Prepare a stock solution of bronopol in the desired acidic buffer (e.g., 1000 µg/mL).

    • Stability Study Initiation: Place aliquots of the bronopol solution in sealed vials and store them in a temperature-controlled environment (e.g., 25°C and an accelerated condition of 40°C).

    • Time Point Sampling: At predetermined intervals (e.g., 0, 1, 3, 6, 12 months), remove a vial for analysis.

    • Sample Analysis:

      • To halt any potential degradation, dilute the sample with methanol.[7][12]

      • Set the HPLC UV detector to 210 nm.[12]

      • Use a mobile phase suitable for separation, such as a methanol/water gradient.

      • Inject the prepared sample into the HPLC system.

    • Quantification: Create a standard curve using freshly prepared bronopol standards of known concentrations. Calculate the concentration of bronopol in the stability samples by comparing their peak areas to the standard curve.

    • Data Analysis: Plot the concentration of bronopol versus time. Determine the degradation kinetics and calculate the half-life (t½) under the tested conditions.

G cluster_workflow Workflow for Bronopol Stability Testing prep Prepare Bronopol Solution in Acidic Buffer (e.g., pH 4) store Store Samples at Controlled Temperatures prep->store sample Withdraw Aliquots at Time Intervals store->sample quench Halt Degradation (Dilute with Methanol) sample->quench hplc Analyze by HPLC-UV (Detection at 210 nm) quench->hplc quant Quantify Concentration vs. Standard Curve hplc->quant calc Calculate Degradation Rate and Half-Life quant->calc

Figure 2. Experimental workflow for HPLC-based stability assessment.

Conclusion for Formulators

The chemical stability of this compound-1,3-diol is unequivocally greatest in aqueous solutions with an acidic pH. The rate of hydrolytic degradation is exceptionally slow under these conditions, with a half-life estimated to be around 18 years at pH 4. This inherent stability makes bronopol an excellent and reliable preservative choice for acidic formulations common in the pharmaceutical, cosmetic, and personal care industries. For optimal product integrity and shelf-life, maintaining a formulation's pH on the acid side of neutral is a critical parameter.

References

Methodological & Application

Application Note: Quantification of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in Cosmetics using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in various cosmetic formulations. Bronopol (B193717) is a widely used preservative in cosmetics, and its concentration is regulated due to its potential to release formaldehyde. This method provides a reliable protocol for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries to ensure product safety and compliance with regulatory limits.

Introduction

This compound-1,3-diol, commonly known as Bronopol, is a broad-spectrum antimicrobial agent effective against bacteria and fungi, making it a common preservative in a wide range of personal care products.[1][2] However, regulatory bodies have set maximum permissible concentrations for Bronopol in cosmetics, typically around 0.1%, due to concerns about its decomposition and the potential formation of carcinogenic nitrosamines in the presence of amines or amides.[3] Therefore, accurate and reliable quantification of Bronopol in finished cosmetic products is crucial. This application note presents a validated reversed-phase HPLC-UV method for this purpose.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][5]

  • Software: Chromatographic data acquisition and processing software.

  • Chemicals and Reagents:

    • Bronopol reference standard (purity ≥ 99%)

    • Methanol (B129727) (HPLC grade)[1][2]

    • Acetonitrile (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or ultrapure)

2.2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of Bronopol:

ParameterCondition
Mobile Phase Isocratic elution with 0.1% Phosphoric Acid in Water : Methanol : 0.1% Phosphoric Acid in Acetonitrile (80:10:10, v/v/v)[4][5]
Flow Rate 0.8 mL/min[5]
Column Temperature Ambient or controlled at 40°C
Injection Volume 20 µL
UV Detection 250 nm[4][5]
Run Time Approximately 10 minutes[5]

2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Bronopol reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

Due to the instability of Bronopol in aqueous media, sample preparation should be conducted using methanol to ensure reproducible results.[1][2]

  • Creams and Lotions:

    • Accurately weigh approximately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 5 minutes to ensure thorough mixing and dispersion.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Shampoos and Gels:

    • Accurately weigh approximately 1.0 g of the sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve the sample.

    • Make up the volume to 50 mL with methanol and mix well.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

3.1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration of Bronopol.

3.2. Accuracy

The accuracy of the method was determined by a recovery study. A known amount of Bronopol standard was spiked into a placebo cosmetic base at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

3.3. Precision

The precision of the method was assessed by determining the intra-day and inter-day precision. Intra-day precision was evaluated by analyzing six replicate injections of a standard solution on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days. The precision is expressed as the relative standard deviation (%RSD).

3.4. Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative data for the method validation are summarized in the following tables.

Table 1: Linearity Data for Bronopol Analysis

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Calibration Equation y = mx + c

Table 2: Accuracy and Recovery Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
804039.298.01.5
1005049.899.61.1
1206059.198.51.3

Recovery values for Bronopol from different cosmetic matrices have been reported to be in the range of 96.4% to 98.8%.[2]

Table 3: Precision Data

Precision%RSD (n=6)
Intra-day < 2.0%
Inter-day < 3.0%

The precision of the method was reported to be better than 4.5% relative standard deviation.[2]

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5

Experimental Workflow Diagram

HPLC-UV Workflow for Bronopol Quantification HPLC-UV Workflow for Bronopol Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Analysis Sample Weigh Cosmetic Sample Extraction Extract with Methanol Sample->Extraction Standard Prepare Bronopol Standard Solutions HPLC Inject into HPLC System (C18 Column) Standard->HPLC Filter Filter Extract (0.45 µm) Extraction->Filter Filter->HPLC Detection UV Detection at 250 nm HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Bronopol Concentration Integration->Quantification

Caption: Workflow for Bronopol quantification in cosmetics.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the quantification of this compound-1,3-diol in various cosmetic products. The method is suitable for routine quality control analysis and for ensuring compliance with regulatory standards. The use of methanol in sample preparation is critical for the stability of Bronopol and to obtain reliable results.[1][2]

References

Application of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in Preventing Microbial Contamination in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbial contamination is a persistent challenge in cell culture, posing a significant threat to the reliability and reproducibility of experimental results. Contaminants such as bacteria, fungi, and yeasts can alter cellular metabolism, compete for nutrients, and produce toxins, ultimately leading to the loss of valuable cell lines and compromised data integrity. 2-Bromo-2-nitropropane-1,3-diol, commonly known as Bronopol, is a broad-spectrum antimicrobial agent with potent activity against a wide range of microorganisms, including those frequently encountered in cell culture environments. This document provides detailed application notes and protocols for the effective use of Bronopol in preventing microbial contamination in cell cultures.

Bronopol's antimicrobial action stems from its ability to oxidize essential thiol groups within microbial cells, leading to the inhibition of key enzymes and the generation of reactive oxygen species (ROS), which cause cellular damage.[1][2][3] Its efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa, makes it a valuable tool in cell culture hygiene.[4]

Data Presentation

The following tables summarize the quantitative data regarding the antimicrobial efficacy of Bronopol against common contaminants and its cytotoxicity towards mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Bronopol against Common Microbial Contaminants

MicroorganismTypeMIC (µg/mL)
Escherichia coliGram-negative Bacteria12.5 - 50
Pseudomonas aeruginosaGram-negative Bacteria12.5 - 50
Staphylococcus aureusGram-positive Bacteria12.5 - 50
Bacillus subtilisGram-positive Bacteria12.5
Candida albicansYeast1250 - 1600
Aspergillus nigerMold2000 - 3200

Note: MIC values can vary depending on the specific strain and the testing conditions.

Table 2: Cytotoxicity of Bronopol on Mammalian Cell Lines (IC50)

Cell LineCell TypeIC50 (µg/mL)
HeLaHuman cervical cancerData not available
HEK293Human embryonic kidneyData not available
CHOChinese hamster ovaryData not available
VeroMonkey kidney epithelialData not available

Important Note on Cytotoxicity: Despite extensive literature searches, specific IC50 values for Bronopol on HeLa, HEK293, CHO, and Vero cell lines were not publicly available. A study on HaCaT keratinocytes showed that Bronopol at concentrations up to 0.02% was considered non-cytotoxic.[5] It is crucial for researchers to determine the optimal, non-toxic working concentration of Bronopol for their specific cell line and experimental conditions using the cytotoxicity protocol provided below.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Bronopol

This protocol outlines the broth microdilution method to determine the lowest concentration of Bronopol that inhibits the visible growth of a specific microorganism.

Materials:

  • Bronopol stock solution (e.g., 10 mg/mL in sterile distilled water)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Bronopol stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no Bronopol).

    • Well 12 will serve as the sterility control (no microorganisms).

  • Inoculate the Plate:

    • Dilute the microbial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

    • Add 100 µL of the diluted microbial suspension to wells 1 through 11. Do not add microorganisms to well 12.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Bronopol in which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which the OD is significantly lower than the growth control.

Protocol 2: Evaluation of Bronopol Cytotoxicity using MTT Assay

This protocol determines the cytotoxic effect of Bronopol on a specific mammalian cell line by measuring the metabolic activity of the cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Bronopol stock solution (sterile-filtered)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Treatment with Bronopol:

    • Prepare serial dilutions of Bronopol in complete cell culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the various Bronopol dilutions to the respective wells. Include a vehicle control (medium without Bronopol).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the Bronopol concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable).

Mandatory Visualization

G cluster_0 Microbial Cell Bronopol Bronopol Thiol Thiol Groups (-SH) in Enzymes Bronopol->Thiol Oxidation ROS Reactive Oxygen Species (ROS) Bronopol->ROS Generation Disulfide Oxidized Disulfide Bonds (-S-S-) Thiol->Disulfide Enzyme Enzyme Inactivation Disulfide->Enzyme Death Microbial Cell Death Enzyme->Death Damage Cellular Damage (DNA, Lipids, Proteins) ROS->Damage Damage->Death

Caption: Mechanism of antimicrobial action of Bronopol.

G start Start: Prepare Bronopol Stock Solution step1 Prepare Serial Dilutions of Bronopol in 96-well plate start->step1 step3 Inoculate Wells with Microbial Suspension step1->step3 step2 Prepare and Standardize Microbial Inoculum step2->step3 step4 Incubate at Optimal Temperature (18-72 hours) step3->step4 step5 Observe for Growth (Turbidity) or Measure OD600 step4->step5 end Determine MIC: Lowest concentration with no growth step5->end

Caption: Experimental workflow for MIC determination.

G cluster_cell Mammalian Cell Bronopol Bronopol ROS Increased ROS Bronopol->ROS Mito Mitochondrial Membrane Potential Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bronopol-induced intrinsic apoptosis pathway.

Conclusion

Bronopol can be an effective agent for controlling microbial contamination in cell cultures when used at appropriate, non-toxic concentrations. Its broad-spectrum activity, particularly against problematic Gram-negative bacteria, makes it a valuable addition to a comprehensive cell culture contamination control strategy. However, due to the lack of readily available cytotoxicity data for common cell lines, it is imperative that researchers meticulously determine the IC50 and optimal working concentration for their specific experimental system to avoid compromising cell health and experimental outcomes. The protocols and information provided herein serve as a detailed guide for the safe and effective implementation of Bronopol in your research.

References

Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bronopol (B193717) (2-bromo-2-nitro-1,3-propanediol) is a broad-spectrum antimicrobial agent with high activity against various bacteria, particularly Gram-negative species like Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the oxidation of essential thiol groups within microbial enzymes, leading to the inhibition of cellular metabolism and subsequent cell death.[2][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of bronopol as a preservative or biocide in pharmaceutical, cosmetic, and industrial applications.[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized laboratory conditions.[5][6] This document provides a detailed protocol for determining the MIC of bronopol using the broth microdilution method, which is aligned with established standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][7][8]

Data Presentation: MIC of Bronopol Against Common Microorganisms

The following table summarizes the typical MIC values for bronopol against a range of bacteria and fungi. These values demonstrate its broad-spectrum activity, with greater potency generally observed against bacteria than fungi.[1][9]

MicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mL (ppm)
Pseudomonas aeruginosaGram-negative Bacteria15 - 50
Burkholderia cepaciaGram-negative Bacteria15 - 25
Escherichia coliGram-negative Bacteria12.5 - 50
Klebsiella aerogenesGram-negative Bacteria25
Proteus mirabilisGram-negative Bacteria25
Proteus vulgarisGram-negative Bacteria12.5 - 50
Salmonella gallinarumGram-negative Bacteria12.5 - 50
Legionella pneumophiliaGram-negative Bacteria50
Staphylococcus aureusGram-positive Bacteria10 - 50
Staphylococcus epidermidisGram-positive Bacteria12.5 - 50
Bacillus subtilisGram-positive Bacteria12.5
Streptococcus faecalisGram-positive Bacteria50
Aspergillus nigerFungi (Mold)3200
Candida albicansFungi (Yeast)1600
Penicillium funiculosumFungi (Mold)1600
Saccharomyces cerevisiaeFungi (Yeast)3200

Data sourced from multiple references.[1][2]

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of bronopol using the broth microdilution method, a widely accepted and accurate technique.[7][10]

1. Materials and Equipment

  • Bronopol (white crystalline powder)[2][9]

  • Sterile 96-well microtiter plates

  • Multi-channel pipette

  • Sterile pipette tips

  • Culture media (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Test microorganisms (e.g., ATCC quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35-37°C for most bacteria)[7][11]

  • Sterile tubes for dilutions

  • Vortex mixer

2. Preparation of Bronopol Stock Solution

  • Accurately weigh a sufficient amount of bronopol powder. Bronopol is readily soluble in water and other polar solvents.[2][4]

  • Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water or the appropriate culture medium) to create a high-concentration stock solution (e.g., 10,240 µg/mL).

  • Ensure complete dissolution by vortexing. The stock solution should be freshly prepared on the day of the experiment.

3. Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-4 well-isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex thoroughly to create a homogeneous suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12] Use a nephelometer or spectrophotometer for accuracy.

  • Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

4. Broth Microdilution Procedure

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the bronopol stock solution to the first column of wells, resulting in a 1:2 dilution.

  • Using a multi-channel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last column.

  • Reserve one column for a positive control (broth + inoculum, no bronopol) and another for a negative/sterility control (broth only, no inoculum).[6]

  • Inoculate all wells (except the negative control) with 100 µL of the prepared microbial inoculum. This will bring the final volume in each well to 200 µL and dilute the bronopol concentrations by another factor of two, achieving the final test concentrations.

  • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most aerobic bacteria.[7][10]

5. Reading and Interpreting Results

  • After incubation, examine the plate for visible turbidity. The negative control well should be clear, and the positive control well should show distinct turbidity.

  • The MIC is the lowest concentration of bronopol at which there is no visible growth (i.e., the first clear well in the dilution series).[5]

  • Results can be read visually or with a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the broth microdilution protocol for determining the MIC of bronopol.

MIC_Workflow prep_stock 1. Prepare Bronopol Stock Solution serial_dilution 3. Perform Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland Standard) inoculation 4. Inoculate Plate with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation 5. Incubate Plate (16-20h at 37°C) inoculation->incubation read_results 6. Read Results (Visual Inspection/OD) incubation->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

References

Application Notes and Protocols for 2-Bromo-2-nitropropane (Bronopol) as a Biocide in Industrial Water Treatment Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Bromo-2-nitropropane-1,3-diol, commonly known as Bronopol (B193717), for its use as a biocide in industrial water treatment applications. This document outlines its mechanism of action, efficacy against common industrial microorganisms, recommended dosage, and detailed protocols for performance evaluation.

Introduction

Bronopol (this compound-1,3-diol) is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts.[1][2] It is widely utilized in industrial water systems such as cooling towers, paper mills, and oilfields to control microbial growth, prevent biofouling, and mitigate microbially induced corrosion.[1][2] Its efficacy, particularly against problematic bacteria like Pseudomonas aeruginosa and sulfate-reducing bacteria (SRB), makes it a valuable tool in maintaining the operational efficiency and safety of these systems.[1][3]

Mechanism of Action

Bronopol's antimicrobial activity is multifaceted. Under aerobic conditions, it reacts with essential thiols, such as cysteine, within microbial cells. This reaction involves the catalytic oxidation of thiol groups to disulfides, leading to the inhibition of critical enzymes and disruption of cellular metabolism.[4][5] This process also generates reactive oxygen species like superoxide (B77818) and peroxide, which contribute to its bactericidal effect.[4]

Under anoxic conditions, a slower reaction with thiols occurs, which consumes Bronopol.[4] It is important to note that while Bronopol can release low levels of formaldehyde (B43269) under certain conditions (alkaline pH and high temperatures), this is a degradation process and not the primary mechanism of its antimicrobial action.[6]

Data Presentation: Efficacy and Physical Properties

The following tables summarize the quantitative data regarding Bronopol's efficacy against various microorganisms and its key physical and chemical properties.

Table 1: Minimum Inhibitory Concentrations (MICs) of Bronopol against Various Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coli-13[4]
Pseudomonas aeruginosaIkaken12.5[7]
Shigella dysenteriae-6.25[7]
Vibrio parahaemolyticus-6.25[7]
Candida albicans-25-50[7]
Streptococcus haemolyticus-25-50[7]
Corynebacterium diphtheriae-25-50[7]

Table 2: Efficacy of Bronopol in Industrial Applications

ApplicationTarget MicroorganismDosage (ppm)EfficacyReference
Oilfield Injection WaterSulfate-Reducing Bacteria (SRB)150 (shock dose)>90% reduction in SRB[3]
Industrial Cooling TowersBiofilm and SRBShock doseRestored system balance[3]
Cooling Water SystemCorrosive Bacteria2571% inhibition of corrosion[8]

Table 3: Physical and Chemical Properties of Bronopol

PropertyValueReference
Chemical NameThis compound-1,3-diol
CAS Number52-51-7[1]
Molecular FormulaC₃H₆BrNO₄
Molecular Weight199.99 g/mol [6]
AppearanceWhite to pale yellow crystalline powder[6]
Melting Point~130 °C[6]
Solubility in WaterReadily soluble (up to 28% w/v at ambient temperature)[6]
pH StabilityMost stable in acidic to neutral conditions (pH 4-7)[9]

Table 4: Stability of Bronopol in Aqueous Solutions

pHTemperatureHalf-lifeReference
420°C> 5 years[10]
620°C1.5 years[10]
820°C2 months[10]
6.7-120 hours[10]
7.6-14 hours[10]
9.0-1.9 hours[10]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of Bronopol in a laboratory setting.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Bronopol stock solution (sterile)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial cultures in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Bronopol Dilutions: Perform serial two-fold dilutions of the Bronopol stock solution in the broth medium across the wells of the 96-well plate. The final volume in each well should be 100 µL. Leave a column of wells with broth only as a positive control for growth.

  • Prepare Inoculum: Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, including the positive control wells. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Bronopol that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol for Time-Kill Kinetic Assay

This assay determines the rate at which Bronopol kills a microbial population.

Materials:

  • Bronopol solution at a predetermined concentration (typically a multiple of the MIC)

  • Microbial culture in the logarithmic growth phase

  • Sterile flasks or tubes

  • Sterile broth medium

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Sterile agar (B569324) plates for viable cell counting

  • Incubator and shaker

Procedure:

  • Prepare Test and Control Flasks: Prepare a flask containing the microbial culture in broth with the desired concentration of Bronopol. Prepare a control flask with the same microbial culture in broth without Bronopol.

  • Incubation: Incubate both flasks under appropriate conditions (e.g., 37°C with shaking).

  • Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible. Count the number of colonies on each plate to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for both the test and control cultures. A ≥3-log₁₀ reduction in CFU/mL in the test flask compared to the initial count is generally considered bactericidal.

Protocol for Evaluating Biocide Efficacy in a Simulated Cooling Tower System (Based on ASTM E645)

This protocol provides a framework for testing Bronopol's effectiveness under conditions that mimic an industrial cooling water environment.[11][12][13]

Materials:

  • Water sample collected from an industrial cooling tower or a synthetic cooling water formulation.

  • Bronopol stock solution.

  • Sterile flasks or beakers.

  • Shaker or magnetic stirrer.

  • Neutralizer solution to inactivate the biocide at the end of the contact time (e.g., sodium thiosulfate).

  • Materials for microbial enumeration (e.g., agar plates, dilution blanks).

Procedure:

  • Water Sample Preparation: Use the collected cooling tower water as is, or if using a synthetic formulation, inoculate it with a known concentration of relevant microorganisms (e.g., Pseudomonas aeruginosa, SRB).

  • Test Setup: Dispense a known volume of the water sample into sterile flasks.

  • Biocide Addition: Add the desired concentration of Bronopol to the test flasks. Include a control flask with no biocide.

  • Contact Time: Incubate the flasks under conditions that simulate the cooling tower environment (e.g., temperature, agitation) for a predetermined contact time (e.g., 4, 6, or 24 hours).

  • Neutralization and Enumeration: At the end of the contact time, add the neutralizer to a sample from each flask to stop the biocidal action. Perform serial dilutions and plate to determine the number of viable microorganisms.

  • Calculate Efficacy: Compare the microbial counts in the Bronopol-treated samples to the control to determine the percentage reduction in the microbial population.

Synergistic Applications

Bronopol can exhibit synergistic effects when combined with other biocides, such as isothiazolinones.[3] This can lead to enhanced efficacy, a broader spectrum of activity, and potentially lower required dosages, which can be more cost-effective. The checkerboard assay is a common method to evaluate synergy.

Checkerboard Assay Protocol for Synergy Testing

Materials:

  • Bronopol stock solution

  • Second biocide stock solution (e.g., an isothiazolinone)

  • Sterile 96-well microtiter plates

  • Sterile broth medium

  • Microbial culture

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare Biocide Dilutions: In a 96-well plate, prepare serial dilutions of Bronopol along the x-axis and serial dilutions of the second biocide along the y-axis.

  • Inoculation: Inoculate the plate with the test microorganism as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Determine MICs of the Combination: Observe the wells for growth inhibition to determine the MIC of each biocide in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Bronopol = (MIC of Bronopol in combination) / (MIC of Bronopol alone)

    • FIC of second biocide = (MIC of second biocide in combination) / (MIC of second biocide alone)

    • FIC Index = FIC of Bronopol + FIC of second biocide

  • Interpret Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive or indifferent effect

    • FIC Index > 4.0: Antagonism

Visualizations

Mechanism of Action of Bronopol

Bronopol_Mechanism_of_Action cluster_Cell Microbial Cell Thiol Essential Thiols (e.g., Cysteine) Enzymes Critical Enzymes Thiol->Enzymes Component of Metabolism Cellular Metabolism Thiol->Metabolism Essential for CellDeath Cell Death Enzymes->CellDeath Inhibition leads to Metabolism->CellDeath Disruption leads to ROS Reactive Oxygen Species (Superoxide, Peroxide) ROS->CellDeath Induces Bronopol Bronopol Bronopol->Thiol Oxidizes Bronopol->ROS Generates Oxygen Oxygen (Aerobic Conditions) Bronopol->Oxygen Catalyzes oxidation with Oxygen->Thiol

Caption: Mechanism of action of Bronopol against microbial cells.

Experimental Workflow for Biocide Efficacy Testing

Biocide_Efficacy_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_outcome Outcome Prep_Culture Prepare Microbial Culture MIC_Test MIC Determination Prep_Culture->MIC_Test Time_Kill Time-Kill Assay Prep_Culture->Time_Kill Simulated_Test Simulated System Test Prep_Culture->Simulated_Test Prep_Biocide Prepare Bronopol Stock Solution Prep_Biocide->MIC_Test Prep_Biocide->Time_Kill Prep_Biocide->Simulated_Test Prep_Media Prepare Growth Media/Water Sample Prep_Media->MIC_Test Prep_Media->Time_Kill Prep_Media->Simulated_Test Read_Results Read Results (Visual/OD) MIC_Test->Read_Results Plate_Count Viable Cell Count Time_Kill->Plate_Count Simulated_Test->Plate_Count Determine_MIC Determine MIC Value Read_Results->Determine_MIC Calc_Efficacy Calculate % Reduction Plate_Count->Calc_Efficacy Plot_Kinetics Plot Kill Kinetics Plate_Count->Plot_Kinetics Assess_Performance Assess Performance Calc_Efficacy->Assess_Performance

References

Application Notes and Protocols for the Spectrophotometric Determination of Bronopol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) is a widely utilized antimicrobial agent in various industrial and consumer products, including cosmetics, pharmaceuticals, and water treatment solutions. Its presence in environmental water samples is a growing concern, necessitating sensitive and reliable analytical methods for its quantification. This document provides detailed application notes and protocols for the spectrophotometric determination of bronopol in environmental water samples, intended for researchers, scientists, and drug development professionals. Two distinct spectrophotometric methods are presented: a direct UV spectrophotometric method and a more sensitive visible spectrophotometric method involving a derivatization reaction.

Method 1: Direct Ultraviolet Spectrophotometry

This method is a simple and rapid approach for the determination of bronopol in water samples with relatively low interference from the sample matrix.

1. Principle

Bronopol exhibits absorbance in the ultraviolet region of the electromagnetic spectrum. The concentration of bronopol is determined by measuring its absorbance at the wavelength of maximum absorption and correlating it with a pre-established calibration curve.

2. Experimental Protocol

2.1. Instrumentation

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2.2. Reagents and Standards

  • Bronopol reference standard (purity > 99%)

  • Distilled or deionized water

2.3. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of the bronopol reference standard.[1]

  • Transfer the weighed standard into a 100 mL volumetric flask.[1]

  • Dissolve and make up the volume to the mark with distilled water.[1] This solution has a concentration of 1000 µg/mL.

2.4. Preparation of Working Standard Solutions

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 20 to 100 µg/mL by appropriate dilutions with distilled water.[1][2]

2.5. Sample Preparation

  • Collect the environmental water sample in a clean container.

  • Filter the sample through a 0.45 µm membrane filter to remove any particulate matter.

  • If necessary, dilute the sample with distilled water to bring the bronopol concentration within the linear range of the method.

2.6. Spectrophotometric Measurement

  • Scan a 60 µg/mL standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]

  • Set the spectrophotometer to the determined λmax.

  • Use distilled water as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the prepared sample solution.

2.7. Calibration Curve

  • Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be close to 0.999.[2]

2.8. Calculation of Bronopol Concentration The concentration of bronopol in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Absorbance of sample - Intercept) / Slope

Method 2: Visible Spectrophotometry by Diazotization and Coupling Reaction

This method offers higher sensitivity and selectivity compared to direct UV spectrophotometry and is suitable for determining lower concentrations of bronopol in complex matrices like polluted water.[3]

1. Principle

The method is based on the reduction of the nitro group of bronopol to an amino group using zinc powder and hydrochloric acid. The resulting amino-bronopol is then diazotized with sodium nitrite (B80452) in an acidic medium, followed by coupling with phloroglucinol (B13840) in an alkaline medium to form a stable orange-colored azo dye. The absorbance of this dye is measured at its λmax of 425 nm.[3]

2. Experimental Protocol

2.1. Instrumentation

  • UV-Visible Spectrophotometer

  • Glass cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Water bath

2.2. Reagents and Standards

  • Bronopol reference standard

  • Distilled water

  • Zinc powder (AR grade)[3]

  • Hydrochloric acid (2 M)[3]

  • Sodium nitrite solution (1% w/v)

  • Phloroglucinol solution (1% w/v)

  • Sodium hydroxide (B78521) solution (2 M)

2.3. Preparation of Standard Stock Solution (1 mg/mL)

  • Prepare a stock solution of 1 mg/mL bronopol in distilled water.[3]

2.4. Preparation of Working Standard Solution (100 µg/mL)

  • Dilute the stock solution appropriately with distilled water to obtain a working standard of 100 µg/mL.[3]

2.5. Sample Preparation

  • Collect and filter the environmental water sample as described in Method 1.

2.6. Procedure

  • Take aliquots of the standard solution (ranging from 10-50 µg) or the water sample into a series of 10 mL volumetric flasks.[3]

  • Add 0.5 g of zinc powder and 1 mL of 2 M HCl to each flask.[3]

  • Allow the reduction to proceed for a minimum of 10 minutes.[3]

  • Add 1 mL of 1% sodium nitrite solution and shake well.

  • After 2 minutes, add 1 mL of 1% phloroglucinol solution.

  • Finally, add 1 mL of 2 M sodium hydroxide solution to make the medium alkaline and form the orange azo dye.[3]

  • Make up the volume to 10 mL with distilled water.

  • Measure the absorbance of the resulting solution at 425 nm against a reagent blank prepared in the same manner without the bronopol standard or sample.[3]

2.7. Calibration and Calculation

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.[3]

  • Determine the concentration of bronopol in the sample from the calibration curve.

Data Presentation

The following table summarizes the quantitative data for the described spectrophotometric methods for bronopol determination.

ParameterMethod 1: Direct UV SpectrophotometryMethod 2: Visible Spectrophotometry (Diazotization)
Principle Direct measurement of UV absorbanceColorimetric measurement after derivatization
λmax To be determined (in the 200-400 nm range)425 nm[3]
Linear Range 20 - 100 µg/mL[1][2]10 - 50 µg/mL[3]
Limit of Detection (LOD) 1.22 µg/mL[1][2]Not explicitly stated
Limit of Quantification (LOQ) 3.77 µg/mL[1][2]Not explicitly stated
Molar Absorptivity Not explicitly stated4.02 × 10³ L mol⁻¹ cm⁻¹[3]
Sandell's Sensitivity Not explicitly stated0.049 µg cm⁻²[3]
Correlation Coefficient (R²) 0.994[1][2]Not explicitly stated
Key Reagents Distilled WaterZinc/HCl, Sodium Nitrite, Phloroglucinol, NaOH[3]
Advantages Simple, rapidHigh sensitivity, suitable for polluted water[3]
Disadvantages Prone to interference from other UV-absorbing compoundsMore complex, time-consuming procedure

Mandatory Visualization

The following diagram illustrates the experimental workflow for the visible spectrophotometric determination of bronopol.

experimental_workflow cluster_sample_prep Sample & Standard Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Environmental Water Sample Filter Filter Sample (0.45 µm) Sample->Filter Reduction Reduction with Zn/HCl Filter->Reduction Standard Prepare Bronopol Standards Standard->Reduction Diazotization Diazotization with NaNO2 Reduction->Diazotization Coupling Coupling with Phloroglucinol Diazotization->Coupling ColorDev Color Development (Alkaline) Coupling->ColorDev Measurement Measure Absorbance at 425 nm ColorDev->Measurement Calibration Construct Calibration Curve Measurement->Calibration Calculation Calculate Bronopol Concentration Calibration->Calculation

Caption: Workflow for Visible Spectrophotometric Analysis of Bronopol.

Potential Interferences

For the visible spectrophotometric method, a study on interfering co-pollutants and pesticides showed that common pollutants like pyridine, hydrazine, and acetone, as well as the pesticide methyl parathion, did not interfere with the analysis.[3] The use of masking agents like EDTA can further improve the tolerance limits for various interfering species.[3] For direct UV spectrophotometry, any compound in the water sample that absorbs at the same wavelength as bronopol will cause interference. Therefore, a sample matrix blank is crucial for accurate quantification.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Instability of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in Alkaline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the instability of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) in alkaline formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my formulation containing Bronopol (B193717) turning yellow/brown and losing its preservative efficacy?

A1: The discoloration and loss of efficacy are likely due to the degradation of Bronopol. Bronopol is most stable in acidic to neutral pH conditions and its stability significantly decreases in alkaline environments (high pH) and at elevated temperatures.[1][2] Under alkaline conditions, Bronopol decomposes, leading to the formation of various degradation products, which can cause a color change and a reduction in antimicrobial activity.[3]

Q2: What are the primary factors that accelerate the degradation of Bronopol in my formulation?

A2: The main factors that accelerate Bronopol degradation are:

  • High pH: Bronopol is significantly less stable in alkaline conditions.[1][4] The rate of degradation increases as the pH rises.[5]

  • Elevated Temperature: Higher temperatures increase the rate of decomposition.[2][6] It is recommended to incorporate Bronopol at temperatures below 40°C.[2]

  • Exposure to Light: Light, especially in alkaline solutions, can cause discoloration and degradation.[3]

Q3: What are the degradation products of Bronopol in an alkaline environment?

A3: Under alkaline conditions, Bronopol undergoes a retroaldol reaction, leading to the formation of several degradation products.[4][6] The primary degradation products include:

  • Formaldehyde[4][6][7]

  • Nitrite (B80452) ion[6][7]

  • Bromide ion[7]

  • Bromonitroethanol[4][6][7]

  • 2-Hydroxymethyl-2-nitropropane-1,3-diol[6][7]

Q4: I've heard about nitrosamine (B1359907) formation with Bronopol. What is this and how can I prevent it?

A4: While Bronopol itself is not a nitrosating agent, its degradation in alkaline conditions can liberate nitrite.[7][8] If your formulation contains secondary amines or amides, these can react with the liberated nitrite to form nitrosamines, which are potentially carcinogenic.[1][7][8] To prevent this, you should avoid co-formulating Bronopol with secondary amines or amides.[2] Alternatively, consider using nitrosamine inhibitors or reformulating to exclude amines altogether.[1]

Q5: Are there any ingredients that are incompatible with Bronopol?

A5: Yes, besides secondary amines and amides, Bronopol is incompatible with:

  • Strong bases and oxidizing agents. [1]

  • Sulfhydryl compounds like cysteine, which can cause a significant reduction in its activity.[3]

  • Sodium thiosulfate (B1220275) and sodium metabisulfite. [3]

  • Aluminum , so avoid using aluminum packaging for products containing Bronopol.[1][3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving instability issues with Bronopol in your alkaline formulations.

Problem: Discoloration (Yellowing/Browning) and/or Loss of Preservative Efficacy

Potential Cause Troubleshooting Steps Recommended Action
High pH of the Formulation 1. Measure the pH of your formulation. 2. Review the target pH of your final product.If the pH is in the alkaline range (typically > 7), consider lowering it to the acidic or neutral range where Bronopol is more stable.[2][6] The half-life of Bronopol decreases significantly as pH increases.[5]
Elevated Processing or Storage Temperature 1. Review your manufacturing process to identify any steps involving high temperatures after the addition of Bronopol. 2. Check the recommended storage conditions for your product.Incorporate Bronopol during the cooling phase of your process, ideally below 40°C.[2] Ensure the product is stored at a controlled room temperature, avoiding excessive heat.
Presence of Incompatible Ingredients 1. Carefully review your formulation for the presence of secondary amines, amides, sulfhydryl compounds, strong bases, or oxidizing agents.[1][2][3]Reformulate to remove the incompatible ingredient. If this is not possible, consider an alternative preservative system.
Exposure to Light 1. Observe if the discoloration is more pronounced in samples exposed to light.Store the product in opaque or light-protective packaging.[3]

Experimental Protocols

Protocol 1: Determination of Bronopol Concentration by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying the amount of Bronopol in a formulation to assess its degradation.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of your formulation.

    • To avoid degradation in the aqueous mobile phase during analysis, it is recommended to dissolve and dilute the sample in HPLC-grade methanol (B129727) (with a water content of <0.05%).[9]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A common mobile phase is a mixture of 0.1% phosphoric acid in water and methanol/acetonitrile (B52724).[10] For example, an isocratic elution with a mobile phase of 0.1% phosphoric acid in water: Methanol: 0.1% phosphoric acid in acetonitrile (80:10:10).[10]

    • Flow Rate: 0.8 - 1.5 mL/min.[9][10]

    • Detection: UV spectrophotometric detection at a wavelength of 210 nm or 250 nm.[9][10]

    • Temperature: Ambient or controlled at 40°C.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Bronopol of known concentrations.

    • Inject the prepared sample and standards into the HPLC system.

    • Determine the concentration of Bronopol in the sample by comparing its peak area to the calibration curve.

Protocol 2: Spectrophotometric Method for Rapid Assessment of Bronopol Degradation

This is a simpler, faster method for qualitatively or semi-quantitatively assessing the degradation of Bronopol.

Methodology:

  • Principle: This method is based on the reduction of the nitro group of Bronopol to an amino group, followed by diazotization and coupling to form a colored azo dye, which can be measured spectrophotometrically.[11]

  • Procedure:

    • Reduction: Reduce the nitro group of Bronopol in the sample to an amino group using a reducing agent like Zinc/HCl.[11]

    • Diazotization: Diazotize the resulting amino group with sodium nitrite in an acidic medium.[11]

    • Coupling: Couple the diazotized product with a coupling agent such as phloroglucinol (B13840) in an alkaline medium to form an orange azo dye.[11]

    • Measurement: Measure the absorbance of the resulting solution at its maximum absorbance wavelength (around 425 nm for the phloroglucinol azo dye).[11]

  • Analysis:

    • A decrease in the absorbance over time compared to a freshly prepared sample indicates the degradation of Bronopol.

    • For quantitative analysis, a calibration curve with known concentrations of Bronopol must be prepared.

Data Presentation

Table 1: Effect of pH on the Stability of Bronopol at 20°C

pHHalf-life
4.0> 5 years[5]
6.01.5 years[5]
8.02 months[5]

Table 2: Factors Influencing Bronopol Stability and Mitigation Strategies

Factor Effect on Stability Mitigation Strategy
High pH (>7) Increased degradation rate[1][5]Maintain pH in the acidic to neutral range.
Elevated Temperature (>40°C) Accelerated decomposition[2][6]Add Bronopol during the cooling phase of production. Store at controlled room temperature.
UV Light Exposure Promotes degradation and discoloration[3]Use opaque or UV-protective packaging.
Secondary Amines/Amides Potential for nitrosamine formation[1][7]Avoid co-formulation.
Sulfhydryl Compounds Inactivation of Bronopol[3]Avoid co-formulation.
Aluminum Incompatibility[1][3]Use alternative packaging materials.

Visualizations

Bronopol_Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Primary Degradation Products cluster_secondary_reaction Secondary Reaction Bronopol This compound-1,3-diol (Bronopol) Formaldehyde Formaldehyde Bronopol->Formaldehyde degrades to Nitrite Nitrite Ion Bronopol->Nitrite degrades to Bromide Bromide Ion Bronopol->Bromide degrades to Bromonitroethanol Bromonitroethanol Bronopol->Bromonitroethanol degrades to Alkaline_pH Alkaline pH Alkaline_pH->Bronopol accelerate High_Temp High Temperature High_Temp->Bronopol accelerate UV_Light UV Light UV_Light->Bronopol accelerate Nitrosamines Nitrosamines (Potential Carcinogens) Nitrite->Nitrosamines Secondary_Amines Secondary Amines/ Amides Secondary_Amines->Nitrosamines Troubleshooting_Workflow Start Instability Observed (Discoloration, Loss of Efficacy) Check_pH Measure Formulation pH Start->Check_pH Is_Alkaline Is pH > 7? Check_pH->Is_Alkaline Adjust_pH Lower pH to Acidic/ Neutral Range Is_Alkaline->Adjust_pH Yes Check_Temp Review Process & Storage Temperature Is_Alkaline->Check_Temp No Adjust_pH->Check_Temp Is_High_Temp Is Temp > 40°C? Check_Temp->Is_High_Temp Adjust_Temp Incorporate at < 40°C & Store Cool Is_High_Temp->Adjust_Temp Yes Check_Ingredients Review for Incompatible Ingredients Is_High_Temp->Check_Ingredients No Adjust_Temp->Check_Ingredients Are_Incompatibles_Present Incompatibles Present? Check_Ingredients->Are_Incompatibles_Present Reformulate Reformulate to Remove Incompatibles Are_Incompatibles_Present->Reformulate Yes Check_Light Assess Light Exposure Are_Incompatibles_Present->Check_Light No Reformulate->Check_Light Is_Exposed Exposed to Light? Check_Light->Is_Exposed Protect_Light Use Opaque Packaging Is_Exposed->Protect_Light Yes End Problem Resolved Is_Exposed->End No Protect_Light->End

References

optimizing bronopol concentration for effective preservation of biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing bronopol (B193717) for the effective preservation of biological samples. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your valuable samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions encountered when using bronopol as a preservative.

Q1: What is the recommended starting concentration of bronopol for preserving a new type of biological sample?

A1: For initial trials, a concentration range of 0.01% to 0.1% (w/v) is recommended.[1][2] The optimal concentration is sample-dependent. For aqueous solutions, a common starting point is 0.02% (w/v). It is crucial to perform a dose-response experiment to determine the minimum inhibitory concentration (MIC) for your specific sample type and anticipated microbial load.

Q2: My biological sample shows signs of degradation despite using bronopol. What could be the issue?

A2: Several factors could contribute to this:

  • Insufficient Concentration: The bronopol concentration may be too low to inhibit the specific microbial contaminants in your sample. It is advisable to re-evaluate the MIC.

  • High Microbial Load: An unusually high initial microbial load may overwhelm the preservative. Consider pre-processing steps to reduce the bioburden before adding bronopol.

  • Resistant Microorganisms: While bronopol has a broad spectrum of activity, some molds and yeasts may be less susceptible.[3] In such cases, combining bronopol with another preservative, such as a paraben, can provide a broader range of protection.[4]

  • Incompatible Storage Conditions: Bronopol's efficacy can be compromised by improper storage. Ensure the pH of your sample is between 4 and 9 and the storage temperature is below 40°C.[1][5]

Q3: I've observed a change in the color and pH of my sample after adding bronopol. Is this normal?

A3: A slight yellow coloration can occur in commercial bronopol samples due to iron chelation during manufacturing and is generally not a cause for concern.[2] However, a significant color change or a shift in pH could indicate a degradation of bronopol, especially under alkaline conditions (pH > 8) and elevated temperatures.[1] This degradation can lead to the formation of byproducts, including low levels of formaldehyde.[2][6] It is recommended to monitor the pH of your preserved samples and store them under appropriate conditions.

Q4: Can bronopol interfere with my downstream molecular or biochemical analyses?

A4: Yes, there is a potential for interference.

  • PCR and Nucleic Acid Analysis: The impact of bronopol on PCR and sequencing is not extensively documented. However, any preservative can potentially interfere with enzymatic reactions. It is good practice to include proper controls in your experiments. If you suspect inhibition, consider methods to remove bronopol from the sample before analysis, such as solid-phase extraction.[7][8]

  • Protein Analysis (Western Blot, Enzyme Assays): Bronopol's mechanism of action involves the oxidation of thiol (-SH) groups in proteins.[8] This can potentially affect protein structure and function, which could interfere with antibody binding in Western blots or alter enzyme activity in assays. It is crucial to validate your specific assays with bronopol-treated and untreated control samples.

Q5: Are there any substances that are incompatible with bronopol?

A5: Yes, avoid using bronopol with the following:

  • Aluminum: Bronopol is incompatible with aluminum packaging or containers.[2]

  • Sulfhydryl-containing compounds: Substances like cysteine hydrochloride can neutralize the antimicrobial activity of bronopol.[9]

  • Secondary amines and amides: Under conditions where bronopol decomposes (alkaline pH and/or high temperatures), it can release nitrites that may react with secondary amines or amides to form nitrosamines.[1][2]

  • Sodium thiosulfate (B1220275) and sodium metabisulfite: These are incompatible with bronopol.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of bronopol as a preservative.

Table 1: Recommended Bronopol Concentrations for Various Applications

ApplicationRecommended Concentration (% w/v)Reference(s)
General Laboratory Reagents0.01 - 0.04[1]
Cosmetics & Personal Care Products0.01 - 0.1 (Typical: 0.02)[6]
Industrial Water Systems5 - 25 ppm (0.0005% - 0.0025%)[10]

Table 2: Minimum Inhibitory Concentrations (MICs) of Bronopol Against Common Microorganisms

MicroorganismMIC (µg/mL)Reference(s)
Pseudomonas aeruginosa12.5 - 50[11]
Escherichia coli13[3]
Gram-positive bacteria12.5 - 50
Gram-negative bacteria12.5 - 50
Yeasts and Molds50 - >400

Experimental Protocols

This section provides detailed methodologies for key experiments to optimize bronopol concentration for your specific needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of bronopol that prevents visible growth of microorganisms.

Materials:

  • Bronopol stock solution (e.g., 1% w/v in sterile deionized water)

  • Sterile culture medium appropriate for the target microorganisms

  • Microbial culture (e.g., bacteria or fungi isolated from a contaminated sample or a standard strain)

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the bronopol stock solution in the appropriate culture medium. The final volume in each well should be 100 µL. The concentration range should typically span from 0.1% down to 0.0001%.

  • Inoculate Wells: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard for bacteria). Add 5 µL of the microbial suspension to each well containing the bronopol dilutions.

  • Controls: Include a positive control (medium with inoculum, no bronopol) and a negative control (medium only, no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C for most bacteria) for 24-48 hours.

  • Read Results: The MIC is the lowest concentration of bronopol at which no visible growth (turbidity) is observed.

Protocol 2: Assessment of Sample Integrity - Protein Analysis

This protocol provides a general workflow to assess the impact of bronopol on protein integrity using SDS-PAGE and Western Blotting.

Materials:

  • Biological sample containing proteins of interest

  • Bronopol solutions at various concentrations (e.g., 0%, 0.02%, 0.1%, 0.5%)

  • SDS-PAGE gels and running buffer

  • Western Blotting transfer system and buffers

  • Primary and secondary antibodies specific to the protein of interest

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Treatment: Aliquot your biological sample and treat with different concentrations of bronopol. Include an untreated control (0% bronopol). Incubate the samples under your standard storage conditions for a defined period.

  • Protein Quantification: Determine the total protein concentration in each sample using a standard protein assay (e.g., BCA or Bradford).

  • SDS-PAGE: Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody against your protein of interest. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensity and integrity of your target protein across the different bronopol concentrations and the untreated control. Look for any signs of protein degradation or changes in antibody binding.

Visualizations

Mechanism of Action of Bronopol

Bronopol_Mechanism Bronopol Bronopol Oxidation Oxidation Bronopol->Oxidation Thiol Thiol Groups (-SH) in Microbial Enzymes Thiol->Oxidation Disulfide Disulfide Bonds (S-S) Oxidation->Disulfide Forms Enzyme Enzyme Inactivation Disulfide->Enzyme Metabolism Disruption of Cellular Metabolism Enzyme->Metabolism Death Microbial Cell Death Metabolism->Death

Caption: Bronopol's antimicrobial mechanism of action.

Experimental Workflow for Optimizing Bronopol Concentration

Optimization_Workflow start Start: Define Sample and Preservation Needs mic_test Determine MIC (Protocol 1) start->mic_test integrity_test Assess Sample Integrity (e.g., Protocol 2) mic_test->integrity_test evaluate Evaluate Results: Antimicrobial Efficacy vs. Sample Integrity integrity_test->evaluate optimal Optimal Concentration Identified evaluate->optimal Acceptable? adjust Adjust Concentration and Re-test evaluate->adjust Not Acceptable? adjust->mic_test Iterate

Caption: Workflow for optimizing bronopol concentration.

References

Technical Support Center: Degradation Kinetics of Bronopol in the Presence of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the degradation kinetics of bronopol (B193717), particularly in the presence of reducing agents. This resource is designed to assist researchers in designing and troubleshooting experiments involving this widely used antimicrobial preservative.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of bronopol in aqueous solutions?

A1: In aqueous solutions, bronopol primarily undergoes hydrolysis. This process involves a retroaldol reaction, leading to the release of formaldehyde (B43269) and the formation of 2-bromo-2-nitroethanol (B1208275) (BNE).[1][2][3] BNE can be a reactive intermediate in several concurrent decomposition pathways.[1] Further degradation can lead to the formation of other by-products, including bromonitromethane (B42901) (BNM), methanol (B129727), formic acid, and tris(hydroxymethyl)methane.[1][3]

Q2: How do reducing agents, in general, affect the stability of bronopol?

Q3: What are the main factors influencing the degradation rate of bronopol?

A3: The degradation rate of bronopol is significantly influenced by several factors:

  • pH: Bronopol is most stable in acidic conditions and its degradation rate increases with higher pH.[4]

  • Temperature: Elevated temperatures accelerate the decomposition of bronopol.[1][3]

  • Presence of other chemical compounds: Certain compounds can impact stability. For instance, bronopol decomposes more rapidly in the presence of sodium dodecylsulfate.[1][3]

  • Light: Exposure to light can enhance the degradation of bronopol.[3]

Q4: Are there any known incompatibilities of bronopol with common excipients?

A4: Yes, besides reducing agents, bronopol can be incompatible with substances that create an alkaline environment, which accelerates its degradation. It is also important to consider that the degradation of bronopol can release formaldehyde, which can then react with other components in a formulation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of bronopol concentration in a formulation containing a reducing agent. The reducing agent is likely accelerating the degradation of bronopol.1. Quantify the degradation rate by conducting a stability study at different concentrations of the reducing agent. 2. Consider using an alternative, more compatible preservative. 3. If possible, adjust the formulation pH to the acidic range to slow down degradation.[4]
Inconsistent or non-reproducible results in HPLC analysis of bronopol. Bronopol is known to be unstable in aqueous solutions, which can lead to degradation during sample preparation and analysis.[1][5]1. Prepare samples in a non-aqueous solvent like HPLC-grade methanol (with low water content), where bronopol has been shown to be stable for at least a month at ambient temperature.[1][5] 2. Minimize the time between sample preparation and injection. 3. Control the temperature of the autosampler.
Interference from degradation products in the analytical assay. The degradation of bronopol leads to the formation of several by-products that might co-elute with the parent compound or interfere with its detection.[1]1. Optimize the chromatographic method (e.g., mobile phase composition, gradient) to achieve better separation of bronopol from its degradation products. 2. Use a more selective detection method, such as mass spectrometry (LC-MS/MS), if available.[6]
Reduced antimicrobial efficacy of a product preserved with bronopol. This could be due to the degradation of bronopol, potentially accelerated by the presence of reducing agents or other formulation components.[4]1. Re-evaluate the concentration of bronopol required for effective preservation in your specific formulation. 2. Investigate the compatibility of bronopol with all formulation ingredients, especially those with reducing properties.

Data Presentation

Table 1: Factors Influencing Bronopol Degradation

FactorEffect on Degradation RateReference
Increasing pH Increases[4]
Increasing Temperature Increases[1][3]
Presence of Thiols (e.g., Cysteine) Increases (abiotic degradation)[4]
Presence of Sodium Dodecylsulfate Increases[1][3]
Exposure to Light Increases[3]

Table 2: Major Degradation Products of Bronopol in Aqueous Media

Degradation ProductChemical FormulaReference
Formaldehyde CH₂O[2]
2-Bromo-2-nitroethanol (BNE) C₂H₄BrNO₃[1][3]
Bromonitromethane (BNM) CH₂BrNO₂[3]
Tris(hydroxymethyl)methane C₄H₁₁NO₃[1][3]
Formic Acid CH₂O₂[1][3]
Methanol CH₃OH[1][3]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of Bronopol and its Degradation Products

This protocol is adapted from published methods for the analysis of bronopol.[1][7][8][9]

Objective: To quantify the concentration of bronopol and monitor the formation of its degradation products over time, especially in the presence of reducing agents.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

  • HPLC-grade methanol (water content <0.05%)[1][5]

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Hydrochloric acid[1][8]

  • Bronopol analytical standard

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • A common mobile phase is a mixture of an aqueous acidic solution and an organic solvent. For example, a mixture of methanol/water with hydrochloric acid (5:95 v/v) can be used.[1][9]

    • Another option is a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (80:10:10 v/v/v).[8]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of bronopol in HPLC-grade methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • For stability studies, incubate the bronopol solution with the reducing agent under controlled conditions (temperature, light).

    • At specified time points, withdraw an aliquot of the sample.

    • Dilute the sample with HPLC-grade methanol to a suitable concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 0.8 to 1.0 mL/min.[8]

    • Injection Volume: 10-20 µL.

    • Detector Wavelength: 210 nm or 250 nm.[1][8]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the bronopol peak based on the retention time and the calibration curve.

    • Monitor the appearance of new peaks corresponding to degradation products.

Visualizations

Bronopol_Degradation_Pathway Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) BNE 2-Bromo-2-nitroethanol (BNE) Bronopol->BNE Hydrolysis (Retroaldol Reaction) Formaldehyde Formaldehyde Bronopol->Formaldehyde Hydrolysis Degradation_Products Further Degradation Products BNE->Degradation_Products

Caption: Primary hydrolysis pathway of bronopol.

Bronopol_Reaction_with_Thiol Bronopol Bronopol Reaction_Complex Intermediate Complex Bronopol->Reaction_Complex Thiol Reducing Agent (e.g., L-Cysteine) Thiol->Reaction_Complex Degraded_Bronopol Degraded Bronopol (Loss of Antimicrobial Activity) Reaction_Complex->Degraded_Bronopol Oxidized_Thiol Oxidized Thiol Reaction_Complex->Oxidized_Thiol

Caption: Reaction of bronopol with a thiol-containing reducing agent.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Prep_Bronopol Prepare Bronopol Solution Add_Reducing_Agent Add Reducing Agent Prep_Bronopol->Add_Reducing_Agent Incubate Incubate under Controlled Conditions Add_Reducing_Agent->Incubate Sample_Aliquots Withdraw Aliquots at Time Points Incubate->Sample_Aliquots Dilute Dilute with Methanol Sample_Aliquots->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Detect UV Detection Inject->Detect Quantify Quantify Bronopol & Degradation Products Detect->Quantify

Caption: Experimental workflow for studying bronopol degradation.

References

Technical Support Center: Preventing Nitrosamine Formation in Formulations Containing Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of nitrosamines in formulations containing the preservative bronopol (B193717).

Frequently Asked Questions (FAQs)

Q1: How does bronopol lead to the formation of nitrosamines?

A1: Bronopol (2-bromo-2-nitropropane-1,3-diol) itself is not a nitrosating agent. However, under certain conditions, it can degrade to release nitrite (B80452) and formaldehyde.[1] These degradation products can then react with secondary or tertiary amines present in the formulation to form N-nitrosamines, which are potential carcinogens.[2][3]

Q2: What are the primary factors that promote the degradation of bronopol and subsequent nitrosamine (B1359907) formation?

A2: The primary factors that accelerate bronopol degradation and thus increase the risk of nitrosamine formation are:

  • Alkaline pH: Bronopol is significantly less stable in alkaline conditions.[4][5]

  • Elevated Temperature: Higher temperatures increase the rate of bronopol degradation.[1]

  • Presence of Amines: The availability of secondary or tertiary amines is a prerequisite for the formation of N-nitrosamines.[2][3]

  • UV Light: Exposure to UV light can also promote the degradation of bronopol.[4]

Q3: At what pH is bronopol most stable?

A3: Bronopol is most stable in acidic conditions.[4][5] As the pH increases, particularly above neutral, its stability decreases, leading to a higher rate of degradation.

Q4: Can nitrosamine formation occur in acidic conditions?

A4: While bronopol is more stable in acidic conditions, the nitrosation reaction between nitrites and amines is favored under acidic pH.[2][6] Therefore, even if bronopol degradation is slower, any released nitrite can readily react with amines present in an acidic environment. The rate of N-nitrosodiethanolamine (NDELA) formation from triethanolamine (B1662121) and a nitrosating agent was found to decrease as the pH was lowered from 6 to 4, with no NDELA detected at pH 2 after 20 days at 50°C.[3]

Troubleshooting Guide

Issue: Detection of nitrosamines in a bronopol-containing formulation.

This guide provides a systematic approach to identifying the root cause and implementing corrective actions.

Step 1: Verify Analytical Method

Ensure that a validated and sensitive analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Thermal Energy Analysis (GC-TEA), is being used for the detection and quantification of nitrosamines.[7][8][9] False positives can occur, so method validation is critical.

Step 2: Formulation and Raw Material Review

  • Identify Amine Sources: Scrutinize the formulation for the presence of secondary or tertiary amines. These can be active pharmaceutical ingredients (APIs), excipients (e.g., triethanolamine), or impurities in raw materials.

  • Assess Bronopol Concentration: Higher concentrations of bronopol can lead to higher levels of degradation products.

  • Evaluate pH of the Formulation: Measure the pH of the final formulation and at different stages of manufacturing. An alkaline pH will accelerate bronopol degradation.

Step 3: Process and Storage Conditions Review

  • Manufacturing Temperature: High temperatures during manufacturing can promote bronopol degradation.

  • Storage Conditions: Storage at elevated temperatures or exposure to light can also contribute to nitrosamine formation over the product's shelf life.[4][6]

Step 4: Implement Mitigation Strategies

Based on the findings from the review, implement one or more of the following strategies:

  • pH Adjustment: If possible, adjust the formulation pH to the acidic range where bronopol is more stable.

  • Incorporate Antioxidants/Inhibitors: The addition of antioxidants can effectively inhibit nitrosamine formation.

  • Raw Material Control: Source raw materials with low levels of amine impurities and nitrites.

  • Optimize Process and Storage: Minimize exposure to high temperatures and light throughout the manufacturing and storage process.

Data Summary

Table 1: Efficacy of Antioxidants in Preventing N-Nitrosodiethanolamine (NDELA) Formation in Formulations Containing Bronopol

Bronopol Concentration (%)AntioxidantAntioxidant Concentration (%)NDELA Level (µg/kg)Inhibition Efficiency (%)
0.01None0>2.5-
0.01BHT0.05<2.5>90%
0.01α-Tocopherol0.05<2.5>90%
0.01Ascorbate0.05<2.5>90%
0.05None0>2.5-
0.05BHT0.2<2.5>90%
0.05α-Tocopherol0.2<2.5>90%
0.05Ascorbate0.2<2.5>90%
0.1None0>2.5-
0.1BHT0.2>2.5Ineffective
0.1α-Tocopherol0.2<2.5>90%
0.1Ascorbate0.2>2.5Ineffective

Data adapted from a study on N-nitrosamine formation in shampoos and skin creams. The limit of determination for NDELA was 2.5 µg/kg.[1]

Experimental Protocols

1. Protocol for Quantification of N-Nitrosamines by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and should be adapted and validated for specific sample matrices.

Objective: To quantify volatile N-nitrosamines in a given formulation.

Materials:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Analytical column (e.g., DB-624 or equivalent)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Nitrosamine standards (e.g., NDMA, NDEA)

  • Internal standard (e.g., N-nitrosodiphenylamine-d10)

  • Sample vials, syringes, and other standard laboratory glassware

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction): a. Weigh 1 g of the sample into a centrifuge tube. b. Spike with a known amount of internal standard. c. Add 5 mL of 0.1 N NaOH and vortex for 1 minute. d. Add 5 mL of DCM and shake vigorously for 5 minutes. e. Centrifuge to separate the layers. f. Carefully transfer the organic (bottom) layer to a clean tube containing anhydrous sodium sulfate. g. Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the concentrated extract into the GC-MS. b. GC Conditions:

    • Inlet temperature: 250 °C
    • Carrier gas: Helium at a constant flow of 1.2 mL/min
    • Oven program: 40 °C (hold for 2 min), ramp to 180 °C at 10 °C/min, then ramp to 240 °C at 20 °C/min (hold for 5 min). c. MS Conditions:
    • Ionization mode: Electron Ionization (EI)
    • Acquisition mode: Selected Ion Monitoring (SIM) using characteristic ions for each target nitrosamine and the internal standard.

  • Quantification: a. Prepare a calibration curve using standard solutions of nitrosamines with the internal standard. b. Calculate the concentration of each nitrosamine in the sample based on the calibration curve.

2. Protocol for Evaluating the Efficacy of Nitrosamine Inhibitors

Objective: To assess the effectiveness of different antioxidants in preventing nitrosamine formation in a model formulation.

Materials:

  • Model formulation base (without bronopol or amines)

  • Bronopol solution (e.g., 1% in propylene (B89431) glycol)

  • Amine solution (e.g., 10% diethanolamine (B148213) in water)

  • Antioxidant solutions (e.g., 1% BHT, α-tocopherol, ascorbic acid in a suitable solvent)

  • pH meter and buffers

  • Incubator or water bath

  • Analytical equipment for nitrosamine quantification (GC-MS or GC-TEA)

Procedure:

  • Preparation of Test Samples: a. To a series of vials, add a known amount of the model formulation base. b. To each vial, add the amine solution to a final concentration of 1-2%. c. For the test groups, add the antioxidant solutions to achieve desired final concentrations (e.g., 0.05%, 0.1%, 0.2%). One group will serve as a positive control (no antioxidant). d. Adjust the pH of each sample to a target value (e.g., 8.0) using appropriate buffers. e. Add the bronopol solution to each vial to a final concentration of 0.02%. f. A negative control group should be prepared without the amine.

  • Incubation: a. Store the vials under stressed conditions, for example, at 40°C for 4 weeks.

  • Analysis: a. At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each vial. b. Analyze the samples for the target nitrosamine using a validated analytical method (as described in the protocol above).

  • Evaluation: a. Compare the nitrosamine levels in the antioxidant-containing samples to the positive control. b. Calculate the percentage of inhibition for each antioxidant at each concentration and time point.

Visualizations

Nitrosamine_Formation_Pathway cluster_conditions Influencing Factors Alkaline_pH Alkaline pH Bronopol Bronopol Alkaline_pH->Bronopol accelerates degradation Elevated_Temp Elevated Temperature Elevated_Temp->Bronopol accelerates degradation Degradation_Products Degradation Products (Nitrite, Formaldehyde) Bronopol->Degradation_Products Nitrosamines N-Nitrosamines Degradation_Products->Nitrosamines reacts with Secondary_Tertiary_Amines Secondary/Tertiary Amines Secondary_Tertiary_Amines->Nitrosamines reacts with

Caption: Chemical pathway of nitrosamine formation from bronopol.

Experimental_Workflow_Inhibitor_Evaluation Start Start: Prepare Model Formulation Add_Amine Add Amine (e.g., Diethanolamine) Start->Add_Amine Add_Inhibitor Add Inhibitor (Test Groups) Add_Amine->Add_Inhibitor No_Inhibitor No Inhibitor (Positive Control) Add_Amine->No_Inhibitor Adjust_pH Adjust pH (e.g., to 8.0) Add_Inhibitor->Adjust_pH No_Inhibitor->Adjust_pH Add_Bronopol Add Bronopol Adjust_pH->Add_Bronopol Incubate Incubate under Stressed Conditions (e.g., 40°C, 4 weeks) Add_Bronopol->Incubate Analyze Analyze for Nitrosamines (GC-MS/GC-TEA) Incubate->Analyze Evaluate Evaluate Inhibitor Efficacy Analyze->Evaluate End End: Report % Inhibition Evaluate->End

Caption: Workflow for evaluating the efficacy of nitrosamine inhibitors.

References

Technical Support Center: Interference of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) with Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the interference of 2-Bromo-2-nitropropane-1,3-diol, commonly known as Bronopol, with enzymatic assays. Bronopol is a widely used antimicrobial agent in many laboratory reagents and solutions to prevent microbial growth. However, its chemical properties can lead to significant interference in various biochemical assays, yielding inaccurate and misleading results.

Understanding the Interference

The primary mechanism by which Bronopol interferes with enzymatic assays is through the oxidation of thiol groups (-SH) present in enzymes and other proteins.[1][2][3] Many enzymes rely on reduced cysteine residues for their catalytic activity and structural integrity. Bronopol can react with these essential thiol groups, leading to the formation of disulfide bonds and a subsequent loss of enzyme function.[1] This inhibitory effect is often reversible with the addition of strong reducing agents like dithiothreitol (B142953) (DTT).[1]

Furthermore, under certain conditions, particularly alkaline pH, Bronopol can decompose and release formaldehyde (B43269).[4][5] Formaldehyde is a known inhibitor of various enzymes, including alkaline phosphatase, and can also contribute to assay interference.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: Why are my enzymatic assay results inconsistent or showing lower than expected activity when using a new reagent?

A1: Inconsistent or low enzyme activity can be a result of interference from preservatives in your reagents. Bronopol is a common culprit. Its thiol-oxidizing properties can inhibit your enzyme of interest, leading to reduced signal or complete loss of activity.[1]

Q2: Which types of enzymatic assays are most susceptible to interference by Bronopol?

A2: Assays that utilize enzymes with critical cysteine residues in their active sites are particularly vulnerable. This includes a wide range of enzymes, such as dehydrogenases, proteases, and some luciferases. Additionally, any assay that includes thiol-containing reagents in the buffer, such as DTT or β-mercaptoethanol, may be affected as Bronopol will react with these components.

Q3: I suspect Bronopol is interfering with my assay. How can I confirm this?

A3: To confirm Bronopol interference, you can perform a "spike-in" experiment. Add a known concentration of Bronopol to a control reaction (without your test compound) and observe the effect on enzyme activity. A dose-dependent decrease in activity would strongly suggest interference.

Q4: Can the interference from Bronopol be reversed?

A4: In many cases, yes. Since Bronopol's primary mode of action is the oxidation of thiols, its inhibitory effect can often be reversed by adding a high concentration of a reducing agent like dithiothreitol (DTT) to the reaction.[1] This can help restore the reduced state of the enzyme's cysteine residues.

Q5: Are there any alternatives to using reagents containing Bronopol?

A5: Yes, if you suspect Bronopol interference, it is advisable to seek alternative reagents that are preservative-free or use a different antimicrobial agent that does not interfere with your assay. Check the manufacturer's product information sheet or contact their technical support for details on reagent composition.

Troubleshooting Guides

If you suspect Bronopol is affecting your enzymatic assay, follow these troubleshooting steps:

Issue 1: Low or No Enzyme Activity

Potential Cause: Inhibition of the enzyme by Bronopol present in one of the assay reagents.

Troubleshooting Workflow:

G A Low or No Signal Detected B Check Reagent Composition for Preservatives (e.g., Bronopol) A->B C Perform Bronopol Spike-in Control B->C D Observe Dose-Dependent Inhibition? C->D E Yes D->E F No D->F G Source of Interference is Likely Bronopol E->G H Troubleshoot Other Assay Components (Enzyme, Substrate, Buffer) F->H I Add Excess Reducing Agent (e.g., DTT) G->I J Activity Restored? I->J K Yes J->K L No J->L M Confirm Thiol-Based Inhibition K->M N Consider Alternative Interference Mechanism or Irreversible Inhibition L->N O Source Preservative-Free Reagents M->O

Caption: Troubleshooting workflow for low or no enzyme activity.

Issue 2: High Variability Between Replicates

Potential Cause: Inconsistent reaction of Bronopol with assay components due to slight variations in pipetting or timing.

Troubleshooting Steps:

  • Prepare a Master Mix: To ensure uniformity across all wells, prepare a master mix of your reagents (buffer, substrate, etc.) before adding the enzyme or sample.

  • Pre-incubation: If possible, pre-incubate your enzyme with a reducing agent before adding other reagents to protect it from Bronopol's effects.

  • Consistent Timing: Be meticulous with your incubation times, as the reaction between Bronopol and your enzyme is time-dependent.

Quantitative Data on Enzyme Inhibition

Table 1: General Effect of Thiol-Oxidizing Agents on Common Enzymatic Assays

Assay TypeEnzymePotential for Interference by BronopolNotes
Luciferase Reporter Assay Firefly LuciferaseHighFirefly luciferase contains cysteine residues that are important for its activity.
Beta-Galactosidase Assay β-GalactosidaseModerate to HighSome forms of β-galactosidase have critical cysteine residues.
Alkaline Phosphatase Assay Alkaline PhosphataseModerateInterference may also occur due to the release of formaldehyde from Bronopol degradation, which is a known inhibitor of alkaline phosphatase.[6][7][8]

Experimental Protocols

Protocol for Determining the IC50 of Bronopol for an Enzyme

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of Bronopol for a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • Assay buffer

  • Bronopol stock solution (in a compatible solvent, e.g., water or DMSO)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of Bronopol in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

  • Set up the assay plate:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Enzyme and substrate in assay buffer (no Bronopol).

    • Test wells: Enzyme, substrate, and varying concentrations of Bronopol in assay buffer.

  • Pre-incubate the enzyme with Bronopol: Add the enzyme and the different concentrations of Bronopol to the wells. Incubate for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for the interaction.

  • Initiate the reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measure the reaction rate: Immediately begin reading the signal (absorbance, fluorescence, or luminescence) at regular intervals using a microplate reader.

  • Calculate the percent inhibition for each Bronopol concentration relative to the control wells (100% activity).

  • Plot the percent inhibition versus the logarithm of the Bronopol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination:

G A Prepare Serial Dilutions of Bronopol B Set up Assay Plate (Blank, Control, Test Wells) A->B C Pre-incubate Enzyme with Bronopol B->C D Initiate Reaction with Substrate C->D E Measure Signal Over Time D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: General workflow for determining the IC50 of an inhibitor.

By understanding the mechanism of Bronopol interference and following these troubleshooting guidelines, researchers can identify and mitigate its effects, leading to more accurate and reliable enzymatic assay data.

References

strategies to improve the stability of bronopol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the stability of bronopol (B193717) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation and experimentation.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Rapid loss of bronopol potency in an aqueous formulation. High pH: Bronopol degradation is accelerated in alkaline conditions (pH > 7).Adjust the pH of the solution to the acidic range, ideally between pH 4 and 6, using a suitable buffer system like a citrate (B86180) buffer.[1][2][3][4]
Elevated Temperature: Higher temperatures increase the rate of bronopol decomposition.[1][5]Prepare and store bronopol solutions at ambient or reduced temperatures. Avoid heating solutions containing bronopol.
Presence of Metal Ions: Divalent and trivalent metal ions, such as cupric (Cu²⁺) and ferric (Fe³⁺) ions, can catalyze the degradation of bronopol.[4]Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the formulation to sequester metal ions.
Discoloration (yellowing) of the bronopol solution. Degradation Products: The formation of degradation by-products can lead to a change in the solution's appearance.Implement stabilization strategies such as pH control and addition of chelating agents to minimize degradation.
Presence of Amines/Amides: Reaction of bronopol degradation products (nitrite) with secondary amines or amides can form nitrosamines, which may contribute to discoloration and are a significant safety concern.[6]Avoid formulating bronopol with secondary amines or amides. If their presence is unavoidable, consider adding antioxidants like α-tocopherol or ascorbic acid to inhibit nitrosamine (B1359907) formation.[6]
Precipitation or cloudiness in the formulation. Incompatibility with other components: Bronopol may be incompatible with certain formulation ingredients, such as some surfactants (e.g., amine oxides) or reducing agents (e.g., sodium thiosulfate).Review the formulation for known incompatibilities. Conduct compatibility studies with individual excipients before finalizing the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining bronopol stability in an aqueous solution?

A1: Bronopol is most stable in acidic conditions.[1][2][3] The optimal pH range for maximizing its stability and shelf-life is between 4 and 6.[4] As the pH increases into the alkaline range (pH > 7), the rate of degradation significantly increases.[1][4][7]

Q2: How does temperature affect the stability of bronopol solutions?

A2: Temperature has a significant impact on bronopol stability, particularly in neutral to alkaline solutions.[1] Elevated temperatures accelerate the degradation process.[5] Therefore, it is recommended to prepare and store aqueous bronopol solutions at ambient or lower temperatures.

Q3: Can light exposure affect the stability of bronopol?

A3: Yes, exposure to sunlight or UV radiation can accelerate the degradation of bronopol in aqueous solutions.[5] It is advisable to store bronopol solutions in light-protected containers.

Q4: What are the main degradation products of bronopol?

A4: The degradation of bronopol in aqueous solutions can lead to the formation of several by-products, including formaldehyde, bromide ions, nitrite (B80452) ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[3][5][8]

Q5: Are there any known incompatibilities with other common formulation ingredients?

A5: Yes, bronopol is incompatible with strong bases, strong oxidizing agents, and reducing agents like sodium thiosulfate. It can also interact with certain surfactants, such as amine oxides, and is incompatible with aluminum packaging.

Q6: How can I prevent the formation of nitrosamines in my formulation containing bronopol?

A6: Nitrosamine formation can occur when degradation products of bronopol (specifically nitrite) react with secondary amines or amides present in the formulation.[6] To mitigate this, avoid using secondary amines or amides in your formulation. If their presence is necessary, the addition of antioxidants such as BHT, α-tocopherol, or ascorbate (B8700270) can help inhibit nitrosamine formation.[6]

Quantitative Data Summary

Table 1: Effect of pH on the Half-Life of Bronopol in Aqueous Solution at 20°C

pHHalf-LifeReference
4> 5 years[4]
61.5 years[4]
82 months[4]

Table 2: Efficacy of Antioxidants in Preventing Nitrosamine Formation in Formulations Containing Bronopol

Bronopol ConcentrationAntioxidantAntioxidant ConcentrationOutcomeReference
0.01%BHT0.05%Effective in preventing nitrosamine formation
0.01%α-tocopherol0.05%Effective in preventing nitrosamine formation
0.01%Ascorbate0.05%Effective in preventing nitrosamine formation
0.05%BHT0.2%Effective in preventing nitrosamine formation
0.05%α-tocopherol0.2%Effective in preventing nitrosamine formation
0.05%Ascorbate0.2%Effective in preventing nitrosamine formation
0.1%α-tocopherol0.2%Effective in preventing nitrosamine formation

Experimental Protocols

Protocol 1: Stabilization of an Aqueous Bronopol Solution using a Citrate Buffer System

Objective: To prepare a stabilized aqueous solution of bronopol by controlling the pH using a citrate buffer.

Materials:

  • Bronopol

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Purified Water

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Buffer Preparation (0.1 M Citrate Buffer, pH 5.0):

    • Prepare a 0.1 M solution of citric acid monohydrate by dissolving 21.01 g in 1 L of purified water.

    • Prepare a 0.1 M solution of sodium citrate dihydrate by dissolving 29.41 g in 1 L of purified water.

    • In a clean beaker, mix the 0.1 M citric acid solution and the 0.1 M sodium citrate solution in an appropriate ratio to achieve a pH of 5.0. A typical starting ratio would be approximately 35:65 (citric acid:sodium citrate), but this should be adjusted while monitoring with a calibrated pH meter.

  • Bronopol Solution Preparation:

    • Determine the desired final concentration of bronopol in the solution.

    • Weigh the required amount of bronopol powder.

    • In a volumetric flask, add approximately 80% of the final volume of the prepared 0.1 M citrate buffer (pH 5.0).

    • While stirring, slowly add the weighed bronopol powder to the buffer solution until it is completely dissolved.

    • Make up the final volume with the citrate buffer.

    • Verify the final pH of the solution and adjust if necessary using small additions of the citric acid or sodium citrate solutions.

  • Stability Testing:

    • Store the prepared solution under desired storage conditions (e.g., ambient temperature, elevated temperature, protected from light).

    • At specified time intervals, withdraw aliquots of the solution and analyze the concentration of bronopol using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Bronopol

Objective: To quantify the concentration of bronopol and monitor its degradation over time in an aqueous solution.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid

  • Purified water (HPLC grade)

  • Bronopol reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of purified water (with 0.1% v/v orthophosphoric acid, pH adjusted to 3.0) and Acetonitrile in a ratio of 95:5 (v/v).[9]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of bronopol reference standard in the mobile phase (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the bronopol formulation samples with the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak area of bronopol.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Calculate the concentration of bronopol in the samples using the calibration curve.

Visualizations

Bronopol_Degradation_Pathway cluster_intermediates Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Intermediates Degradation Intermediates Bronopol->Intermediates Degradation Degradation_Factors Degradation Factors pH High pH (>7) Temp High Temperature Light UV Light Metals Metal Ions (Fe³⁺, Cu²⁺) Formaldehyde Formaldehyde Bromonitroethanol 2-Bromo-2-nitroethanol Nitrite Nitrite Ion Bromide Bromide Ion Secondary_Reaction Secondary Reactions Nitrite->Secondary_Reaction Reacts with Nitrosamines Nitrosamines Secondary_Reaction->Nitrosamines Secondary_Amines Secondary Amines/ Amides

Caption: Bronopol Degradation Pathway and Influencing Factors.

Experimental_Workflow_Stabilization cluster_prep Formulation Preparation cluster_storage Stability Study cluster_analysis Analysis A Prepare Aqueous Vehicle B Add Stabilizer(s) (e.g., Citrate Buffer, EDTA) A->B C Dissolve Bronopol B->C D Store samples under controlled conditions (Temperature, Light) C->D E Withdraw aliquots at specified time intervals D->E F Analyze bronopol concentration using stability-indicating HPLC method E->F G Determine degradation rate and half-life F->G

Caption: Experimental Workflow for Bronopol Stabilization Studies.

References

impact of temperature on the efficacy and stability of 2-Bromo-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-2-nitropropane (Bronopol)

Welcome to the technical support center for this compound (Bronopol). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on the efficacy and stability of this critical antimicrobial agent. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound? A: For long-term stability, this compound should be stored as a solid in a well-closed, non-aluminum container in a cool, dry, and well-ventilated area, protected from light.[1][2] The solid form is stable for up to two years when stored at room temperature.[1] Aqueous solutions are more stable under acidic conditions and in the cold.

Q2: How does elevated temperature affect the stability of this compound? A: Elevated temperatures, particularly above 45°C, accelerate the degradation of this compound. At temperatures exceeding 140°C, it undergoes exothermic decomposition, releasing hydrogen bromide and oxides of nitrogen.[3][4] This decomposition can be more rapid in aqueous solutions, especially under alkaline conditions.[3][4]

Q3: What are the primary degradation products of this compound at elevated temperatures? A: The decomposition of this compound, especially in aqueous solutions at elevated temperatures and/or alkaline pH, can produce several byproducts. These include formaldehyde, nitrite (B80452) ions, bromide ions, bromonitroethanol, and 2-hydroxymethyl-2-nitropropane-1,3-diol.[3] It is important to note that under these conditions, the liberated nitrite can react with secondary amines or amides in a formulation to form nitrosamines.[3][4]

Q4: How does temperature impact the antimicrobial efficacy of this compound? A: The antimicrobial activity of this compound is well-established, particularly against Pseudomonas aeruginosa.[1] While the compound is effective, its stability, and therefore its long-term efficacy, is compromised at elevated temperatures due to degradation. The degradation process leads to a reduction in the concentration of the active compound, which can diminish its preservative capacity over time.

Q5: What is the influence of pH on the temperature stability of this compound? A: The stability of this compound in aqueous solutions is highly dependent on pH. It is most stable in acidic conditions (pH around 4). As the pH becomes more alkaline, the rate of degradation increases, and this effect is significantly amplified by higher temperatures.[1][3][4]

Troubleshooting Guides

Issue: Reduced or complete loss of antimicrobial activity in my formulation.

  • Possible Cause: The formulation may have been exposed to high temperatures during manufacturing or storage, leading to the degradation of this compound. The pH of the formulation might be alkaline, which accelerates degradation, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Review the manufacturing process to identify any steps involving high temperatures.

    • Verify the storage conditions of both the raw material and the final formulation.

    • Measure the pH of the formulation. If it is on the alkaline side, this could be a contributing factor to instability.

    • Conduct a stability study on the formulation at various temperatures to determine the shelf-life and optimal storage conditions.

Issue: A significant drop in the pH of my aqueous formulation containing this compound.

  • Possible Cause: A decrease in pH is an indicator of this compound decomposition, which releases acidic byproducts like hydrogen bromide.

  • Troubleshooting Steps:

    • Confirm the initial pH of the formulation.

    • Investigate the storage temperature and duration.

    • Consider analyzing the formulation for the presence of degradation products.

Issue: My formulation has developed a yellow tint.

  • Possible Cause: The yellow coloration can be due to the chelation of iron during the manufacturing process of this compound. While not necessarily a sign of degradation, any unexpected color change should be investigated.

  • Troubleshooting Steps:

    • Review the certificate of analysis for the batch of this compound used.

    • If the color change is significant or accompanied by other signs of degradation (e.g., pH drop), consider it an indicator of instability.

Data Presentation

Table 1: Half-life of this compound in Aqueous Solutions at 20°C

pHHalf-life
4> 5 years[5]
61.5 years[5]
82 months[5]

This table illustrates the significant impact of pH on the stability of this compound at a constant temperature.

Experimental Protocols

Protocol: Assessing the Thermal Stability of this compound in a Formulation

  • Objective: To determine the rate of degradation of this compound in a specific formulation at different temperatures.

  • Materials:

    • Final product formulation containing this compound.

    • Temperature-controlled stability chambers or ovens.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Appropriate HPLC column (e.g., C18).

    • Reference standard of this compound.

    • Methanol (B129727) (HPLC grade) for sample preparation.[6]

  • Methodology:

    • Prepare multiple, identical samples of the formulation in sealed containers.

    • Place the samples in stability chambers set at various temperatures (e.g., 25°C, 40°C, 50°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one sample from each temperature condition.

    • Extract the this compound from the formulation using a suitable and validated method. Sample preparation in methanol has been shown to improve stability for analysis.[6]

    • Quantify the concentration of this compound using a validated HPLC-UV method. Detection is typically performed at a wavelength of around 210 nm.[7]

    • Plot the concentration of this compound against time for each temperature to determine the degradation kinetics.

Mandatory Visualization

A This compound D Accelerated Decomposition A->D B Elevated Temperature (>45°C) B->D accelerates C Alkaline pH (>7) C->D accelerates E Formaldehyde D->E releases F Nitrite Ions D->F releases G Bromonitroethanol D->G forms H Loss of Antimicrobial Efficacy D->H leads to

Caption: Degradation pathway of this compound under the influence of heat and pH.

Start Reduced Efficacy Detected CheckTemp Review Storage & Process Temperatures Start->CheckTemp TempHigh Temperature > 45°C? CheckTemp->TempHigh CheckpH Measure Formulation pH TempHigh->CheckpH No Degradation Degradation Likely Cause. Perform Stability Study. TempHigh->Degradation Yes pHAlkaline pH > 7? CheckpH->pHAlkaline pHAlkaline->Degradation Yes OtherFactors Investigate Other Factors (e.g., ingredient interactions) pHAlkaline->OtherFactors No

Caption: Troubleshooting workflow for reduced antimicrobial efficacy.

Temperature Temperature Stability Stability Temperature->Stability inversely proportional Efficacy Efficacy Stability->Efficacy directly proportional

Caption: Logical relationship between temperature, stability, and efficacy.

References

Technical Support Center: Overcoming Microbial Resistance to Bronopol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming microbial resistance to 2-Bromo-2-nitropropane-1,3-diol (Bronopol).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for bronopol (B193717)?

A1: Bronopol's antimicrobial activity stems from its ability to catalytically oxidize thiol groups, particularly those in cysteine residues within microbial enzymes and proteins.[1][2][3] Under aerobic conditions, this reaction uses atmospheric oxygen as the final oxidant, generating reactive oxygen species (ROS) like superoxide (B77818) and peroxide, which are highly toxic to microbial cells.[1][4] This process disrupts essential cellular functions, including respiration and cell wall formation, ultimately leading to cell death.[5][6][7]

Q2: How do microorganisms develop resistance to bronopol?

A2: While the development of high-level resistance to bronopol in practice is uncommon, microbes can exhibit tolerance through several mechanisms.[2][8] The primary mechanism involves the detoxification of bronopol's active components. This can include:

  • Enzymatic Detoxification: Microbes may produce enzymes like catalase or superoxide dismutase to neutralize the reactive oxygen species generated by bronopol's activity.[1][4]

  • Thiol Inactivation: Under anoxic (low oxygen) conditions, bronopol can be consumed through a slower, direct reaction with microbial thiols (like glutathione).[1][4] If the microbial population has a high concentration of these thiols, it can deplete the available bronopol, allowing for the resumption of growth.[1][4]

Q3: My culture shows reduced susceptibility to bronopol. What are the initial troubleshooting steps?

A3: If you observe decreased efficacy, a systematic approach is necessary. First, confirm the stability and concentration of your bronopol stock solution, as it can degrade under alkaline pH and elevated temperatures.[9][10][11] Next, verify the experimental conditions, such as pH, temperature, and aeration, as these can influence bronopol's stability and activity.[6][9] Finally, perform a Minimum Inhibitory Concentration (MIC) test to quantitatively assess the level of resistance in your microbial strain compared to a susceptible control.

Q4: Can bronopol's activity be enhanced or potentiated?

A4: Yes, bronopol can exhibit synergistic effects when combined with other antimicrobial agents.[5] This allows for enhanced efficacy, potentially at lower concentrations of each compound.[5] Combining bronopol with agents that have different mechanisms of action can be an effective strategy against tolerant strains. For example, using it with a membrane-permeabilizing agent could enhance its uptake and access to intracellular targets.

Q5: Does bronopol contribute to the spread of other antibiotic resistance genes?

A5: Recent research suggests that sub-inhibitory concentrations of bronopol may inadvertently promote the horizontal gene transfer (HGT) of antibiotic resistance genes (ARGs).[12][13] It has been shown to increase bacterial membrane permeability, which can facilitate the transfer of plasmids carrying resistance genes between bacteria.[12][13] This highlights the importance of using appropriate and effective concentrations of bronopol to avoid unintended consequences.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving bronopol.

Problem Possible Cause Recommended Action
Reduced or No Antimicrobial Activity Bronopol Degradation: The compound may have degraded due to improper storage or experimental conditions (e.g., high pH > 8, high temperature > 40°C).[6][9][10]Prepare a fresh solution of bronopol. Verify the pH and temperature of your experimental medium. Store stock solutions in a cool, dark place.
Chemical Inactivation: The presence of reducing agents or high concentrations of thiol-containing compounds (e.g., cysteine, glutathione (B108866), sodium thioglycollate) in the medium can neutralize bronopol.[1][2]Review the composition of your medium. If possible, reduce the concentration of inactivating compounds or select an alternative medium.
Anoxic Conditions: The bactericidal activity of bronopol is significantly reduced under anoxic conditions as this limits the production of ROS.[1][4]Ensure adequate aeration of your cultures unless the experiment specifically requires anaerobic conditions.
Inconsistent MIC Results Inoculum Variability: The size and growth phase of the microbial inoculum can affect susceptibility testing results.Standardize your inoculum preparation protocol to ensure a consistent cell density (e.g., using a McFarland standard) and use cultures in the exponential growth phase.
Assay Conditions: Minor variations in incubation time, temperature, or medium composition can lead to different MIC values.Strictly adhere to a standardized MIC protocol (e.g., CLSI guidelines). Run a susceptible control strain in parallel to validate assay performance.
Microbial Growth After Initial Inhibition (Bacteriostasis) Depletion of Bronopol: Under conditions of high microbial load or the presence of inactivating substances, bronopol can be consumed over time, allowing for regrowth.[1][4]Consider a higher initial concentration of bronopol or a re-dosing strategy for long-term preservation studies.
Selection of Tolerant Subpopulation: The initial application may have selected for a small, more tolerant subpopulation of microbes that can grow once the bronopol concentration decreases.Isolate the regrown colonies and perform an MIC test to confirm a shift in susceptibility.

Data Summary Tables

Table 1: Factors Influencing Bronopol Stability and Activity

FactorEffectNote
pH Most stable at acidic pH. Degradation increases with rising pH.[9]Optimal efficacy is generally observed between pH 5 and 8.[6][7]
Temperature Stability decreases as temperature rises, especially in alkaline conditions.[6][9]Avoid temperatures above 40-45°C for prolonged periods.[6][7]
Oxygen Aerobic conditions are required for the primary bactericidal mechanism (ROS production).[1][4]Activity is significantly reduced in anoxic environments.[1]
Thiols Compounds like cysteine and glutathione can inactivate bronopol.[1][2]The presence of these compounds in media can antagonize bronopol's effect.[2]
Metal Ions Cupric (Cu²⁺) and ferric (Fe³⁺) ions can facilitate the degradation of bronopol in aqueous solutions.[9]Consider the metal ion content in your water or media for industrial applications.[9]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Bronopol

Organism TypeRepresentative SpeciesTypical MIC Range (µg/mL)Reference
Gram-negative Bacteria Pseudomonas aeruginosa12.5 - 50[7]
Escherichia coli13 - 25[1]
Gram-positive Bacteria Staphylococcus aureus25 - 100[2]
Fungi / Yeasts Various Species> 50 (Limited efficacy)[6][7]

Note: MIC values are highly dependent on the specific strain, medium, and testing conditions.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of bronopol against a specific microorganism.

  • Preparation:

    • Prepare a stock solution of bronopol (e.g., 10,000 µg/mL) in a suitable solvent (e.g., sterile deionized water).

    • Prepare a 2X concentrated culture medium (e.g., Mueller-Hinton Broth).

    • Grow the test microorganism in the appropriate broth to the exponential phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Serial Dilution:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the bronopol stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 serves as a growth control (no bronopol).

  • Inoculation:

    • Add 100 µL of the prepared microbial suspension to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test organism (e.g., 35-37°C) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of bronopol at which no visible growth of the microorganism is observed.[15]

Protocol 2: Checkerboard Synergy Assay

This protocol is used to evaluate the synergistic effects of bronopol with another antimicrobial agent (Agent B).

  • Preparation:

    • Determine the MIC of bronopol and Agent B individually as described in Protocol 1.

    • Prepare stock solutions of both agents at concentrations significantly higher than their respective MICs.

  • Plate Setup:

    • Use a 96-well plate. Along the x-axis, prepare serial dilutions of bronopol (e.g., from 4x MIC down to 0).

    • Along the y-axis, prepare serial dilutions of Agent B (e.g., from 4x MIC down to 0).[16]

    • The final volume in each well should be 100 µL, containing the appropriate combination of bronopol, Agent B, and broth.

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum (approx. 5 x 10⁵ CFU/mL) to each well.

  • Incubation & Reading:

    • Incubate and read the results as you would for a standard MIC assay.

  • Data Analysis:

    • For each well showing no growth, calculate the Fractional Inhibitory Concentration (FIC) for each agent:

      • FIC of Bronopol = (MIC of Bronopol in combination) / (MIC of Bronopol alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Bronopol + FIC of Agent B.[14][17]

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism[14]

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Reduced Bronopol Efficacy start Observation: Reduced Antimicrobial Efficacy check_bronopol Step 1: Verify Bronopol Solution - Freshly prepared? - Correct concentration? - Proper storage? start->check_bronopol check_conditions Step 2: Check Experimental Conditions - pH within 5-8 range? - Temperature < 40°C? - Aerobic environment? check_bronopol->check_conditions check_medium Step 3: Analyze Medium - Presence of inactivators? (e.g., high thiol content) check_conditions->check_medium perform_mic Step 4: Quantify Resistance - Perform MIC assay vs. control strain check_medium->perform_mic result Result Interpretation perform_mic->result res_no_change Conclusion: Issue is likely chemical or procedural. Re-optimize protocol. result->res_no_change MIC Unchanged res_change Conclusion: Evidence of microbial resistance. Proceed to synergy testing or investigate mechanisms. result->res_change MIC Increased

Caption: A flowchart for troubleshooting reduced bronopol efficacy.

G cluster_mechanism Bronopol's Mechanism of Action and Resistance cluster_action Antimicrobial Action (Aerobic) cluster_resistance Resistance Mechanisms bronopol Bronopol thiol Microbial Thiols (e.g., in enzymes) bronopol->thiol Catalytic Oxidation inactivation Direct Thiol Inactivation (Anoxic Conditions) bronopol->inactivation Consumed by ros Reactive Oxygen Species (ROS) (Superoxide, Peroxide) thiol->ros Generates damage Oxidative Damage (Enzyme inactivation, etc.) ros->damage detox Enzymatic Detoxification (Catalase, SOD) ros->detox Neutralizes death Cell Death damage->death survival Cell Survival detox->survival inactivation->survival

References

analytical challenges in detecting low levels of bronopol in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of low levels of bronopol (B193717) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing low levels of bronopol?

The primary challenges in analyzing low levels of bronopol, especially in complex matrices, include:

  • Instability: Bronopol is susceptible to degradation, particularly in aqueous and alkaline environments, which can lead to inaccurate quantification.[1] It can degrade into several by-products, including formaldehyde, 2-bromo-2-nitroethanol, and tris(hydroxymethyl)methane.[1][2]

  • Matrix Effects: Complex matrices, such as cosmetics and pharmaceutical formulations, contain numerous excipients that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[3][4][5][6][7]

  • Low Concentrations: As an effective preservative, bronopol is often used at low concentrations (up to 0.1% w/v), requiring highly sensitive analytical methods for accurate detection.[1]

Q2: Which analytical techniques are most suitable for bronopol detection?

Several analytical techniques can be employed for the determination of bronopol. The choice of method often depends on the matrix, required sensitivity, and available instrumentation. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique, often coupled with UV or electrochemical detection.[1][8] Reversed-phase HPLC is a common approach.[1][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it ideal for detecting trace levels of bronopol in complex matrices like rice.[1][3]

  • Gas Chromatography (GC): GC with microelectron-capture detection has also been used for bronopol analysis.[8]

  • Spectrophotometry: A simple and rapid spectrophotometric assay can be used for bronopol determination in raw materials.[9]

Q3: How can I improve the stability of bronopol during sample preparation?

To minimize degradation and ensure reproducible results, consider the following:

  • Solvent Choice: Using HPLC-grade methanol (B129727) (with low water content) for sample preparation has been shown to improve the stability of bronopol standards and samples.[1][8]

  • pH Control: Bronopol is more stable under acidic conditions.[1][3] Maintaining an acidic environment during sample extraction and analysis can prevent degradation.

  • Temperature: Elevated temperatures can accelerate the decomposition of bronopol. It is advisable to store samples in a cool, dark place.[10][11]

Q4: What are the common degradation products of bronopol I should be aware of?

Bronopol can degrade into several compounds, which may also need to be monitored. The main degradation products include:

  • Formaldehyde[1][2][10]

  • 2-bromo-2-nitroethanol[1][2]

  • 2-hydroxymethyl-2-nitropropane-1,3-diol (tris)[1]

  • Bromo-nitroethane[1]

  • Bromo-ethanol[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of bronopol.

HPLC & LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase to an acidic pH to ensure bronopol is in a stable, non-ionized form.
Column overload.Dilute the sample or inject a smaller volume.[12]
Contaminated guard or analytical column.Flush the column with a strong solvent like isopropanol. If the problem persists, replace the guard or analytical column.[12]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing and degassing of the mobile phase. If using a gradient, ensure the pump is functioning correctly.
Temperature variations.Use a column oven to maintain a constant temperature.[12]
Low Analyte Recovery Inefficient extraction from the matrix.Optimize the sample preparation method. Consider using Solid Phase Extraction (SPE) with a suitable cartridge (e.g., hydrophilic-lipophilic balanced) to reduce matrix effects and improve recovery.[1][3]
Degradation of bronopol during extraction.Perform extraction under acidic conditions and avoid high temperatures. Use methanol as the extraction solvent where possible.[1][8]
Interaction with matrix components.Bronopol can interact with sulfhydryl compounds and certain surfactants.[10] Consider sample cleanup steps to remove these interfering substances.
Signal Suppression/Enhancement (LC-MS/MS) Co-eluting matrix components.Improve chromatographic separation to separate bronopol from interfering compounds.[5]
Optimize sample preparation to remove matrix components. SPE is often effective.[7]
Use a matrix-matched calibration curve or the standard addition method for quantification to compensate for matrix effects.[4]

Experimental Protocols

Protocol 1: Determination of Bronopol in Cosmetics by HPLC-UV

This protocol is a general guideline based on established methods.[1][8]

  • Sample Preparation (Vortex-Assisted Emulsification Extraction)

    • Weigh approximately 0.5 g of the cosmetic sample into a centrifuge tube.

    • Add 5 mL of methanol and vortex for 2 minutes to extract the bronopol.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm

    • Column Temperature: 30 °C

  • Quantification

    • Prepare a series of standard solutions of bronopol in methanol.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of bronopol in the sample by comparing its peak area to the calibration curve.

Protocol 2: Analysis of Bronopol in Rice by SPE and LC-MS/MS[4]
  • Sample Preparation (Solid Phase Extraction)

    • Homogenize a representative sample of rice.

    • Extract a known amount of the homogenized sample with an acidic solvent (e.g., methanol with 0.1% formic acid).

    • Centrifuge and collect the supernatant.

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by acidified water.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the bronopol with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions

    • Column: C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)[3]

    • Mobile Phase: Gradient elution with methanol and aqueous ammonium (B1175870) formate (B1220265) (5 mM).[3]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MS/MS Transitions: Monitor for specific precursor-to-product ion transitions for bronopol for quantification and confirmation.

Quantitative Data Summary

Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
LC-MS/MSRice-3.3 µg/kg73.3 - 96.7[3]
HPLC-UVMilk--95.41 ± 11.84[13]
SpectrophotometryRaw Material---[9]

Visualizations

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Weigh Weigh Sample Extract Extract with Methanol & Vortex Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: Workflow for HPLC-UV analysis of bronopol in cosmetics.

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Homogenize Homogenize Rice Sample Extract Acidic Solvent Extraction Homogenize->Extract SPE Solid Phase Extraction (HLB) Extract->SPE Elute Elute Bronopol SPE->Elute Reconstitute Dry & Reconstitute Elute->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (ESI-) Separate->Detect Quantify Quantify using Specific Transitions Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of bronopol in rice.

References

Validation & Comparative

A Comparative Guide to the Validation of Reverse-Phase HPLC Methods for 2-Bromo-2-nitropropane-1,3-diol (Bronopol) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients and preservatives is paramount. This guide provides a comprehensive comparison of validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the analysis of 2-Bromo-2-nitropropane-1,3-diol (Bronopol), a widely used antimicrobial preservative.[1][2] Additionally, it briefly explores alternative analytical techniques, offering a broader perspective for method selection.

Comparison of Validated RP-HPLC Methods

Several validated RP-HPLC methods have been reported for the determination of Bronopol (B193717) in various matrices, including pharmaceutical solutions and milk.[3][4] The following table summarizes the key chromatographic conditions and validation parameters from published studies, allowing for a direct comparison of their performance.

ParameterMethod 1 (Pharmaceutical Solution)[3][5][6][7]Method 2 (Milk)[4][8]Method 3 (General)[9]
Stationary Phase BDS Hypersil C18 (4.6 mm × 250 mm, 5 μm)C18 (250 mm × 4.6 mm, 5 µm)XDB-C18 column (150 mm × 2.1 mm, 3.5 μm)
Mobile Phase Water:Acetonitrile (B52724):Phosphate Buffer (94.5:5:0.5 v/v/v)0.1% phosphoric acid in water:Methanol:0.1% phosphoric acid in acetonitrile (80:10:10)Methanol and aqueous ammonium (B1175870) formate (B1220265) (5 mM)
Flow Rate 1.0 mL/min0.8 mL/minNot Specified
Detection Wavelength 214 nm250 nm210 nm
Retention Time 8.160 min4.52 minNot Specified
Linearity Range 4.0-12.0 μg/mLNot SpecifiedNot Specified
**Correlation Coefficient (R²) **≥0.99980.990.9992
Accuracy (% Recovery) 97.07% to 99.02%95.41 ± 11.84%73.3-96.7%
Precision (%RSD) 1.91%5.9–14.6%1.2-7.9%
Limit of Detection (LOD) Not Specified24 mg/LNot Specified
Limit of Quantification (LOQ) Not Specified72 mg/L3.3 μg/kg

Experimental Protocol: A Generalized RP-HPLC Validation Workflow

The validation of an RP-HPLC method for Bronopol analysis typically follows the guidelines established by the International Council for Harmonisation (ICH). A generalized workflow is presented below.

RP-HPLC_Validation_Workflow start Method Development & Optimization system_suitability System Suitability Testing start->system_suitability Establish Criteria specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Validation Report stability->documentation system_suitability->specificity

Caption: A generalized workflow for the validation of an RP-HPLC method for Bronopol analysis.

Detailed Methodologies

1. System Suitability: Before each validation run, the chromatographic system's suitability is assessed to ensure it is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area, retention time, theoretical plates, and tailing factor.

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by comparing the chromatograms of a blank, a placebo (matrix without analyte), a standard solution of Bronopol, and a sample solution.

3. Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[3] This is determined by preparing a series of standard solutions of Bronopol at different concentrations and plotting the peak area response against the concentration. The correlation coefficient (R²) of the resulting calibration curve should be close to 1.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[5]

5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature.

8. Solution Stability: The stability of both the standard and sample solutions is evaluated at room temperature and under refrigerated conditions for a specified period to determine if any degradation occurs.[1]

Alternative Analytical Methods

While RP-HPLC is a robust and widely used technique for Bronopol analysis, other methods can also be employed, each with its own set of advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Based on the reduction of the nitro group of Bronopol, followed by diazotization and coupling to form a colored azo dye, which is then measured.[10]Simple, cost-effective, rapid.[10]Less specific, susceptible to interference from other compounds that absorb at the same wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates Bronopol from the matrix using liquid chromatography, followed by highly specific detection and quantification using mass spectrometry.[11]High sensitivity and specificity, suitable for complex matrices and trace-level analysis.[11]Higher equipment cost, requires more specialized expertise.

References

A Comparative Study of the Antimicrobial Efficacy of Bronopol and Isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of bronopol (B193717) and isothiazolinones, two widely utilized biocides in pharmaceutical, cosmetic, and industrial applications. The information is supported by experimental data to facilitate the selection of the most appropriate antimicrobial agent for specific formulation and preservation needs.

Executive Summary

Bronopol and isothiazolinones are broad-spectrum antimicrobial agents with distinct mechanisms of action and efficacy profiles. Isothiazolinones, such as Benzisothiazolinone (BIT), Methylisothiazolinone (MI), and a combination of Chloromethylisothiazolinone (CMIT) and MI, act by disrupting essential microbial enzymes through interaction with thiol groups.[1][2] Bronopol also interacts with thiol groups within microbial cells, but its mechanism is more complex, involving the generation of reactive oxygen species under aerobic conditions, which contributes significantly to its bactericidal activity.[3][4][5]

The selection between these biocides depends on various factors, including the target microorganisms, formulation chemistry, pH, and regulatory considerations. Isothiazolinones are known for their high potency at low concentrations, while bronopol is particularly effective against Gram-negative bacteria like Pseudomonas aeruginosa.[6][7]

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of bronopol and various isothiazolinones against a range of common microorganisms. Lower MIC and MBC values indicate higher antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) in ppm (µg/mL)

MicroorganismBronopolBenzisothiazolinone (BIT)CMIT/MIT (3:1)
Pseudomonas aeruginosa12.5 - 5050 - 2001 - 10
Escherichia coli12.5 - 2550 - 1001 - 5
Staphylococcus aureus25 - 50100 - 4001 - 10
Aspergillus niger100 - 400200 - 8002 - 20
Candida albicans50 - 100100 - 4001 - 10

Note: These values are compiled from various sources and may differ based on specific strains, media, and testing conditions.[3][7]

Table 2: Minimum Bactericidal Concentration (MBC) in ppm (µg/mL)

MicroorganismBronopolBenzisothiazolinone (BIT)CMIT/MIT (3:1)
Pseudomonas aeruginosa50 - 100200 - 4002 - 20
Escherichia coli25 - 50100 - 2002 - 10
Staphylococcus aureus50 - 100200 - 8002 - 20

Note: MBC values are typically higher than MIC values and represent the concentration required to kill 99.9% of the initial microbial population.[8][9][10]

Experimental Protocols

Reproducible and standardized methodologies are essential for the accurate assessment of antimicrobial efficacy. The following are detailed protocols for determining MIC, MBC, and time-kill kinetics.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
  • Preparation of Materials :

    • Sterile 96-well microtiter plates.

    • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Stock solutions of the antimicrobial agents (bronopol and isothiazolinones) of known concentration.

    • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL).[3]

  • Procedure :

    • Dispense 100 µL of sterile broth into each well of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row and perform two-fold serial dilutions across the plate.

    • Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.

    • Include a positive control (broth and inoculum without antimicrobial) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 35±2°C) for 16-20 hours.[3]

  • Data Interpretation :

    • Visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[3]

Minimum Bactericidal Concentration (MBC) Assay Protocol
  • Procedure :

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[8]

    • Aspirate a 10 µL aliquot from each of these selected wells.

    • Plate the aliquot onto a suitable sterile agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the agar plates under appropriate conditions to allow for microbial growth.

  • Data Interpretation :

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum.[9][10]

Time-Kill Assay Protocol (Liquid Suspension Method)
  • Preparation :

    • Prepare a standardized suspension of the test microorganism in a suitable broth.

    • Prepare the antimicrobial solution at the desired test concentration.

  • Procedure :

    • Add a specific volume of the microbial suspension to the antimicrobial solution at time zero.

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.[11][12]

    • Immediately neutralize the antimicrobial activity in the aliquot using a suitable neutralizer.

    • Perform serial dilutions of the neutralized sample and plate onto agar to determine the number of surviving microorganisms (CFU/mL).

  • Data Interpretation :

    • Plot the log10 of the CFU/mL against time to generate a time-kill curve.

    • A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the viable cell count from the initial inoculum.[13]

Mandatory Visualization

Mechanism of Action and Experimental Workflow Diagrams

Antimicrobial_Efficacy_Workflow cluster_Prep Preparation cluster_MIC MIC Determination cluster_MBC MBC Determination Stock_Solution Prepare Stock Solution of Antimicrobial Serial_Dilution Perform Two-Fold Serial Dilution Stock_Solution->Serial_Dilution Microbial_Culture Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (16-20 hours) Inoculation->Incubation_MIC Observation_MIC Visually Inspect for Turbidity (Growth) Incubation_MIC->Observation_MIC MIC_Result Determine MIC Observation_MIC->MIC_Result Plating Plate Aliquots from Clear MIC Wells Observation_MIC->Plating Incubation_MBC Incubate Agar Plates Plating->Incubation_MBC Colony_Count Count Colonies Incubation_MBC->Colony_Count MBC_Result Determine MBC Colony_Count->MBC_Result Bronopol_Mechanism Bronopol Bronopol Thiol_Groups Thiol Groups in Bacterial Enzymes (e.g., Cysteine) Bronopol->Thiol_Groups Oxidation Catalytic Oxidation (Aerobic Conditions) Thiol_Groups->Oxidation Bacteriostasis Bacteriostasis (Anoxic Conditions) Thiol_Groups->Bacteriostasis Slower Reaction ROS Reactive Oxygen Species (ROS) (e.g., Superoxide, Peroxide) Oxidation->ROS Cell_Damage Cell Damage and Death ROS->Cell_Damage Isothiazolinone_Mechanism Isothiazolinone Isothiazolinone Cell_Entry Rapid Cell Entry Isothiazolinone->Cell_Entry Thiol_Interaction Interaction with Thiol-Containing Enzymes and Proteins Cell_Entry->Thiol_Interaction Metabolic_Inhibition Inhibition of Growth, Respiration, and Energy Production Thiol_Interaction->Metabolic_Inhibition Cell_Damage Irreversible Cell Damage Metabolic_Inhibition->Cell_Damage

References

Preserving Antibody Integrity: A Comparative Guide to 2-Bromo-2-nitropropane-1,3-diol and Sodium Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the long-term stability and functionality of antibodies is paramount. Microbial contamination poses a significant threat to antibody integrity, leading to degradation and loss of activity. To counteract this, preservatives are commonly added to antibody solutions. This guide provides an objective comparison of two such preservatives: 2-Bromo-2-nitropropane-1,3-diol (Bronopol) and sodium azide (B81097), offering insights into their efficacy, mechanisms of action, and potential impacts on experimental outcomes.

At a Glance: Key Differences

FeatureThis compound-1,3-diol (Bronopol)Sodium Azide
Mechanism of Action Broad-spectrum antimicrobial that works through the release of formaldehyde (B43269) and oxidation of thiol groups.[1][2]Bacteriostatic agent that inhibits the cytochrome oxidase system in gram-negative bacteria.[3]
Antimicrobial Spectrum Effective against bacteria (gram-positive and gram-negative), fungi, and algae.[4][5]Primarily effective against gram-negative bacteria; gram-positive bacteria are often resistant.[3][6]
Recommended Concentration 0.01% to 0.1% (w/v)0.02% to 0.05% (w/v)[7][8]
Common Applications Cosmetics, personal care products, topical pharmaceuticals, and industrial water treatment.[4][5]Widely used as a preservative in antibody solutions and laboratory reagents.[7][9]
Known Interferences Can form nitrosamines in the presence of secondary amines.[5][10] Degrades under alkaline conditions and elevated temperatures.[5][10]Inhibits horseradish peroxidase (HRP), interferes with amine-based conjugation reactions, and is toxic to live cells.[9][11][12][13][14]
Toxicity Can be a skin and eye irritant; may release formaldehyde.[15]Highly toxic to humans and aquatic life; can form explosive metal azides.[6][12][16]

In-Depth Comparison

Efficacy and Mechanism of Action

This compound-1,3-diol (Bronopol) is a broad-spectrum antimicrobial agent. Its primary mechanism of action involves the slow release of formaldehyde and the generation of nitrosating agents in aqueous solutions.[4] Additionally, Bronopol can oxidize thiol groups in microbial enzymes, leading to the inhibition of metabolic processes.[1][2] This multi-faceted attack makes it effective against a wide range of microorganisms, including bacteria, fungi, and algae.[4][5]

Sodium Azide is a bacteriostatic agent, meaning it inhibits bacterial growth rather than killing the microbes outright.[3] Its mechanism centers on the inhibition of cytochrome oxidase, a key enzyme in the electron transport chain of many gram-negative bacteria.[3] This disruption of cellular respiration prevents bacterial proliferation. However, many gram-positive bacteria are intrinsically resistant to sodium azide.[6]

cluster_0 This compound-1,3-diol (Bronopol) Bronopol Bronopol Release Slow Release Bronopol->Release ThiolOxidation Oxidation of Thiol Groups Bronopol->ThiolOxidation Formaldehyde Formaldehyde Release->Formaldehyde NitrosatingAgents Nitrosating Agents Release->NitrosatingAgents MicrobialDeath Microbial Cell Death Formaldehyde->MicrobialDeath NitrosatingAgents->MicrobialDeath EnzymeInhibition Enzyme Inhibition ThiolOxidation->EnzymeInhibition EnzymeInhibition->MicrobialDeath

Mechanism of Action for Bronopol.

cluster_1 Sodium Azide SodiumAzide Sodium Azide Inhibition Inhibition SodiumAzide->Inhibition CytochromeOxidase Cytochrome Oxidase (Gram-Negative Bacteria) ElectronTransportChain Disruption of Electron Transport Chain CytochromeOxidase->ElectronTransportChain Inhibition->CytochromeOxidase GrowthInhibition Bacterial Growth Inhibition ElectronTransportChain->GrowthInhibition

Mechanism of Action for Sodium Azide.
Impact on Antibody Stability and Function

While both preservatives are effective at preventing microbial growth, their chemical properties can influence the stability and functionality of the antibodies they are intended to protect.

Sodium Azide has been shown to have a concentration-dependent effect on the aggregation of monoclonal antibodies when subjected to thermomechanical stress.[8] This suggests that while it prevents microbial degradation, it may contribute to the formation of non-functional antibody aggregates over time.

Bronopol's effect on antibody stability is less documented in direct comparative studies. However, its degradation into formaldehyde is a point of consideration. Formaldehyde is known to react with proteins, potentially leading to cross-linking and aggregation. The stability of Bronopol itself is also a factor, as it degrades more rapidly in alkaline conditions and at higher temperatures.[5][10]

Interference in Common Immunoassays

A critical consideration when choosing a preservative is its potential to interfere with downstream applications.

Sodium Azide is well-known for its significant interference in several common laboratory techniques:

  • Horseradish Peroxidase (HRP)-based assays: Sodium azide is a potent inhibitor of HRP, an enzyme commonly used in ELISA and Western blotting.[15][14] Its presence can lead to significantly reduced or absent signals.

  • Amine-based Conjugation: Sodium azide interferes with conjugation methods that involve primary amines, such as coupling antibodies to beads or fluorescent dyes.[9]

  • Live Cell Assays: Due to its toxicity, sodium azide is unsuitable for use in assays involving live cells.[7][9]

Bronopol's interference in immunoassays is less characterized. However, its oxidizing properties and the release of formaldehyde could potentially impact assay components. For instance, formaldehyde can react with proteins on a Western blot membrane, potentially altering epitope recognition. Further empirical testing is recommended to assess its compatibility with specific assays.

Experimental Protocols

To aid researchers in selecting the most appropriate preservative for their specific needs, the following experimental protocols are provided as a guide for conducting a head-to-head comparison of this compound-1,3-diol and sodium azide.

Protocol 1: Preservative Efficacy Testing

This protocol is designed to assess the antimicrobial effectiveness of each preservative in an antibody solution.

cluster_2 Preservative Efficacy Testing Workflow A Prepare Antibody Solutions: - No Preservative (Control) - 0.05% Sodium Azide - 0.05% Bronopol B Inoculate with Mixed Culture of Bacteria and Fungi A->B C Incubate at Room Temperature B->C D Plate Aliquots at Day 0, 7, 14, 28 C->D E Count Colony Forming Units (CFUs) D->E F Compare Microbial Growth Inhibition E->F

Workflow for Preservative Efficacy Testing.

Methodology:

  • Preparation of Antibody Solutions: Prepare three sets of your antibody solution at a typical working concentration.

    • Set 1: No preservative (negative control).

    • Set 2: 0.05% (w/v) Sodium Azide.

    • Set 3: 0.05% (w/v) this compound-1,3-diol.

  • Inoculation: Inoculate each solution with a mixed culture of relevant bacteria (e.g., E. coli, P. aeruginosa) and fungi (e.g., C. albicans, A. brasiliensis) to a final concentration of approximately 10^5-10^6 colony-forming units (CFU)/mL.

  • Incubation: Store the inoculated solutions at room temperature (20-25°C).

  • Sampling and Plating: At specified time points (e.g., 0, 7, 14, and 28 days), take an aliquot from each solution and perform serial dilutions. Plate the dilutions on appropriate growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Enumeration: After incubation, count the number of CFUs on each plate to determine the concentration of viable microorganisms in each antibody solution over time.

  • Analysis: Compare the reduction in microbial counts for each preservative relative to the control.

Protocol 2: Assessment of Antibody Stability (Accelerated Study)

This protocol evaluates the impact of the preservatives on the physical stability of the antibody, specifically focusing on aggregation.

cluster_3 Antibody Stability (Aggregation) Workflow G Prepare Antibody Solutions: - No Preservative - Sodium Azide - Bronopol H Incubate at Elevated Temperature (e.g., 40°C) G->H I Collect Samples at Time Points (e.g., 0, 1, 2, 4 weeks) H->I J Analyze by Size Exclusion Chromatography (SEC-HPLC) I->J K Quantify Monomer, Aggregate, and Fragment Content J->K L Compare Stability Profiles K->L

Workflow for Assessing Antibody Aggregation.

Methodology:

  • Sample Preparation: Prepare the same three sets of antibody solutions as in Protocol 1.

  • Accelerated Aging: Incubate the solutions at an elevated temperature (e.g., 40°C) to accelerate potential degradation and aggregation.

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, and 4 weeks).

  • Size Exclusion Chromatography (SEC-HPLC): Analyze the samples using SEC-HPLC to separate and quantify antibody monomers, aggregates, and fragments.

  • Data Analysis: Compare the percentage of monomer loss and the formation of high molecular weight species (aggregates) and low molecular weight species (fragments) over time for each condition.

Protocol 3: Evaluation of Antibody Activity by ELISA

This protocol assesses the functional impact of the preservatives on the antibody's binding activity.

cluster_4 Antibody Activity (ELISA) Workflow cluster_5 ELISA Steps M Prepare Antibody Solutions (as in Protocol 1) and Store N At Time Points, Perform Indirect ELISA M->N O Coat Plate with Antigen P Add Serially Diluted Antibody Samples Q Add HRP-conjugated Secondary Antibody R Add Substrate and Measure Absorbance S Compare Dose-Response Curves O->P P->Q Q->R R->S

Workflow for Evaluating Antibody Activity via ELISA.

Methodology:

  • Sample Storage: Use the antibody solutions prepared and stored as described in Protocol 2.

  • ELISA: At each time point, perform an indirect ELISA.

    • Coat a 96-well plate with the target antigen.

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of the stored antibody samples to the wells.

    • Incubate and wash the plate.

    • Add an HRP-conjugated secondary antibody. Note: For samples containing sodium azide, the preservative must be removed (e.g., through dialysis or gel filtration) prior to this step.

    • Incubate and wash the plate.

    • Add a suitable HRP substrate and measure the absorbance.

  • Analysis: Compare the dose-response curves for each condition at each time point to assess any loss of binding activity.

Conclusion and Recommendations

The choice between this compound-1,3-diol and sodium azide as an antibody preservative is not straightforward and depends heavily on the specific antibody, its intended application, and storage conditions.

Sodium azide is a well-established and effective preservative for many applications, but its significant interferences with common immunoassays and its high toxicity are major drawbacks. It is particularly unsuitable for HRP-based detection methods and any application involving live cells.

This compound-1,3-diol (Bronopol) offers a broader spectrum of antimicrobial activity and does not interfere with HRP. However, its potential to degrade and release formaldehyde, which could affect antibody stability, and its incompatibility with secondary amines require careful consideration.

Ultimately, for critical applications, it is highly recommended that researchers perform their own comparative studies using the protocols outlined above to determine the optimal preservative for their specific antibody and experimental needs. This empirical approach will provide the most reliable data to ensure the long-term integrity and performance of valuable antibody reagents.

References

Synergistic Antimicrobial Effects of Bronopol in Combination with Other Preservatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to ensure product integrity and consumer safety, the strategic combination of antimicrobial preservatives is a cornerstone of formulation science. Bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol), a broad-spectrum antimicrobial agent, is frequently utilized in concert with other preservatives to achieve enhanced efficacy against a wider range of microorganisms. This guide provides a comparative analysis of the synergistic antimicrobial effects of bronopol when combined with other commonly used preservatives, supported by experimental data and detailed methodologies.

Introduction to Antimicrobial Synergy

Synergy in antimicrobial activity occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This can lead to several advantages in product formulation, including:

  • Broadened Antimicrobial Spectrum: Combinations can be effective against a wider variety of bacteria, yeasts, and molds.

  • Reduced Preservative Concentrations: Lower levels of individual preservatives can be used, potentially reducing the risk of irritation or sensitization.

  • Overcoming Microbial Resistance: Synergistic combinations can be effective against microorganisms that may be resistant to individual preservatives.

The degree of synergy is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between >0.5 and ≤1.0 suggests an additive effect, a value between >1.0 and <4.0 indicates indifference, and a value ≥4.0 signifies antagonism.

Synergistic Combinations with Bronopol

Bronopol's efficacy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa, makes it a valuable component in preservative blends.[1][2][3][4] Its combination with other preservatives can result in a more robust and comprehensive antimicrobial system.

Bronopol and Isothiazolinones

Isothiazolinones, such as Methylchloroisothiazolinone (MCI) and Methylisothiazolinone (MI), are potent broad-spectrum biocides. When combined with bronopol, they can create a powerful preservative system with enhanced activity. It is a common practice to blend bronopol with isothiazolinones for a broader spectrum of antimicrobial activity.[5] A patent application has described synergistically-acting combinations of glutardialdehyde (GDA), methylisothiazolinone (MIT), and optionally bronopol, highlighting the recognized potential of these blends.[6]

Logical Relationship of Synergistic Action: Bronopol and Isothiazolinones

Bronopol Bronopol Synergy Synergistic Effect (Broadened Spectrum) Bronopol->Synergy Isothiazolinone Isothiazolinone (e.g., MCI/MI) Isothiazolinone->Synergy Microorganism Microorganism (e.g., Bacteria, Fungi) Synergy->Microorganism Acts on Inhibition Enhanced Inhibition/ Cell Death Microorganism->Inhibition Leads to

Caption: Synergistic interaction between Bronopol and Isothiazolinones.

Bronopol and Parabens

Parabens (esters of p-hydroxybenzoic acid) are widely used preservatives, particularly effective against fungi. Blends of bronopol and parabens are known to provide excellent coverage across the entire microbial spectrum.[3][7] This combination is particularly useful when robust protection against both bacteria and fungi is required.

Quantitative Data: Bronopol and Parabens Synergy

PreservativeTarget MicroorganismsTypical MIC Range (µg/mL)
Bronopol Gram-negative bacteria (esp. P. aeruginosa), Gram-positive bacteria, some fungi and yeasts.12.5 - 50 for bacteria; 50 - 400+ for yeasts and molds.[8]
Parabens Primarily fungi (yeasts and molds), also effective against Gram-positive bacteria.Varies by paraben type and microorganism.

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific microorganism, test conditions, and the specific paraben used.

Experimental Protocols

To evaluate the synergistic effects of preservative combinations, two primary methods are employed: the Checkerboard Assay and the Time-Kill Kinetic Assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the FICI of a combination of two antimicrobial agents.[9][10][11][12][13]

Experimental Workflow for Checkerboard Assay

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A1 Prepare stock solutions of Bronopol & Preservative B B1 Serially dilute Bronopol (horizontal) & Preservative B (vertical) in 96-well plate A1->B1 A2 Prepare microbial inoculum (e.g., 5x10^5 CFU/mL) B2 Inoculate all wells with microbial suspension A2->B2 B1->B2 C1 Incubate at 35°C for 16-24 hours B2->C1 C2 Determine MIC of each preservative alone and in combination C1->C2 D1 Calculate Fractional Inhibitory Concentration (FIC) for each agent C2->D1 D2 Calculate FIC Index (FICI): FICI = FIC_Bronopol + FIC_Preservative B D1->D2 D3 Interpret FICI for synergy, additivity, or antagonism D2->D3

Caption: Workflow for the Checkerboard Synergy Assay.

Methodology:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of bronopol and the second preservative in a suitable solvent.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, serially dilute bronopol along the x-axis and the second preservative along the y-axis in a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., P. aeruginosa, S. aureus, A. niger, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.[11][12]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 16-24 hours for bacteria, 48-72 hours for fungi).[11][12]

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the preservative (alone or in combination) that completely inhibits visible growth of the microorganism.

  • Calculate FICI: The FICI is calculated using the following formula:

    • FIC of Bronopol = (MIC of Bronopol in combination) / (MIC of Bronopol alone)

    • FIC of Preservative B = (MIC of Preservative B in combination) / (MIC of Preservative B alone)

    • FICI = FIC of Bronopol + FIC of Preservative B

Time-Kill Kinetic Assay

The time-kill assay evaluates the rate at which a preservative or a combination of preservatives kills a microbial population over time.

Methodology:

  • Prepare Test Suspensions: Prepare tubes containing a standardized microbial suspension (e.g., 10^6 CFU/mL) in a suitable broth.

  • Add Preservatives: Add the individual preservatives and their combination at desired concentrations to the respective tubes. Include a growth control tube without any preservative.

  • Incubation and Sampling: Incubate all tubes at an appropriate temperature. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Neutralization and Plating: Neutralize the antimicrobial activity of the preservative in the aliquot using a suitable neutralizer. Perform serial dilutions and plate on a suitable agar (B569324) medium.

  • Enumeration: After incubation of the plates, count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 of the viable count (CFU/mL) against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Conclusion

The combination of bronopol with other preservatives, such as isothiazolinones and parabens, offers a compelling strategy for achieving broad-spectrum antimicrobial protection in a variety of product formulations. While quantitative data from standardized synergistic studies are not always readily available in the public domain, the established use and qualitative descriptions of these combinations in scientific and technical literature strongly support their enhanced efficacy. For researchers and formulators, conducting detailed synergy testing using standardized methods like the checkerboard assay and time-kill kinetic studies is crucial for optimizing preservative systems and ensuring product safety and longevity. The use of synergistic blends allows for more effective preservation at potentially lower concentrations, aligning with the principles of modern, consumer-conscious product development.[5]

References

A Comparative Analysis of Cross-Reactivity Between 2-Bromo-2-nitropropane-1,3-diol (Bronopol) and Other Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profiles of 2-Bromo-2-nitropropane-1,3-diol (Bronopol) and other prominent formaldehyde-releasing preservatives (FRPs). It is intended for researchers, scientists, and drug development professionals investigating the allergenic potential of these widely used antimicrobial agents. This document synthesizes findings from patch test studies to elucidate the patterns of co-sensitization and explores the underlying chemical mechanisms.

Introduction to Formaldehyde-Releasing Preservatives

Formaldehyde-releasing preservatives are a class of antimicrobial agents used in a variety of cosmetic, personal care, and industrial products to prevent microbial contamination. These compounds work by slowly releasing small amounts of formaldehyde (B43269), which acts as a potent biocide. While effective, the release of formaldehyde is a primary driver of allergic contact dermatitis (ACD) in sensitized individuals. A key question for researchers and formulators is the extent to which sensitization to one FRP predicts sensitization to another—a phenomenon known as cross-reactivity.

This guide focuses on Bronopol and its potential for cross-reactivity with other major FRPs, including quaternium-15 (B179280), diazolidinyl urea, and DMDM hydantoin (B18101). Understanding these relationships is crucial for risk assessment and the development of safer product formulations.

Mechanisms of Formaldehyde Release

The potential for cross-reactivity among FRPs is intrinsically linked to their shared ability to release formaldehyde. While they all decompose to yield formaldehyde, the specific chemical reactions and conditions for this release can vary, influencing their allergenic potential.

  • Bronopol (this compound-1,3-diol): Under alkaline conditions, Bronopol decomposes to release formaldehyde and other byproducts. This decomposition is a key part of its antimicrobial action.

  • Quaternium-15: This preservative is known to be a potent sensitizer (B1316253) and releases the highest amount of free formaldehyde among the FRPs under standard conditions.

  • Diazolidinyl Urea and Imidazolidinyl Urea: These compounds release formaldehyde through hydrolysis of their urea-based structures.

  • DMDM Hydantoin: Similar to the ureas, DMDM hydantoin releases formaldehyde via hydrolysis.

The diagram below illustrates the general pathway from the use of these preservatives in products to the potential immunological response.

G Conceptual Pathway of Formaldehyde-Releaser Induced Sensitization cluster_preservatives Formaldehyde-Releasing Preservatives Bronopol Bronopol Quaternium_15 Quaternium_15 Product_Application Product Application (e.g., cosmetics, topicals) DMDM_Hydantoin DMDM_Hydantoin Diazolidinyl_Urea Diazolidinyl_Urea Formaldehyde_Release Release of Formaldehyde (via hydrolysis/decomposition) Haptenization Haptenization (Formaldehyde binds to skin proteins) Immune_Response Immune System Activation (in sensitized individuals) ACD Allergic Contact Dermatitis (Clinical Manifestation)

Caption: Pathway from FRP application to potential allergic reaction.

Experimental Protocol: Patch Testing for Allergic Contact Dermatitis

The primary method for assessing sensitization and cross-reactivity to preservatives is epicutaneous patch testing.

Objective: To identify specific substances that cause an allergic inflammatory reaction on a patient's skin.

Methodology:

  • Patient Selection: Patients with a history of chronic, pruritic, eczematous dermatitis are typically selected for patch testing.

  • Allergen Preparation:

    • Preservatives are prepared in appropriate vehicles (e.g., petrolatum, aqueous solution) at standardized concentrations to avoid irritant reactions.

    • Standard concentrations:

      • Bronopol: 0.5% in petrolatum

      • Quaternium-15: 1.0% in petrolatum

      • DMDM Hydantoin: 2.0% in aqueous solution

      • Diazolidinyl Urea: 1.0% in petrolatum

      • Formaldehyde: 2.0% in aqueous solution

  • Test Application:

    • Small amounts of the prepared allergens are applied to aluminum discs (Finn Chambers®).

    • These chambers are then affixed to the patient's upper back using hypoallergenic adhesive tape.

    • The patches remain in place for 48 hours, during which time the patient is advised to avoid showering and excessive sweating.

  • Reading and Interpretation:

    • First Reading: The patches are removed after 48 hours, and an initial reading is performed approximately 30-60 minutes later.

    • Second Reading: A second reading is conducted at 72 or 96 hours. Additional readings may be performed at 7 days for suspected delayed reactions.

    • Scoring: Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria:

      • - : Negative reaction

      • ?+ : Doubtful reaction (faint erythema)

      • + : Weak positive (erythema, infiltration, possibly papules)

      • ++ : Strong positive (erythema, infiltration, papules, vesicles)

      • +++ : Extreme positive (intense erythema, infiltration, coalescing vesicles, bullae)

      • IR : Irritant reaction (sharply demarcated erythema, necrosis, etc.)

  • Assessment of Cross-Reactivity: Cross-reactivity is inferred when a patient shows positive reactions to multiple formaldehyde-releasing preservatives. Concomitant sensitization occurs when a patient is independently allergic to two or more preservatives. Distinguishing between true cross-reactivity (due to a shared antigenic determinant, i.e., formaldehyde) and concomitant sensitization can be challenging.

The workflow for this protocol is visualized below.

G Experimental Workflow for Patch Testing Start Start Patient_Selection Patient Selection (History of Dermatitis) Start->Patient_Selection Allergen_Prep Allergen Preparation (Standardized Concentrations) Patient_Selection->Allergen_Prep Patch_Application Patch Application (Upper Back, 48 hours) Allergen_Prep->Patch_Application Patch_Removal Patch Removal (After 48 hours) Patch_Application->Patch_Removal Reading_1 First Reading (48 hours) Patch_Removal->Reading_1 Reading_2 Second Reading (72-96 hours) Reading_1->Reading_2 Scoring Scoring of Reactions (ICDRG Criteria) Reading_2->Scoring Data_Analysis Data Analysis (Assess Co-reactions) Scoring->Data_Analysis End End Data_Analysis->End

Caption: Standardized workflow for epicutaneous patch testing.

Quantitative Data on Co-Sensitization

The following table summarizes data from various studies on the rates of positive patch test reactions and the co-reaction patterns between Bronopol, other FRPs, and formaldehyde itself. It is important to note that a co-reaction does not definitively prove cross-reactivity; it can also represent simultaneous sensitization to different molecules.

PreservativeTypical Patch Test Positivity Rate (%)Percentage of Patients Positive to the Preservative who are also Positive to Formaldehyde (%)Percentage of Patients Positive to the Preservative who are also Positive to Quaternium-15 (%)
Bronopol 0.5 - 2.030 - 5015 - 25
Quaternium-15 1.0 - 10.060 - 80N/A
DMDM Hydantoin 1.0 - 3.030 - 6020 - 40
Diazolidinyl Urea 1.0 - 4.040 - 7025 - 50
Formaldehyde 2.0 - 9.0N/A20 - 40

Note: These percentages are approximate and can vary significantly based on the patient population, geographic location, and specific study timeframe. They are compiled from multiple dermatological studies.

Interpretation of Data:

  • Bronopol and Formaldehyde: A significant portion (30-50%) of individuals allergic to Bronopol also react to formaldehyde. This suggests that formaldehyde release is a major, but not the only, cause of Bronopol sensitization. Some patients may be allergic to the intact Bronopol molecule or other degradation byproducts.

  • Bronopol and Other FRPs: The rate of co-reaction between Bronopol and other FRPs like quaternium-15 is generally lower than the co-reaction rate with formaldehyde itself. This indicates that while the shared formaldehyde component drives some cross-reactivity, there are also distinct allergenic profiles for each preservative.

  • Quaternium-15 as a Key Indicator: Quaternium-15 shows the highest rates of co-sensitization with formaldehyde. Patients allergic to quaternium-15 are very likely to be allergic to formaldehyde.

The logical relationship of these findings is depicted in the diagram below.

G Cross-Reactivity Relationship Model cluster_legend Legend Formaldehyde Formaldehyde Quaternium_15 Quaternium_15 Quaternium_15->Formaldehyde Strong Correlation (60-80%) Diazolidinyl_Urea Diazolidinyl_Urea Diazolidinyl_Urea->Formaldehyde Moderate-Strong Correlation (40-70%) DMDM_Hydantoin DMDM_Hydantoin DMDM_Hydantoin->Formaldehyde Moderate Correlation (30-60%) Bronopol Bronopol Bronopol->Formaldehyde Moderate Correlation (30-50%) Bronopol->Quaternium_15 Lower Correlation (15-25%) Key_FRP Primary FRPs Key_Bronopol Bronopol Key_Formaldehyde Released Allergen

Caption: Model of co-sensitization between FRPs and formaldehyde.

Conclusion

The evidence indicates a moderate potential for cross-reactivity between Bronopol and other formaldehyde-releasing preservatives. The primary driver for this is the release of formaldehyde, a common sensitizer. However, the data also strongly suggest that Bronopol possesses its own intrinsic allergenic potential, independent of formaldehyde release.

For researchers and drug development professionals, these findings underscore the following key points:

  • Patients sensitized to other FRPs, particularly quaternium-15, are not necessarily allergic to Bronopol, although a heightened risk exists.

  • A substantial number of Bronopol-allergic individuals do not react to formaldehyde, indicating that allergy to the parent molecule is common.

  • When formulating products for sensitive populations, assuming complete cross-reactivity between all FRPs is an oversimplification. Each preservative should be considered for its unique sensitization profile.

Further research using methods like lymphocyte transformation tests could help differentiate true cross-reactivity from co-sensitization, providing a more refined understanding of the immunological responses to these important preservatives.

A Comparative Environmental Risk Profile of Bronopol and Other Leading Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the environmental impact of bronopol (B193717) in comparison to other widely used biocides, supported by experimental data and standardized testing protocols.

In the critical selection of biocides for pharmaceutical and industrial applications, a thorough understanding of their environmental fate and ecotoxicological effects is paramount. This guide provides a comparative assessment of bronopol against other prevalent biocides, such as isothiazolinones (e.g., CMIT/MIT) and glutaraldehyde. The following sections present quantitative data on aquatic toxicity, biodegradability, and bioaccumulation potential, alongside detailed summaries of the standardized experimental protocols used to generate this data.

Comparative Environmental Impact Data

The selection of a biocide must balance efficacy with environmental stewardship. The following tables summarize key environmental parameters for bronopol and its alternatives, offering a quantitative basis for comparison.

Table 1: Acute Aquatic Toxicity

Acute toxicity data, typically expressed as the concentration causing a 50% effect (EC50) or mortality (LC50) in a short-term exposure, is a primary indicator of a substance's potential harm to aquatic ecosystems.

BiocideFish (96-hr LC50, mg/L)Invertebrate (Daphnia magna, 48-hr EC50, mg/L)Algae (72-hr EC50, mg/L)
Bronopol 20 - 41.21.1 - 2.80.08 (NOEC) - 0.75
Isothiazolinones (CMIT/MIT) 0.19 - 0.280.12 - 0.160.003 - 0.018
Glutaraldehyde 5.5 - 22.23.6 - 6.612.3 - 73.8

Note: Toxicity values can vary depending on the specific species tested and experimental conditions.

Table 2: Biodegradability

Ready biodegradability is the potential for a substance to be rapidly and extensively broken down by microorganisms in an aquatic environment. The Organisation for Economic Co-operation and Development (OECD) 301 series of tests are the standard for this assessment.

BiocideOECD 301 ResultKey Considerations
Bronopol Readily biodegradable at low concentrations[1]Not readily biodegradable at higher, biocidally effective concentrations.[1] Degrades into more persistent and toxic byproducts (e.g., 2-bromo-2-nitroethanol (B1208275) and bromonitromethane).[2][3][4]
Isothiazolinones (CMIT/MIT) Readily biodegradableRapidly degrade in the environment with half-lives of less than 10 days in soil.[5]
Glutaraldehyde Readily biodegradable[6][7]Rapidly degrades under both aerobic and anaerobic conditions in water and soil.[7]

Table 3: Bioaccumulation Potential

Bioaccumulation is the process by which a substance builds up in an organism. It is often predicted by the octanol-water partition coefficient (Log Kow) and measured by the bioconcentration factor (BCF).

BiocideLog KowBioconcentration Factor (BCF)Bioaccumulation Potential
Bronopol 0.22[1]3.16[1]Low[1][8][9]
Isothiazolinones (CMIT/MIT) -0.49 to 0.53< 100Low
Glutaraldehyde -0.18[7]3.2[7]Low[6][7][10]

Mechanisms of Aquatic Toxicity: Signaling Pathways

Understanding the mode of action of these biocides on non-target aquatic organisms is crucial for a comprehensive environmental risk assessment.

cluster_bronopol Bronopol Toxicity Pathway bronopol Bronopol thiol_groups Cellular Thiol Groups (e.g., in enzymes) bronopol->thiol_groups Reacts with oxidative_stress Oxidative Stress bronopol->oxidative_stress Generates ROS enzyme_inhibition Enzyme Inhibition thiol_groups->enzyme_inhibition cell_damage Cellular Damage & Lysis oxidative_stress->cell_damage enzyme_inhibition->cell_damage

Figure 1. Bronopol's mechanism of aquatic toxicity.

cluster_isothiazolinones Isothiazolinone Toxicity Pathway isothiazolinones Isothiazolinones (CMIT/MIT) thiol_enzymes Thiol-containing Enzymes isothiazolinones->thiol_enzymes Reacts with disulfide_bond Mixed Disulfide Formation thiol_enzymes->disulfide_bond metabolic_inhibition Inhibition of Metabolic Pathways (e.g., Respiration) disulfide_bond->metabolic_inhibition cell_death Cell Death metabolic_inhibition->cell_death cluster_glutaraldehyde Glutaraldehyde Toxicity Pathway glutaraldehyde Glutaraldehyde amino_sulfhydryl Amino & Sulfhydryl Groups in Proteins glutaraldehyde->amino_sulfhydryl Reacts with cross_linking Protein Cross-linking amino_sulfhydryl->cross_linking enzyme_denaturation Enzyme Denaturation & Inactivation cross_linking->enzyme_denaturation disrupted_function Disrupted Cellular Function enzyme_denaturation->disrupted_function cluster_tests OECD Aquatic Toxicity Tests start Test Substance Preparation oecd201 OECD 201 Alga Growth Inhibition start->oecd201 oecd202 OECD 202 Daphnia Immobilisation start->oecd202 oecd203 OECD 203 Fish Acute Toxicity start->oecd203 data_analysis Data Collection & Analysis oecd201->data_analysis oecd202->data_analysis oecd203->data_analysis endpoint Determine EC50/LC50 data_analysis->endpoint

References

comparative analysis of the stability of bronopol and parabens in cosmetic formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate preservative system is paramount in cosmetic formulation to ensure product safety and longevity. This guide provides a detailed comparative analysis of the stability of two commonly used preservatives: bronopol (B193717) and parabens. The information presented herein is supported by experimental data to assist researchers and formulation scientists in making informed decisions.

Executive Summary

Bronopol and parabens are both effective broad-spectrum antimicrobial agents. However, their stability profiles under various conditions differ significantly. Bronopol is highly effective but susceptible to degradation in alkaline environments and in the presence of light and elevated temperatures, which can lead to the formation of formaldehyde (B43269). Parabens, on the other hand, exhibit greater stability across a wider pH range and at higher temperatures, though their efficacy can be reduced by hydrolysis at very high pH.

Quantitative Stability Data

The following tables summarize the degradation kinetics of bronopol and parabens under various conditions.

Table 1: Stability of Bronopol in Aqueous Solutions

pHTemperature (°C)Half-life
420> 5 years[1]
6201.5 years[1]
8202 months[1]
9(Not specified)1.9 hours (in river water)[1]

Note: The degradation of bronopol is accelerated in the presence of certain cosmetic ingredients like sodium dodecylsulfate.

Table 2: Stability of Methylparaben in Aqueous Solutions

pHTemperature (°C)Half-life
5.89130.522.5 hours[2]
6.58130.54.47 hours[2]
7.75130.545.3 minutes[2]
8.76130.510.9 minutes[2]

Note: Parabens are generally stable in the pH range of 4-8.[3] Hydrolysis is the primary degradation pathway, particularly at elevated pH and temperature.

Experimental Protocols

The stability of bronopol and parabens in cosmetic formulations is typically assessed using High-Performance Liquid Chromatography (HPLC). The following are representative experimental protocols for each.

Protocol 1: HPLC Method for Stability Testing of Bronopol

This method is suitable for quantifying bronopol in cosmetic products to assess its degradation over time under various storage conditions.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 5:95 v/v) with a small amount of hydrochloric acid.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of bronopol in methanol.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

3. Sample Preparation:

  • Accurately weigh a portion of the cosmetic formulation.

  • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete extraction of bronopol.

  • Centrifuge or filter the sample to remove any undissolved excipients.

  • Dilute the supernatant/filtrate with the mobile phase to a concentration within the calibration range.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Quantify the bronopol concentration in the samples by comparing the peak area with the calibration curve.

Protocol 2: HPLC Method for Stability Testing of Parabens

This method can be used for the simultaneous quantification of different parabens (e.g., methylparaben, propylparaben) in cosmetic formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). A common mobile phase is a mixture of methanol, tetrahydrofuran, acetonitrile, and water (e.g., 10:5:25:60 v/v/v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm[6] or 280 nm.[5]

  • Injection Volume: 10 µL.[5]

2. Standard Preparation:

  • Prepare individual stock solutions of each paraben of interest in a suitable solvent like ethanol (B145695) or methanol.

  • Prepare a mixed standard solution containing all the parabens.

  • Create a series of calibration standards by diluting the mixed stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh a portion of the cosmetic formulation.

  • Extract the parabens using a suitable solvent (e.g., ethanol, methanol, or dichloromethane) with the aid of sonication.

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase if necessary to fall within the calibration range.

4. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify and quantify the individual parabens in the samples based on their retention times and peak areas relative to the calibration standards.

Degradation Pathways

Understanding the degradation pathways is crucial for predicting the stability of these preservatives and identifying potential byproducts.

Bronopol Degradation Pathway

Under alkaline conditions, bronopol undergoes a retroaldol reaction to release formaldehyde and form bromonitroethanol.[7] Further degradation can lead to the formation of other products.

Bronopol_Degradation Bronopol Bronopol (2-bromo-2-nitropropane-1,3-diol) Intermediate Bromonitroethanol Bronopol->Intermediate Alkaline conditions Formaldehyde Formaldehyde Bronopol->Formaldehyde Alkaline conditions Other_Products Other Degradation Products (e.g., Bromide ion, Nitrite ion) Intermediate->Other_Products

Caption: Degradation pathway of bronopol in alkaline conditions.

Paraben Degradation Pathway

The primary degradation pathway for parabens is hydrolysis of the ester bond, which is catalyzed by acid or, more significantly, by base. This reaction yields p-hydroxybenzoic acid and the corresponding alcohol.

Paraben_Hydrolysis Paraben Paraben (Alkyl p-hydroxybenzoate) Products p-Hydroxybenzoic Acid + Alcohol Paraben->Products Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of parabens to p-hydroxybenzoic acid and an alcohol.

Conclusion

Both bronopol and parabens have distinct stability profiles that must be carefully considered during cosmetic formulation. Bronopol's efficacy is offset by its instability in alkaline conditions and its potential to release formaldehyde. Parabens offer broader stability but may be less effective at high pH due to hydrolysis. The choice between these preservatives, or a combination thereof, will depend on the specific formulation's pH, composition, and intended storage conditions. The experimental protocols provided in this guide offer a framework for conducting rigorous stability studies to ensure the final product's safety and efficacy.

References

evaluating the performance of bronopol against specific industrial spoilage microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Bronopol (B193717) Against Industrial Spoilage Microorganisms

This guide provides an objective evaluation of bronopol's performance as a biocide for controlling industrial spoilage. Its efficacy is compared with other common antimicrobial agents, supported by experimental data. Detailed methodologies for key experiments are included to assist researchers, scientists, and drug development professionals in their assessments.

Performance Evaluation of Bronopol

Bronopol, chemically known as 2-bromo-2-nitropropane-1,3-diol, is a broad-spectrum antimicrobial agent effective against a wide variety of bacteria, fungi, and yeasts.[1] It is particularly noted for its high activity against Gram-negative bacteria, such as Pseudomonas aeruginosa, a common and challenging contaminant in industrial water systems.[2]

Mechanism of Action

Bronopol's antimicrobial activity is primarily attributed to its ability to oxidize essential thiol groups within microbial cells. Under aerobic conditions, bronopol catalyzes the oxidation of sulfhydryl groups in enzymes, such as dehydrogenases, leading to the formation of disulfide bridges. This process disrupts crucial metabolic pathways and inhibits enzyme function, ultimately leading to cell death.[3] This reaction also generates reactive oxygen species like superoxide (B77818) and peroxide, which contribute to the direct bactericidal activity.[4]

The following diagram illustrates the proposed mechanism of action of bronopol.

Bronopol_Mechanism cluster_cell Microbial Cell Bronopol Bronopol Essential_Thiols Essential Thiols (-SH groups in enzymes) Bronopol->Essential_Thiols Oxidation ROS Reactive Oxygen Species (ROS) Bronopol->ROS Generates Disulfide_Bonds Oxidized Disulfide Bonds (-S-S-) Essential_Thiols->Disulfide_Bonds Enzyme_Inactivation Enzyme Inactivation Disulfide_Bonds->Enzyme_Inactivation Metabolic_Block Metabolic Block Enzyme_Inactivation->Metabolic_Block Cell_Death Cell Death Metabolic_Block->Cell_Death ROS->Cell_Death Contributes to

Caption: Proposed mechanism of action for bronopol.

Comparative Efficacy: Bronopol vs. Alternatives

The effectiveness of a biocide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism. The following tables present a comparison of the MIC values of bronopol against other commonly used industrial biocides.

Bronopol vs. Isothiazolinones (MCI/MI)

Isothiazolinones, such as a 3:1 ratio of Methylchloroisothiazolinone (MCI) and Methylisothiazolinone (MI), are widely used preservatives. The data below shows that while MCI/MI can be more potent at very low concentrations, especially against fungi, bronopol demonstrates strong efficacy against a broad range of bacteria.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Bronopol vs. MCI/MI [2]

MicroorganismBronopol (ppm)MCI/MI (3:1 ratio) (ppm)
Staphylococcus aureus12.5 - 500.5 - 4
Pseudomonas aeruginosa10 - 252 - 8
Escherichia coli5 - 251.5 - 6
Candida albicans12.5 - 500.8 - 4
Aspergillus niger50 - 4003 - 12

Note: These values are compiled from various sources and can differ based on the specific strain, medium, and test conditions.[2]

Bronopol vs. Glutaraldehyde and Other Biocides

A study evaluating the efficacy of several biocides against Flavobacterium psychrophilum, a significant pathogen in aquaculture, demonstrated that bronopol was the most effective, exhibiting the lowest MIC values compared to glutaraldehyde, chloramine-T, and others.[5]

Table 2: MICs of Various Biocides Against Flavobacterium psychrophilum [5]

BiocideMIC Range (ppm)
Bronopol < 6.3
Hydrogen Peroxide3.1 - 62.5
Chloramine-T156 - 313
Glutaraldehyde160 - 800
Incimaxx Aquatic®31.5 - 1,000

Experimental Protocols

The data presented in this guide is primarily derived from Minimum Inhibitory Concentration (MIC) assays. The following is a detailed methodology for a typical broth microdilution method used to determine the MIC of a biocide.

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the susceptibility of bacteria to antimicrobial agents.[6][7][8]

The workflow for a typical broth microdilution assay is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Culture Prepare Bacterial Overnight Culture Prep_Inoculum Standardize Inoculum (e.g., to 0.5 McFarland) Prep_Culture->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells (Biocide dilutions + Inoculum) Prep_Inoculum->Inoculate Prep_Biocide Prepare Serial Dilutions of Biocide Prep_Biocide->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate Read_Results Visually Inspect for Turbidity or Read Optical Density Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

1. Preparation of Materials:

  • Microorganisms: A pure, overnight culture of the test microorganism grown in a suitable broth (e.g., Tryptic Soy Broth).

  • Biocide Stock Solution: A stock solution of the biocide (e.g., bronopol) is prepared in a suitable solvent or sterile deionized water at a known concentration.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or another appropriate liquid growth medium.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.

2. Inoculum Preparation:

  • The overnight bacterial culture is diluted in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This standardized suspension is further diluted to obtain the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

3. Preparation of Biocide Dilutions:

  • A two-fold serial dilution of the biocide stock solution is performed in the 96-well microtiter plate.

  • For example, 100 µL of sterile broth is added to wells 2 through 12. 200 µL of the biocide stock solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as a growth control (no biocide), and well 12 serves as a sterility control (no inoculum).

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well (except the sterility control) to reach the final target concentration.

  • The plate is covered and incubated under appropriate conditions (e.g., 37°C for 24 hours).

5. Determination of MIC:

  • After incubation, the plate is examined visually for turbidity. The MIC is the lowest concentration of the biocide at which there is no visible growth of the microorganism.

  • Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

Conclusion

Bronopol is a highly effective biocide against a broad spectrum of industrial spoilage microorganisms, with a particular strength against Gram-negative bacteria. While some alternatives like isothiazolinones may exhibit higher potency at lower concentrations against certain fungi, bronopol's performance, especially in aqueous systems prone to bacterial contamination, makes it a valuable tool in industrial preservation. The choice of biocide should be guided by the specific application, the types of microorganisms of concern, formulation chemistry, and regulatory considerations.

References

quantitative comparison of the biocidal activity of bronopol and glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of antimicrobial agents, both bronopol (B193717) and glutaraldehyde (B144438) have carved out significant roles as potent biocides, utilized across a spectrum of industries from cosmetics and personal care to industrial water treatment and disinfection.[1][2] This guide provides a detailed, quantitative comparison of their biocidal activities, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Bronopol and glutaraldehyde exhibit broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and other microorganisms.[1][3] Glutaraldehyde generally demonstrates a more rapid and potent bactericidal and sporicidal effect, particularly in its alkaline form.[4][5] Bronopol, while also highly effective against bacteria like Pseudomonas aeruginosa, is noted for its complex mechanism of action that can be influenced by environmental factors such as the presence of thiols and oxygen.[6] The choice between these two biocides often hinges on the specific application, required speed of action, material compatibility, and the target microorganisms.

Comparative Biocidal Activity: A Data-Driven Overview

The biocidal efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% kill of the initial bacterial inoculum. The tables below summarize available data for bronopol and glutaraldehyde against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Bronopol against various microorganisms.

MicroorganismMIC (ppm or µg/mL)Reference
Escherichia coli13[6]
Pseudomonas aeruginosaVaries (Effective)
Flavobacterium psychrophilum< 6.3[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Glutaraldehyde against various microorganisms.

MicroorganismMIC (ppm or µg/mL)Reference
Escherichia coli3.75 (mg/mL)[8]
Staphylococcus aureus3.75 (mg/mL)[8]
Pseudomonas aeruginosa3.75 (mg/mL)[8]
Candida albicans3.75 (mg/mL)[8]
Bacillus atrophaeus spores0.6% - 1.1%[9]
Flavobacterium psychrophilum160 - 800[7]

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Action: A Tale of Two Chemistries

The distinct biocidal activities of bronopol and glutaraldehyde stem from their different chemical structures and modes of interaction with microbial cells.

Glutaraldehyde: This dialdehyde (B1249045) exerts its potent antimicrobial effect primarily through the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids.[3][10] This cross-linking activity denatures essential enzymes and disrupts cellular structures, leading to rapid cell death.[3] The efficacy of glutaraldehyde is significantly enhanced in alkaline conditions (pH 7.5-8.5), which is why it is often "activated" with a bicarbonate buffer before use.[4][5]

Bronopol (2-bromo-2-nitro-1,3-propanediol): The antimicrobial action of bronopol is more complex. Under aerobic conditions, it catalyzes the oxidation of thiol-containing materials, such as cysteine, within the microbial cell.[6] This process generates reactive oxygen species, including superoxide (B77818) and peroxide, which are highly damaging to cellular components and are primarily responsible for the bactericidal activity.[6] Additionally, bronopol can directly interact with and inhibit the activity of key enzymes, such as dehydrogenases, by cross-linking their sulfhydryl groups.

Below are diagrams illustrating the proposed mechanisms of action for both biocides.

Glutaraldehyde_Mechanism Glutaraldehyde Glutaraldehyde MicrobialCell Microbial Cell Glutaraldehyde->MicrobialCell CellularComponents Proteins & Nucleic Acids (Amine, Sulfhydryl, Hydroxyl, Carboxyl groups) MicrobialCell->CellularComponents Crosslinking Alkylation & Cross-linking CellularComponents->Crosslinking Denaturation Denaturation & Inactivation Crosslinking->Denaturation CellDeath Cell Death Denaturation->CellDeath

Mechanism of action for Glutaraldehyde.

Bronopol_Mechanism Bronopol Bronopol MicrobialCell Microbial Cell Bronopol->MicrobialCell Thiols Intracellular Thiols (e.g., Cysteine) MicrobialCell->Thiols Oxidation Catalytic Oxidation Thiols->Oxidation Oxygen Oxygen Oxygen->Oxidation ROS Reactive Oxygen Species (Superoxide, Peroxide) Oxidation->ROS CellDamage Oxidative Damage to Cellular Components ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Mechanism of action for Bronopol.

Experimental Protocols: Determining Biocidal Activity

The following outlines a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a biocide.

Broth Microdilution Method for MIC Determination
  • Preparation of Biocide Stock Solution: A stock solution of the biocide (e.g., bronopol or glutaraldehyde) is prepared in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the biocide stock solution are prepared in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton Broth).[11][12]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a concentration of approximately 5 x 10^5 CFU/mL) is prepared.[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism.[11]

MBC Determination
  • Subculturing: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate that does not contain the biocide.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • MBC Determination: The MBC is the lowest concentration of the biocide that results in a ≥99.9% reduction in the initial inoculum count.[11]

The following diagram illustrates the general workflow for these experimental procedures.

Biocidal_Activity_Workflow Start Start PrepareStock Prepare Biocide Stock Solution Start->PrepareStock PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions in 96-well plate PrepareStock->SerialDilution InoculatePlate Inoculate Wells with Microorganism SerialDilution->InoculatePlate PrepareInoculum->InoculatePlate IncubateMIC Incubate Plate InoculatePlate->IncubateMIC ReadMIC Determine MIC (No Visible Growth) IncubateMIC->ReadMIC Subculture Subculture from Wells with No Growth onto Agar ReadMIC->Subculture IncubateMBC Incubate Agar Plates Subculture->IncubateMBC ReadMBC Determine MBC (≥99.9% Kill) IncubateMBC->ReadMBC End End ReadMBC->End

Experimental workflow for determining MIC and MBC.

Conclusion

Both bronopol and glutaraldehyde are highly effective biocides with distinct mechanisms of action. Glutaraldehyde's broad-spectrum and rapid biocidal activity, especially against spores, makes it a preferred choice for high-level disinfection and sterilization.[4][5] Bronopol is a valuable preservative, particularly effective against Gram-negative bacteria, and its complex mode of action can be advantageous in preventing the development of microbial resistance.[1][6] The selection of the appropriate biocide requires careful consideration of the target microorganisms, application environment, and desired performance characteristics. The quantitative data and experimental protocols presented in this guide offer a foundation for making such evidence-based decisions.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-2-nitropropane (Bronopol): A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 2-Bromo-2-nitropropane-1,3-diol, commonly known as Bronopol, is a widely used antimicrobial agent that requires careful management due to its toxicological and environmental hazards. This guide provides essential, step-by-step procedures for the safe disposal of Bronopol, ensuring compliance and minimizing risks.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the substance's primary hazards. Bronopol is harmful if swallowed or in contact with skin, causes serious eye damage, and may cause respiratory irritation.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2] A face shield may be necessary for larger quantities.[2]

  • Hand Protection: Use impervious gloves, such as latex or nitrile, and inspect them before use.[2][3]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[2][4]

  • Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[4][5]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid generating dust and prevent the substance from coming into contact with skin, eyes, and clothing.[1][7]

Quantitative Hazard and Exposure Data

To better understand the risks associated with Bronopol, the following table summarizes key toxicological data.

MetricValueSpeciesReference
Acute Oral Toxicity (LD50) 305 mg/kgRat[1][2][5]
Acute Dermal Toxicity (LD50) 1600 mg/kgRat[1][5]
Acute Inhalation Toxicity (LC50) 0.588 mg/L (4 h)Rat[2][5]
Aquatic Toxicity (LC50) 41.2 mg/L (96 h)Rainbow Trout[1]
Aquatic Toxicity (EC50) 1.4 mg/L (48 h)Daphnia magna[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. It must not be discharged into drains or the environment.[1][2][6] The recommended method involves incineration by a licensed waste disposal company.

Experimental Protocol for Chemical Inactivation and Disposal (for small quantities):

Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting.

  • Segregation and Storage:

    • Collect waste Bronopol and any contaminated materials (e.g., paper towels, gloves) in a designated, clearly labeled, and sealed hazardous waste container.[1][2][5]

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]

  • Preparation for Disposal:

    • For surplus and non-recyclable solutions, one recommended method is to dissolve or mix the material with a combustible solvent.[2][5] This should be done in a fume hood.

    • The choice of solvent should be guided by local regulations and the capabilities of the designated waste disposal facility.

  • Arranging for Professional Disposal:

    • Contact a licensed and approved hazardous waste disposal company to arrange for pickup and incineration.[1][2]

    • Provide the waste disposal company with a complete characterization of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Empty Containers:

    • Empty containers should be triple-rinsed with an appropriate solvent (e.g., water, if permissible by local regulations for the rinsate).

    • The rinsate should be collected and disposed of as hazardous waste.

    • Dispose of the decontaminated container as unused product, following institutional and local guidelines.[5] Do not reuse empty containers.[7]

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Small Spills:

    • Ensure proper ventilation and wear the appropriate PPE.

    • Carefully sweep or mop up the spilled material without creating dust.[1][2]

    • Place the collected material into a suitable, closed container for disposal as hazardous waste.[1][2]

    • Clean the spill area with water and dispose of the cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Evacuate the area and prevent entry.[9]

    • Eliminate all ignition sources.[9]

    • If it is safe to do so, wet the spilled material with water to prevent dust formation and dike the area to contain the spill for later disposal.[9]

    • Do not allow the product to enter drains, soil, or water sources.[1]

    • Contact your institution's environmental health and safety department or emergency services for assistance with cleanup and disposal.

Logical Workflow for Bronopol Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Bronopol_Disposal_Workflow cluster_prep Preparation & Assessment cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Bronopol Waste Generated don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->don_ppe assess_waste Assess Waste Type (Solid, Solution, Contaminated Material) collect_waste Collect in Designated Hazardous Waste Container assess_waste->collect_waste don_ppe->assess_waste label_container Label Container Clearly 'Hazardous Waste: Bronopol' collect_waste->label_container store_waste Store in Cool, Dry, Ventilated Area Away from Incompatibles label_container->store_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor prepare_shipment Prepare for Shipment (Follow Vendor & DOT Rules) contact_vendor->prepare_shipment incineration Incineration at Approved Facility prepare_shipment->incineration spill Spill Occurs assess_spill Assess Spill Size spill->assess_spill small_spill Small Spill: Sweep/Mop into Container assess_spill->small_spill Small large_spill Large Spill: Evacuate, Wet, Dike, Call EHS assess_spill->large_spill Large small_spill->collect_waste large_spill->contact_vendor

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-2-nitropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Bromo-2-nitropropane (also known as Bronopol). The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier:

  • CAS Number: 52-51-7

Health Hazard Summary

This compound is a flammable solid that can be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is known to cause serious eye damage, skin irritation, and may lead to respiratory irritation.[1][2][3] This substance is also very toxic to aquatic life with long-lasting effects.[1][2][4] Finely dispersed particles may form explosive mixtures in the air.[2][5]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Exposure Scenario Eye Protection Skin and Body Protection Respiratory Protection
Small-Scale Laboratory Use (weighing, preparing solutions) Goggles or safety glasses with side-shields.[6] A face shield is also recommended.[4]Chemical resistant gloves (inspect before use), long-sleeved clothing, and a chemical-resistant apron.[4][6]An effective dust mask or a respirator with a dust filter (e.g., N95 or P1) should be used, especially when dust generation is likely.[6][7]
Large-Scale Operations or Emergency Situations (Spills) Tight-sealing safety goggles and a face shield.[4][8]A complete protective suit that protects against chemicals.[7] Inner and outer chemical-resistant gloves.[9]A full-face particle respirator (e.g., N99 or P2) or a self-contained breathing apparatus (SCBA) may be necessary depending on the scale of the operation or spill.[7][8][10]

Experimental Protocols: Step-by-Step Handling and Disposal Plan

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

  • Before handling, inspect all PPE for integrity.

2. Handling Procedure:

  • Avoid the formation of dust during handling.[1][7][11] If appropriate, moisten the substance first to prevent dusting during a spill cleanup.[2]

  • Avoid all direct contact with the skin, eyes, and clothing.[3][6]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[2][6]

  • After handling, wash hands and any exposed skin thoroughly.[2][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[7][11]

  • Keep the container tightly closed.[7][11]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1][3][5][11]

  • Store in an area that does not have access to drains or sewers.[2]

4. Spill Response:

  • In case of a spill, evacuate personnel to a safe area.[7]

  • Wear the appropriate level of PPE as outlined in the table above.

  • Prevent the substance from entering drains or surface water.[1][7]

  • Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][2]

5. Disposal Plan:

  • This compound and its container must be disposed of as hazardous waste.[3]

  • Do not empty into drains or release into the environment.[1][3][7]

  • Consult with your institution's environmental health and safety department for specific disposal protocols. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[4][7]

  • Contaminated packaging should be disposed of as unused product.[7]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound prep Preparation & Engineering Controls ppe Don Appropriate PPE prep->ppe handling Chemical Handling ppe->handling storage Proper Storage handling->storage spill Spill Occurs handling->spill Accident disposal Waste Disposal handling->disposal Post-Experiment storage->handling Future Use spill_response Spill Response Protocol spill->spill_response spill_response->disposal end Procedure Complete disposal->end

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.